molecular formula C10H12N4O5 B15583249 3’-Beta-C-Methyl-inosine

3’-Beta-C-Methyl-inosine

Katalognummer: B15583249
Molekulargewicht: 268.23 g/mol
InChI-Schlüssel: UGQMRVRMYYASKQ-DEGSGYPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3’-Beta-C-Methyl-inosine is a useful research compound. Its molecular formula is C10H12N4O5 and its molecular weight is 268.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQMRVRMYYASKQ-DEGSGYPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Uncharted Territory: The Mechanism of 3’-Beta-C-Methyl-inosine in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant finding: the mechanism of action for 3’-Beta-C-Methyl-inosine in the context of cancer has not yet been elucidated in publicly available research. Despite extensive searches for preclinical studies, signaling pathway analyses, and data on its effects on cancer cell lines or in vivo models, no specific information is presently available. This indicates that this compound is likely a novel compound for which anticancer properties and mechanisms have not been formally documented or are in very early, unpublished stages of investigation.

While a detailed technical guide on the core mechanism of this compound cannot be constructed, this whitepaper will provide a foundational understanding of the broader scientific context. By examining the roles of its parent molecule, inosine (B1671953), and the significance of nucleoside methylation in cancer, we can frame the potential areas of investigation for this novel compound. This guide is intended for researchers, scientists, and drug development professionals who may be considering or initiating research into this compound.

The Parent Molecule: Inosine's Complex Role in Cancer

Inosine, a naturally occurring purine (B94841) nucleoside, has been shown to have multifaceted and sometimes contradictory roles in cancer biology. Its effects are highly context-dependent, varying with the cancer type and the tumor microenvironment. Understanding these known functions of inosine is a critical starting point for postulating the potential activities of its methylated analogue.

In some cancers, such as melanoma, inosine has been observed to promote cell proliferation.[1] This proliferative effect is thought to be mediated through the activation of specific signaling pathways, including the PLC-PKC-MEK1/2-ERK1/2 and PI3K pathways.[1] Furthermore, in nutrient-starved tumor environments, inosine can enhance mitochondrial respiration and support cancer cell survival by activating the mTORC1 signaling pathway.[2]

Conversely, in other contexts, inosine has been linked to anti-tumor immune responses. It can modulate the function of immune cells within the tumor microenvironment, potentially enhancing the efficacy of immunotherapies.[3][4] This dual role of inosine underscores the complexity of purine metabolism in cancer and highlights the need for specific investigations into how modifications, such as C-methylation, might alter its biological activity.

The Significance of Nucleoside Methylation in Cancer

The addition of a methyl group to a nucleoside, a process known as methylation, is a critical epigenetic modification that can profoundly impact cellular function and is frequently dysregulated in cancer.[5][6] RNA methylation, in particular, is an area of intense research, with modifications like N1-methyladenosine (m1A) playing significant roles in tumorigenesis by affecting RNA stability, processing, and translation.[7]

The enzymes that add and remove these methyl groups ("writers" and "erasers") are often dysregulated in cancer, leading to aberrant gene expression that can drive cancer progression.[5] Therefore, the introduction of a methyl group at the 3'-beta position of inosine could potentially:

  • Alter its interaction with cellular transporters and metabolic enzymes: This could affect its uptake into cancer cells and its subsequent metabolism, potentially leading to different downstream effects compared to unmodified inosine.

  • Modify its binding to purinergic receptors: Inosine is known to interact with adenosine (B11128) receptors. A methyl group could change the binding affinity or specificity, leading to altered signaling outcomes.

  • Serve as a stable nucleoside analog for therapeutic development: Nucleoside analogues are a cornerstone of cancer chemotherapy.[8] Modifications like methylation are often employed to enhance stability, improve cellular uptake, or alter the mechanism of action. The synthesis of other 3'-C-methylated nucleosides for anticancer evaluation suggests this is a viable strategy in drug design.[9]

Future Directions and the Path Forward

The absence of data on this compound presents a clear opportunity for novel research in oncology. To elucidate its mechanism of action, a systematic approach would be required, encompassing the following key experimental areas:

In Vitro Characterization
  • Cell Viability and Proliferation Assays: Initial screening across a panel of cancer cell lines from different tissues of origin would be essential to identify any cytotoxic or cytostatic effects.

  • Mechanism of Cell Death Analysis: Determining whether the compound induces apoptosis, necrosis, or other forms of cell death would provide initial mechanistic insights.

  • Signaling Pathway Analysis: Techniques such as Western blotting or proteomic arrays could be used to investigate the compound's effects on key cancer-related signaling pathways, including those known to be modulated by inosine (e.g., MAPK/ERK, PI3K/Akt/mTOR).

Preclinical In Vivo Studies
  • Xenograft or Syngeneic Mouse Models: Should in vitro activity be confirmed, evaluating the compound's efficacy in animal models of cancer would be the next critical step to assess its anti-tumor activity and potential for further development.

  • Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its effects on the target in vivo, would be crucial for its development as a therapeutic agent.

Conclusion

While the specific mechanism of action for this compound in cancer remains to be discovered, the scientific rationale for its investigation is compelling. The known biological activities of its parent molecule, inosine, and the profound impact of nucleoside methylation on cancer biology provide a strong foundation for future research. The elucidation of its effects on cancer cell signaling, metabolism, and the tumor microenvironment will be a critical step in determining its potential as a novel therapeutic agent. The scientific community awaits the first reports on this intriguing compound, which may hold the key to new strategies in the fight against cancer.

References

3'-Beta-C-Methyl-inosine: A Technical Overview of its Presumed Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 3'-Beta-C-Methyl-inosine is limited in publicly available scientific literature. This technical guide synthesizes information from closely related purine (B94841) nucleoside analogs, particularly other 3'-C-methylated and 2'-C-methylated nucleosides, to project the likely mechanisms of action and biological effects of 3'-Beta-C-Methyl-inosine. The information presented herein is intended for research and informational purposes and should be validated by specific experimental studies.

Core Concepts: A Purine Nucleoside Analog with Therapeutic Potential

3'-Beta-C-Methyl-inosine is a synthetic purine nucleoside analog. Like other molecules in this class, it is designed to mimic natural nucleosides, the building blocks of DNA and RNA. This mimicry allows it to interfere with fundamental cellular processes, giving it potential therapeutic applications, primarily in oncology and virology. The core structure, featuring a methyl group at the 3' "beta" position of the ribose sugar, is key to its presumed biological activity.

The primary proposed mechanisms of action for 3'-Beta-C-Methyl-inosine, based on related compounds, are the inhibition of nucleic acid synthesis and the induction of programmed cell death (apoptosis) .

Anticipated Antitumor Activity

Purine nucleoside analogs are a well-established class of anticancer agents. Their efficacy stems from their ability to disrupt the rapid proliferation of cancer cells, which are highly dependent on nucleic acid synthesis.

Inhibition of DNA Synthesis

It is hypothesized that 3'-Beta-C-Methyl-inosine, after intracellular phosphorylation to its triphosphate form, acts as a competitive inhibitor of DNA polymerases. By competing with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), it can be incorporated into the growing DNA strand. The presence of the 3'-methyl group is expected to hinder the formation of the subsequent phosphodiester bond, leading to chain termination and the cessation of DNA replication. This disruption of DNA synthesis would be particularly detrimental to rapidly dividing cancer cells.

Induction of Apoptosis

Studies on other 3'-methylated purine analogs, such as 3'-methyl-ATP, have demonstrated the induction of apoptosis in cancer cell lines. The proposed mechanism involves the activation of the intrinsic (mitochondrial) apoptotic pathway. The accumulation of DNA damage due to inhibited replication can trigger a cascade of events leading to programmed cell death.

Key Signaling Pathway in Apoptosis Induction (Inferred)

The following diagram illustrates the presumed signaling cascade initiated by 3'-Beta-C-Methyl-inosine leading to apoptosis, based on data from related purine analogs.

Apoptosis_Pathway 3_Beta_C_Methyl_inosine 3’-Beta-C-Methyl-inosine Cellular_Uptake Cellular Uptake 3_Beta_C_Methyl_inosine->Cellular_Uptake Phosphorylation Phosphorylation (to Triphosphate) Cellular_Uptake->Phosphorylation DNA_Polymerase DNA Polymerase Phosphorylation->DNA_Polymerase Inhibits DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition DNA_Damage DNA Damage DNA_Synthesis_Inhibition->DNA_Damage Bax_Upregulation Bax Upregulation DNA_Damage->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation DNA_Damage->Bcl2_Downregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Bcl2_Downregulation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation Cytochrome_c_Release->Apoptosome_Formation Caspase_9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: Presumed intrinsic apoptosis pathway induced by this compound.

Potential Antiviral Activity

A significant body of research on 2'-C-methylated nucleosides has established their role as potent inhibitors of viral RNA-dependent RNA polymerases (RdRp). It is plausible that 3'-Beta-C-Methyl-inosine could exert a similar effect.

Chain Termination of Viral RNA Synthesis

The proposed mechanism involves the intracellular conversion of 3'-Beta-C-Methyl-inosine to its active triphosphate form. This analog would then be recognized by the viral RdRp and incorporated into the nascent viral RNA strand. The presence of the 3'-methyl group would likely act as a non-obligate chain terminator. Although it possesses a 3'-hydroxyl group, the steric hindrance from the adjacent methyl group is expected to prevent the RdRp from catalyzing the formation of the next phosphodiester bond, thereby halting viral replication.

The following diagram illustrates the proposed workflow for evaluating the antiviral activity of 3'-Beta-C-Methyl-inosine.

Antiviral_Workflow Compound This compound Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CCK-8) Compound->Cytotoxicity_Assay Antiviral_Assay Antiviral Assay (e.g., Plaque Reduction) Compound->Antiviral_Assay CC50 Determine CC50 Cytotoxicity_Assay->CC50 EC50 Determine EC50 Antiviral_Assay->EC50 SI Calculate Selectivity Index (SI = CC50 / EC50) CC50->SI EC50->SI Mechanism_Study Mechanism of Action Study (e.g., RdRp Inhibition Assay) SI->Mechanism_Study If promising Chain_Termination Confirm Chain Termination Mechanism_Study->Chain_Termination

3’-Beta-C-Methyl-inosine: A Technical Guide to its Role in DNA Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3’-Beta-C-Methyl-inosine is a purine (B94841) nucleoside analog with potential as an anticancer agent. Its mechanism of action is predicated on the inhibition of DNA synthesis and the induction of apoptosis, characteristic of many nucleoside analogs used in chemotherapy. This technical guide provides an in-depth overview of the core principles underlying the action of this compound, drawing on data from structurally related compounds to infer its biological activity and mechanism. Detailed experimental protocols for assessing its impact on DNA synthesis are provided, alongside a proposed signaling pathway for its apoptotic action. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound and other 3'-modified purine nucleoside analogs.

Introduction

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. These molecules, which mimic endogenous nucleosides, can disrupt nucleic acid synthesis and induce cell death in rapidly proliferating cells. This compound belongs to this class of compounds, characterized by a methyl group at the 3’-beta position of the ribose sugar of inosine. This modification is anticipated to interfere with the function of DNA polymerases, leading to the termination of DNA chain elongation and subsequent cell cycle arrest and apoptosis. While specific data for this compound is limited in publicly available literature, its structural similarity to other 3'-modified nucleosides allows for informed hypotheses regarding its biological activity and mechanism of action. This guide synthesizes the available information on related compounds to provide a predictive framework for the study of this compound.

Quantitative Data on Related 3'-Modified Nucleoside Analogs

CompoundCell LineAssayIC50Reference
3'-C-methyladenosineHuman Leukemia & Carcinoma Cell LinesCytotoxicity~18 µM[1]
3'-Me-ATPHep2Apoptosis Induction2 mM[2]
3'-Me-ATPSiHaApoptosis Induction2 mM[2]

Note: The data presented for 3'-Me-ATP reflects its activity in inducing apoptosis, which is a downstream consequence of DNA synthesis inhibition.

Mechanism of Action: Inhibition of DNA Synthesis

The primary mechanism by which this compound is expected to exert its cytotoxic effects is through the inhibition of DNA synthesis. This is a common mechanism for nucleoside analogs.

Chain Termination

Following cellular uptake, this compound is anticipated to be phosphorylated to its triphosphate form by cellular kinases. This triphosphate analog can then act as a substrate for DNA polymerases. The presence of the methyl group at the 3' position of the ribose moiety is crucial. Once incorporated into a growing DNA strand, the 3'-methyl group prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP), leading to the termination of DNA chain elongation.

Inhibition of Key Enzymes

Beyond chain termination, purine nucleoside analogs can also inhibit key enzymes involved in nucleotide metabolism. One such enzyme is ribonucleotide reductase, which is responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of this enzyme would lead to a depletion of the dNTP pool, further hampering DNA synthesis.

Proposed Signaling Pathway for Apoptosis Induction

Based on studies of the related compound 3'-Me-ATP, this compound is likely to induce apoptosis through the intrinsic, or mitochondrial, pathway. The inhibition of DNA synthesis and the resulting DNA damage can trigger a cascade of events leading to programmed cell death.

G 3_Beta_C_Methyl_inosine This compound DNA_Synthesis_Inhibition Inhibition of DNA Synthesis 3_Beta_C_Methyl_inosine->DNA_Synthesis_Inhibition DNA_Damage DNA Damage DNA_Synthesis_Inhibition->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2/Bcl-xL Downregulation p53_Activation->Bcl2_Downregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Bcl2_Downregulation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation Cytochrome_c_Release->Apoptosome_Formation Caspase_9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibition of DNA synthesis by this compound.

Cellular DNA Synthesis Inhibition Assay (BrdU Incorporation)

This assay measures the incorporation of the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.

Workflow Diagram:

G Cell_Culture Seed cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of this compound Cell_Culture->Compound_Treatment BrdU_Labeling Add BrdU labeling solution to each well Compound_Treatment->BrdU_Labeling Fixation_Permeabilization Fix and permeabilize the cells BrdU_Labeling->Fixation_Permeabilization Antibody_Incubation Incubate with anti-BrdU antibody Fixation_Permeabilization->Antibody_Incubation Secondary_Antibody Incubate with HRP-conjugated secondary antibody Antibody_Incubation->Secondary_Antibody Substrate_Addition Add substrate and measure absorbance Secondary_Antibody->Substrate_Addition Data_Analysis Calculate IC50 value Substrate_Addition->Data_Analysis

Caption: Workflow for BrdU-based cellular DNA synthesis inhibition assay.

Protocol:

  • Cell Seeding: Seed tumor cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • BrdU Labeling: Add 10 µM BrdU to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Fixation and Permeabilization: Remove the culture medium and fix the cells with a fixing solution (e.g., 4% paraformaldehyde in PBS) for 30 minutes at room temperature. Wash the cells with PBS and then permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • DNA Denaturation: To expose the incorporated BrdU, treat the cells with 2N HCl for 30 minutes at room temperature, followed by neutralization with 0.1 M sodium borate (B1201080) buffer.

  • Antibody Incubation: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour. Then, incubate with a primary antibody against BrdU for 1 hour at room temperature.

  • Secondary Antibody and Detection: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. After washing, add a TMB substrate solution and stop the reaction with 2N H2SO4.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated. Calculate the percentage of inhibition for each concentration and determine the IC50 value.

In Vitro DNA Polymerase Inhibition Assay

This assay directly measures the effect of the triphosphate form of this compound on the activity of isolated DNA polymerases.

Workflow Diagram:

G Reaction_Setup Prepare reaction mixture containing template-primer, dNTPs, and DNA polymerase Inhibitor_Addition Add varying concentrations of this compound triphosphate Reaction_Setup->Inhibitor_Addition Reaction_Initiation Initiate the reaction by adding radiolabeled dNTP Inhibitor_Addition->Reaction_Initiation Incubation Incubate at the optimal temperature for the polymerase Reaction_Initiation->Incubation Reaction_Termination Stop the reaction by adding EDTA Incubation->Reaction_Termination Product_Separation Separate the elongated DNA product by gel electrophoresis Reaction_Termination->Product_Separation Quantification Quantify the incorporated radioactivity Product_Separation->Quantification Data_Analysis Determine the IC50 value Quantification->Data_Analysis

Caption: Workflow for in vitro DNA polymerase inhibition assay.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing a DNA template-primer (e.g., poly(dA)-oligo(dT)), a mixture of three unlabeled dNTPs, and the DNA polymerase of interest (e.g., DNA polymerase α).

  • Inhibitor Addition: Add varying concentrations of the pre-synthesized triphosphate form of this compound to the reaction tubes.

  • Reaction Initiation: Initiate the polymerization reaction by adding the fourth dNTP, which is radiolabeled (e.g., [α-32P]dATP).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific DNA polymerase (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Product Precipitation and Washing: Precipitate the newly synthesized DNA using trichloroacetic acid (TCA), and collect the precipitate on glass fiber filters. Wash the filters to remove unincorporated radiolabeled dNTPs.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of DNA polymerase activity for each concentration of the inhibitor and determine the IC50 value.

Conclusion

This compound holds promise as a therapeutic agent due to its expected mechanism of action as an inhibitor of DNA synthesis. While direct experimental data for this specific compound is sparse, a comprehensive understanding of its potential can be derived from the study of structurally related 3'-modified purine nucleoside analogs. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's efficacy and mechanism of action. Further research is warranted to fully elucidate the therapeutic potential of this compound and to generate the specific quantitative data necessary for its progression in the drug development pipeline.

References

Apoptosis Induction by 3'-Modified Purine Nucleoside Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides an in-depth technical guide on the induction of apoptosis by 3'-modified purine (B94841) nucleoside analogs. Due to the limited availability of specific data on 3’-Beta-C-Methyl-inosine, this guide synthesizes findings from closely related and well-researched analogs, primarily 3'-C-methyladenosine and its triphosphate form, 3'-methyl ATP . The mechanisms and experimental data presented are based on these analogs and are intended to serve as a strong predictive framework for the potential action of this compound.

Executive Summary

Purine nucleoside analogs represent a class of compounds with significant antitumor activity, largely attributed to their ability to interfere with DNA synthesis and induce programmed cell death, or apoptosis.[1][2] This guide focuses on the apoptotic mechanisms initiated by 3'-modified purine nucleosides, with a specific interest in this compound. By examining data from its close analog, 3'-methyl ATP, we can infer a mechanism of action centered on the intrinsic mitochondrial pathway of apoptosis. This pathway is characterized by the involvement of the Bcl-2 family of proteins, mitochondrial outer membrane permeabilization, and the subsequent activation of a caspase cascade.[3][4] The quantitative data, detailed experimental protocols, and signaling pathway diagrams provided herein are designed to equip researchers with the foundational knowledge to investigate and potentially develop this compound and similar compounds as therapeutic agents.

Quantitative Data on Apoptosis Induction

The efficacy of 3'-modified purine nucleoside analogs in inducing apoptosis has been quantified in various cancer cell lines. The following tables summarize the key findings for 3'-methyl ATP, a close analog of the compound of interest.

Table 1: Cytotoxicity of 3'-Methyl ATP in Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (mM)Assay
Hep2Laryngeal Carcinoma2MTT Assay
SiHaCervical Cancer2MTT Assay
H520Lung CarcinomaNot specifiedMTT Assay
Data sourced from a study on 3'-methyl ATP.[3]

Table 2: Apoptosis Induction by 3'-Methyl ATP

Cell LineTreatmentPercentage of Apoptotic Cells (%)Assay
SiHa3'-Me ATP (2mM)45.23Flow Cytometry (Sub-diploid population)
Hep23'-Me ATP (2mM)50.15Flow Cytometry (Sub-diploid population)
H5203'-Me ATP (2mM)33.23Flow Cytometry (Sub-diploid population)
SiHaUntreated Control7.12Flow Cytometry (Sub-diploid population)
Hep2Untreated Control7.81Flow Cytometry (Sub-diploid population)
H520Untreated Control8.23Flow Cytometry (Sub-diploid population)
Data sourced from a study on 3'-methyl ATP.[3]

Table 3: Caspase Activation by 3'-Methyl ATP in Hep2 Cells

CaspaseFold Increase in Activity (vs. Control)
Caspase-33.92 (p<0.001)
Caspase-92.85 (p<0.05)
Caspase-8No significant increase
Data sourced from a study on 3'-methyl ATP.[3]

Core Signaling Pathway: Intrinsic Apoptosis

The induction of apoptosis by 3'-methyl ATP is primarily mediated through the intrinsic, or mitochondrial, pathway.[3] This is evidenced by the significant activation of caspase-9, a key initiator caspase in this pathway, and the lack of significant caspase-8 activation, which is central to the extrinsic pathway.[3] The proposed signaling cascade begins with the cellular uptake and potential metabolic activation of the nucleoside analog. This leads to mitochondrial stress, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins such as Bax.[3] This shift in the balance of Bcl-2 family proteins results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.[4] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[4][5] Activated caspase-9 proceeds to cleave and activate effector caspases, most notably caspase-3, which orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates.[3][5]

Intrinsic_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion 3_Me_Inosine 3'-Beta-C-Methyl-inosine (or analog) Metabolism Cellular Uptake & Metabolic Activation 3_Me_Inosine->Metabolism Bcl2_Family Modulation of Bcl-2 Family Proteins Metabolism->Bcl2_Family Bax Bax (Pro-apoptotic) Bcl2_Family->Bax + Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Bcl2_Family->Bcl2 - MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2->MOMP CytoC_Release Cytochrome c Release Apoptosome Apoptosome Formation (Cytochrome c, Apaf-1) CytoC_Release->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis MOMP->CytoC_Release CytoC_Mito Cytochrome c CytoC_Mito->CytoC_Release

Caption: Proposed intrinsic apoptosis signaling pathway for 3'-modified purine nucleoside analogs.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize apoptosis induced by 3'-modified purine nucleoside analogs.

Cell Viability and IC50 Determination (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., this compound) for specific time points (e.g., 24, 48 hours). Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound (various concentrations) A->B C Incubate (e.g., 24, 48h) B->C D Add MTT solution C->D E Incubate (4h, 37°C) D->E F Solubilize formazan with DMSO E->F G Measure absorbance (570 nm) F->G H Calculate IC50 value G->H

Caption: Workflow for determining cell viability and IC50 using the MTT assay.

Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compound at its predetermined IC50 concentration for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Annexin_V_PI_Workflow A Treat cells with compound B Harvest cells A->B C Wash with cold PBS B->C D Resuspend in Annexin V Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate (15 min, RT, dark) E->F G Analyze by Flow Cytometry F->G

Caption: Experimental workflow for apoptosis detection using Annexin V and PI staining.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify changes in the expression levels of key proteins involved in the apoptotic pathway.

  • Cell Lysis: After compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and denature by heating at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved Caspase-9, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA/Bradford) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Analysis & Densitometry H->I

Caption: General workflow for Western blot analysis of apoptosis-related proteins.

Conclusion and Future Directions

The available evidence from closely related analogs strongly suggests that this compound likely induces apoptosis through the intrinsic mitochondrial pathway. The quantitative data on cytotoxicity and apoptosis induction, coupled with the detailed experimental protocols provided, offer a solid foundation for researchers to initiate studies on this specific compound. Future research should focus on directly assessing the apoptotic effects of this compound in a panel of cancer cell lines to confirm the proposed mechanism of action and to determine its therapeutic potential. Further investigation into its metabolic fate and potential off-target effects will also be crucial for its development as a clinical candidate. The methodologies and conceptual framework presented in this guide are intended to facilitate these next steps in the exploration of this compound as a novel anticancer agent.

References

Structural Analysis of 3’-Beta-C-Methyl-inosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3’-Beta-C-Methyl-inosine is a purine (B94841) nucleoside analog with significant potential in oncological research. As with other purine analogs, its therapeutic activity is thought to stem from its ability to interfere with nucleic acid synthesis and induce apoptosis in rapidly proliferating cancer cells. A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for elucidating its precise mechanism of action, optimizing its activity, and developing it into a viable therapeutic agent. This technical guide provides a comprehensive overview of the structural analysis of this compound, detailing the experimental protocols for its synthesis and characterization, presenting its structural data, and illustrating its putative biological signaling pathways.

Introduction

Purine nucleoside analogs represent a cornerstone in the chemotherapy of various malignancies. By mimicking endogenous nucleosides, these compounds can competitively inhibit key enzymes involved in DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. This compound is a modified inosine (B1671953) molecule characterized by the addition of a methyl group at the 3’ position of the ribose sugar. This modification can significantly impact the molecule's conformation, stability, and interaction with biological targets. This document outlines the methodologies for a comprehensive structural elucidation of this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process involving the modification of a protected inosine precursor. The general workflow for such a synthesis is outlined below.

Experimental Protocol: Synthesis of this compound
  • Protection of Inosine: Commercially available inosine is first protected at the 5' and 2' hydroxyl groups to ensure regioselective modification at the 3' position. This is typically achieved using protecting groups like dimethoxytrityl (DMTr) for the 5'-OH and a silyl-based protecting group for the 2'-OH.

  • Oxidation of 3'-Hydroxyl Group: The free 3'-hydroxyl group is oxidized to a ketone using a mild oxidizing agent, such as a Dess-Martin periodinane.

  • Methylation: A Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), is added to the ketone to introduce the methyl group at the 3' position. This reaction results in the formation of the 3'-C-methylated ribose ring.

  • Deprotection: The protecting groups are removed under appropriate conditions. For example, an acidic treatment removes the DMTr group, and a fluoride (B91410) source is used to remove the silyl (B83357) protecting group.

  • Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity. The identity and purity of the compound are then confirmed by mass spectrometry and NMR spectroscopy.

Structural Elucidation

A combination of crystallographic and spectroscopic techniques is employed to determine the precise three-dimensional structure and connectivity of this compound.

X-ray Crystallography

X-ray crystallography provides definitive information on the solid-state conformation of the molecule, including bond lengths, bond angles, and torsion angles.

  • Crystallization: Single crystals of high quality are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol/water).

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson analysis and refined to yield the final atomic coordinates.

Note: The following data is illustrative and represents typical values for a modified nucleoside. Specific experimental data for this compound is not publicly available.

ParameterValue
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 10.2 Å, b = 15.4 Å, c = 7.8 Å
α = 90°, β = 105.2°, γ = 90°
Bond Lengths (Å)
N9-C1'1.48
C3'-C(Methyl)1.54
Bond Angles (°) **
C4-N9-C1'126.5
O3'-C3'-C(Methyl)110.2
Torsion Angles (°) **
C4'-O4'-C1'-N9-165.8 (anti-conformation)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming its constitution and providing insights into its solution-state conformation.

  • Sample Preparation: A ~5-10 mg sample of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer.

  • Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks are analyzed to assign all proton and carbon signals and to determine the connectivity and relative stereochemistry of the molecule.

Note: The following data is illustrative and represents typical chemical shifts for a modified inosine. Specific experimental data for this compound is not publicly available.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-28.15145.8
H-88.30138.5
H-1'5.9088.2
H-2'4.3574.1
H-4'4.1085.3
5'-CH₂3.60, 3.7061.5
3'-CH₃1.3525.0
Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation analysis.

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via electrospray ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined.

  • Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the m/z ratios of the resulting fragments are analyzed to confirm the structure.

Ionm/z (calculated)m/z (observed)
[M+H]⁺283.10283.12
[M+Na]⁺305.08305.10
Major Fragments
[Base+H]⁺137.04137.05
[Sugar]⁺147.06147.07

Visualization of Structures and Pathways

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Output synthesis Chemical Synthesis purification HPLC Purification synthesis->purification xray X-ray Crystallography purification->xray nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms structure 3D Structure xray->structure connectivity Connectivity nmr->connectivity mw Molecular Weight ms->mw

Caption: Workflow for structural analysis.

Putative Signaling Pathway

G cluster_cell Cancer Cell cluster_dna DNA Synthesis cluster_apoptosis Apoptosis Induction drug This compound transport Nucleoside Transporter drug->transport drug_in Intracellular Drug transport->drug_in polymerase DNA Polymerase drug_in->polymerase inhibition caspase Caspase Activation drug_in->caspase incorp Incorporation into DNA polymerase->incorp termination Chain Termination incorp->termination apoptosis Apoptosis termination->apoptosis caspase->apoptosis

Caption: Anticancer mechanism of purine analogs.

Biological Implications

The structural features of this compound, particularly the C-methyl group at the 3' position, are expected to confer resistance to degradation by certain enzymes, potentially leading to a longer biological half-life. The altered sugar pucker and steric hindrance from the methyl group may also influence its interaction with target enzymes like DNA and RNA polymerases. As a purine analog, it is anticipated to be transported into cells via nucleoside transporters.[1][2][3][4] Once inside the cell, it can be phosphorylated to its active triphosphate form. This active metabolite can then compete with natural nucleosides for incorporation into newly synthesized DNA strands.[5][6] The incorporation of this modified nucleoside can lead to chain termination, thereby halting DNA replication and inducing apoptosis in rapidly dividing cancer cells.[1][2][7] The induction of apoptosis is a key mechanism for the anticancer activity of many nucleoside analogs.[1][2]

Conclusion

The comprehensive structural analysis of this compound is a critical step in its development as a potential anticancer agent. The methodologies and data presented in this guide, though partly illustrative due to the limited publicly available information on this specific compound, provide a robust framework for its characterization. Future studies should focus on obtaining empirical crystallographic and spectroscopic data to validate and refine the structural models. A detailed understanding of its structure-activity relationship will be instrumental in designing more potent and selective purine nucleoside analogs for cancer therapy.

References

3'-Beta-C-Methyl-inosine: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and potential biological significance of 3’-Beta-C-Methyl-inosine, a purine (B94841) nucleoside analog. While specific biological data for this compound is not extensively available in public literature, this document outlines the well-established synthetic routes for this class of molecules and contextualizes its potential therapeutic applications based on data from closely related analogs.

Introduction: The Rationale for 3'-Modified Nucleosides

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their mechanism of action often relies on their ability to mimic natural nucleosides, allowing them to be incorporated into growing DNA or RNA chains by viral or cellular polymerases. Modifications to the sugar moiety, particularly at the 2' and 3' positions, can disrupt the replication process, leading to chain termination or non-functional nucleic acids.

The introduction of a C-methyl group at the 3'-position of the ribose sugar, as in this compound, represents a strategic modification. This alteration can confer several desirable properties:

  • Stereochemical Hindrance: The methyl group can prevent the formation of the 3'-5' phosphodiester bond, acting as a chain terminator.

  • Enzymatic Recognition: The molecule may still be recognized and phosphorylated by cellular or viral kinases to its active triphosphate form.

  • Increased Stability: The C-C bond of the methyl group is more resistant to enzymatic cleavage than the natural C-O bond.

While 3'-C-methyladenosine has been noted for its potent anticancer activity, the exploration of other 3'-C-methylated purine nucleosides like the inosine (B1671953) analog remains an area of interest for developing novel therapeutics.[1]

Synthesis of this compound

The synthesis of 3'-C-methylribonucleosides is achieved through a multi-step process that begins with a common branched-chain sugar precursor. A widely adopted and efficient method utilizes 1,2:5,6-di-O-isopropylidene-3-C-methyl-alpha-D-allofuranose as the starting material.[2][3] The overall synthetic strategy involves the chemical transformation of this precursor into a suitable ribofuranose derivative, which is then coupled with the desired nucleobase.

Experimental Protocol: A Generalized Synthesis

The following protocol is a generalized procedure for the synthesis of 3'-C-methylribonucleosides, adapted for the preparation of this compound.

Step 1: Preparation of 1,2,3-tri-O-acetyl-5-O-benzoyl-3-C-methyl-α,β-D-ribofuranose

This key intermediate is synthesized from 1,2:5,6-di-O-isopropylidene-3-C-methyl-alpha-D-allofuranose. The process involves selective deprotection and subsequent acetylation and benzoylation to yield the desired ribofuranose derivative. This transformation prepares the sugar moiety for coupling with the nucleobase.[2]

Step 2: Vorbrüggen Glycosylation

The coupling of the sugar and the nucleobase is typically achieved via a Vorbrüggen glycosylation reaction.

  • Silylation of Hypoxanthine (B114508): Hypoxanthine is silylated to enhance its solubility and nucleophilicity. This is commonly done by refluxing with N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS) in an anhydrous solvent like acetonitrile.

  • Coupling Reaction: The silylated hypoxanthine is then reacted with the prepared 1,2,3-tri-O-acetyl-5-O-benzoyl-3-C-methyl-α,β-D-ribofuranose in the presence of a Lewis acid catalyst, typically trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The reaction is carried out under anhydrous conditions and an inert atmosphere. The stereochemistry of the glycosidic bond is controlled by the neighboring group participation of the 2'-acetyl group, which generally favors the formation of the desired β-anomer.

  • Work-up and Purification: The reaction mixture is quenched, and the protected nucleoside is purified using column chromatography.

Step 3: Deprotection (Ammonolysis)

The final step involves the removal of the acetyl and benzoyl protecting groups to yield this compound.

  • Ammonolysis: The protected nucleoside is dissolved in a saturated solution of ammonia (B1221849) in methanol.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until all the starting material is consumed.

  • Purification: The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield the final compound.[2]

Synthesis_Workflow cluster_sugar Sugar Intermediate Preparation cluster_base Base Preparation cluster_coupling Glycosylation and Deprotection Start 1,2:5,6-di-O-isopropylidene-3-C-methyl-α-D-allofuranose Intermediate 1,2,3-tri-O-acetyl-5-O-benzoyl-3-C-methyl-α,β-D-ribofuranose Start->Intermediate Deprotection & Acylation/Benzoylation Coupling Vorbrüggen Glycosylation (TMSOTf catalyst) Intermediate->Coupling Base Hypoxanthine SilylatedBase Silylated Hypoxanthine Base->SilylatedBase BSA or HMDS SilylatedBase->Coupling ProtectedInosine Protected 3'-C-Methyl-inosine Coupling->ProtectedInosine Deprotection Ammonolysis (Methanolic Ammonia) ProtectedInosine->Deprotection FinalProduct This compound Deprotection->FinalProduct

Potential Biological Activity and Mechanism of Action

While direct biological data for this compound is scarce, the activities of related compounds provide a strong rationale for its investigation as a therapeutic agent. Purine nucleoside analogs are known to possess broad antitumor activity, particularly against lymphoid malignancies.[4] The proposed mechanisms often involve the inhibition of DNA synthesis and the induction of apoptosis.[5][6]

Anticancer Potential

Studies on other 3'-C-methylated nucleosides have demonstrated significant anticancer properties. For instance, 3'-C-methyladenosine has shown potent activity against various human leukemia and carcinoma cell lines.[1] It is plausible that this compound, after intracellular phosphorylation to its 5'-triphosphate form, could act as an inhibitor of DNA and/or RNA polymerases.

Mechanism_of_Action Drug_TP Drug_TP Polymerase Polymerase Drug_TP->Polymerase Competitive Inhibition

Antiviral Potential

Modifications at the 3' position of the ribose ring are a common feature of many antiviral nucleoside analogs. While some 3'-C-branched nucleosides have shown limited antiviral activity against certain viruses like HSV-1, HSV-2, and HIV-1, others have demonstrated efficacy.[1] The antiviral spectrum of this compound would need to be determined empirically. Its mechanism would likely involve the inhibition of viral RNA-dependent RNA or reverse transcriptase enzymes.

Data from Related Analogs

To provide a quantitative context, the biological activities of other 3'-modified nucleosides are summarized below.

CompoundTarget/Cell LineActivityValue
3'-Deoxy-3'-C-(hydroxymethyl)thymidineL1210 CellsED5050 µM
3'-Deoxy-3'-C-(hydroxymethyl)thymidineP388 CellsED505 µM
3'-Deoxy-3'-C-(hydroxymethyl)thymidineS-180 CellsED5010 µM
3'-Deoxy-3'-C-(hydroxymethyl)thymidineCCRF-CEM CellsED501 µM
3'-C-MethyladenosineK562, HT-29, CaCo-2IC50~18 µM

Table 1: Biological activity of selected 3'-C-modified nucleoside analogs. Data sourced from related studies.[1]

Future Directions

The established synthetic pathways for 3'-C-methyl ribonucleosides make this compound an accessible target for synthesis and biological evaluation. Future research should focus on:

  • Optimized Synthesis: Fine-tuning the glycosylation and deprotection steps to maximize the yield and purity of this compound.

  • In Vitro Screening: Evaluating the compound against a broad panel of cancer cell lines and a diverse range of viruses to determine its cytotoxic and antiviral activity.

  • Mechanism of Action Studies: Investigating the specific cellular and viral enzymes inhibited by the triphosphate form of the analog.

  • Structural Biology: Co-crystallization studies with target polymerases to understand the structural basis of inhibition.

Conclusion

This compound is a synthetically feasible purine nucleoside analog with therapeutic potential. Based on the known activities of related 3'-modified nucleosides, it stands as a promising candidate for investigation in both oncology and virology. The technical framework for its synthesis is well-established, paving the way for its production and comprehensive biological characterization. Further research is warranted to elucidate its specific activities and potential as a next-generation therapeutic agent.

References

3’-Beta-C-Methyl-inosine in Indolent Lymphoid Malignancies: A Technical Guide to a Putative IMPDH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indolent lymphoid malignancies, such as follicular lymphoma and marginal zone lymphoma, are characterized by slow growth but are generally considered incurable with conventional therapies, creating a persistent need for novel therapeutic agents. Purine (B94841) nucleoside analogs represent a class of cytotoxic agents with significant activity in these diseases.[1] 3’-Beta-C-Methyl-inosine is a purine nucleoside analog with purported antitumor activity, presumed to function through the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo purine biosynthesis pathway.[2]

This technical guide provides an in-depth overview of the therapeutic rationale for targeting IMPDH in indolent lymphoid malignancies. Due to the scarcity of publicly available data specific to this compound, this document will focus on the well-characterized mechanisms and experimental data of the IMPDH inhibitor class, using Mycophenolic Acid (MPA) as a representative compound. The guide details the critical signaling pathway, presents preclinical data for IMPDH inhibitors in lymphoma models, provides detailed experimental protocols for evaluation, and outlines the broader clinical context.

Introduction to this compound and the IMPDH Target

This compound is an analogue of the purine nucleoside inosine.[3] As a member of the purine nucleoside analog class, its anticancer mechanisms are thought to involve the inhibition of DNA synthesis and the induction of apoptosis.[2] The primary molecular target for this class of compounds is often Inosine 5'-monophosphate dehydrogenase (IMPDH).

IMPDH is a crucial enzyme that catalyzes the NAD-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides like guanosine (B1672433) triphosphate (GTP).[4][5] T and B lymphocytes are particularly dependent on this de novo pathway for their proliferation, making them highly susceptible to the cytostatic and apoptotic effects of IMPDH inhibition.[6] In contrast, many other cell types can utilize salvage pathways to generate purines. Notably, the IMPDH2 isoform is frequently overexpressed in cancer cells, including lymphomas, making it an attractive therapeutic target.[4][5][7]

Mechanism of Action: IMPDH Inhibition

The inhibition of IMPDH leads to the depletion of the intracellular pool of guanine nucleotides (GMP, GDP, and GTP). This has several downstream consequences for rapidly proliferating malignant lymphocytes:

  • Inhibition of DNA and RNA Synthesis: GTP and deoxyguanosine triphosphate (dGTP) are essential building blocks for RNA and DNA synthesis, respectively. Their depletion halts nucleic acid production, leading to cell cycle arrest, primarily in the S phase.[8]

  • Induction of Apoptosis: The cellular stress induced by nucleotide deprivation triggers programmed cell death (apoptosis).[8][9]

  • Disruption of G-protein Signaling: GTP is a critical molecule for the function of small G-proteins (like Ras) that are involved in crucial signal transduction pathways regulating cell growth and survival.

This targeted approach provides a therapeutic window, selectively affecting malignant lymphocytes while sparing many normal tissues.

Signaling Pathway

The diagram below illustrates the de novo purine biosynthesis pathway and the critical role of IMPDH as the target for inhibitors like this compound.

IMPDH_Pathway cluster_pathway De Novo Purine Synthesis cluster_inhibition Inhibition PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP Multiple Steps DNA_RNA DNA & RNA Synthesis, Signal Transduction GTP->DNA_RNA Inhibitor This compound (IMPDH Inhibitor) IMPDH IMPDH Inhibitor->IMPDH Inhibits

Figure 1. De Novo Purine Synthesis Pathway and IMPDH Inhibition.

Quantitative Preclinical Data for IMPDH Inhibitors

CompoundCell LineLymphoma TypeAssayEndpointResultReference
Mycophenolic Acid (MPA)MOLT-4T-cell LymphoblasticProliferationInhibition-[8]
Mycophenolic Acid (MPA)THP-1Acute Monocytic LeukemiaProliferationInhibition-[8]
Mycophenolic Acid (MPA)U937Histiocytic LymphomaProliferationInhibition-[8]
Mycophenolic Acid (MPA)Human B-lymphoma cellsB-cell non-Hodgkin LymphomaApoptosis% Apoptotic Cells50-60% at 72h[9]
Mycophenolate Mofetil (MMF)SCID mouse xenograftB-cell non-Hodgkin LymphomaIn vivoTumor GrowthSignificant inhibition[9]

Note: Specific IC50 values were not provided in the abstracts of the cited papers, but significant anti-proliferative and pro-apoptotic effects were reported.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of a putative IMPDH inhibitor like this compound. These protocols are based on established procedures for compounds like MPA.[6]

In Vitro Cell Viability (MTT Assay)

Objective: To determine the cytotoxic effects of the compound on indolent lymphoma cell lines.

Materials:

  • Lymphoma cell lines (e.g., follicular lymphoma lines like RL, DOHH2; marginal zone lymphoma lines).

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound (or other test compound).

  • DMSO (vehicle control).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • 96-well plates.

  • Plate reader (570 nm).

Protocol:

  • Cell Seeding: Culture cells to logarithmic growth phase. Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound to the wells. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan (B1609692) crystals form.

  • Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in lymphoma cells following treatment.

Materials:

  • Lymphoma cells treated as described above.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Flow cytometer.

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the test compound at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by centrifugation (300 x g for 5 minutes).

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each sample.

  • Data Acquisition: Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., SCID or NSG).

  • Lymphoma cell line for implantation.

  • Test compound formulated for oral or intraperitoneal administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Protocol:

  • Cell Implantation: Subcutaneously inject 5-10 x 10⁶ lymphoma cells into the flank of each mouse.

  • Tumor Growth: Monitor mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment and control groups (n=8-10 per group).

  • Treatment Administration: Administer the test compound (e.g., daily oral gavage) and vehicle control for a predetermined period (e.g., 21 days).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups.

Experimental Workflow

The following diagram outlines a logical workflow for the preclinical evaluation of a novel IMPDH inhibitor for indolent lymphoid malignancies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Hypothesized IMPDH Inhibitor (e.g., this compound) cell_viability Cell Viability Assays (MTT, CellTiter-Glo) on Lymphoma Cell Lines start->cell_viability ic50 Determine IC50 Values cell_viability->ic50 apoptosis Apoptosis Assays (Annexin V, Caspase-Glo) ic50->apoptosis mechanism Mechanism of Action (Western Blot for p27, PARP cleavage; Cell Cycle Analysis) apoptosis->mechanism xenograft Lymphoma Xenograft Model in Immunocompromised Mice mechanism->xenograft Promising In Vitro Data efficacy Evaluate Tumor Growth Inhibition xenograft->efficacy toxicity Assess Toxicity (Body Weight, Clinical Signs) xenograft->toxicity pk_pd Pharmacokinetics/ Pharmacodynamics efficacy->pk_pd decision decision pk_pd->decision Go/No-Go for Clinical Development

Figure 2. Preclinical Evaluation Workflow for an IMPDH Inhibitor.

Clinical Landscape and Future Directions

IMPDH inhibitors are established drugs in the fields of transplantation and autoimmune disease.[10] Their application in oncology is an area of active investigation. Mycophenolate mofetil (MMF), a prodrug of MPA, has been evaluated in a Phase I clinical trial for advanced multiple myeloma.[10] Furthermore, other novel IMPDH inhibitors have entered Phase I trials for hematological malignancies.[10] A pilot study of another IMPDH inhibitor, ribavirin, has been initiated for indolent follicular lymphoma and mantle cell lymphoma, highlighting the continued interest in this target for these specific diseases.[11]

The therapeutic potential of targeting the de novo purine synthesis pathway in indolent lymphoid malignancies is strongly supported by preclinical evidence. While this compound fits the profile of a promising candidate based on its classification as a purine nucleoside analog, its specific activity, potency, and selectivity remain to be characterized in the public domain.

Future work should focus on:

  • In Vitro Profiling: Determining the IC50 values of this compound against a panel of indolent lymphoma cell lines.

  • Mechanism Validation: Confirming that its mode of action is indeed through IMPDH inhibition and leads to GTP depletion and apoptosis.

  • In Vivo Efficacy: Assessing its anti-tumor activity and tolerability in relevant animal models of follicular and marginal zone lymphoma.

Conclusion

Targeting IMPDH presents a rational and compelling strategy for the treatment of indolent lymphoid malignancies due to the inherent dependency of lymphocytes on the de novo purine synthesis pathway. Although specific preclinical and clinical data for this compound are currently lacking, the extensive research on other IMPDH inhibitors like Mycophenolic Acid provides a strong foundation for its potential utility. The experimental frameworks provided in this guide offer a clear path for the systematic evaluation of this compound, which is necessary to translate its theoretical promise into a validated therapeutic candidate for patients with indolent lymphomas.

References

The Role of 3’-Beta-C-Methyl-inosine in Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3’-Beta-C-Methyl-inosine is a purine (B94841) nucleoside analog with demonstrated antitumor properties. While the precise mechanisms of its cytostatic and cytotoxic effects are still under investigation, evidence from related 3'-C-methylated nucleoside analogs suggests a significant role in the induction of cell cycle arrest. This technical guide consolidates the current understanding, proposes a putative mechanism of action, and provides detailed experimental protocols to facilitate further research into the therapeutic potential of this compound. The central hypothesis is that this compound, upon intracellular phosphorylation, acts as an inhibitor of ribonucleotide reductase, leading to a depletion of the deoxyribonucleotide pool, which in turn triggers a G1/S phase cell cycle arrest.

Introduction

Purine nucleoside analogs are a cornerstone of cancer chemotherapy, primarily exerting their effects through the disruption of nucleic acid synthesis and metabolism.[1] this compound belongs to this class of compounds and is recognized for its broad antitumor activity, which is attributed to the inhibition of DNA synthesis and the induction of apoptosis.[1] The modification at the 3' position of the ribose sugar is a key structural feature that is often associated with the potent biological activity of nucleoside analogs. Specifically, 3'-C-alkaylated nucleosides, such as 3'-C-methyladenosine, have been identified as potent anticancer agents.[1] This guide will explore the hypothesized role of this compound in cell cycle arrest, drawing parallels from its close analog, 3'-C-methyladenosine.

Putative Mechanism of Action: Inhibition of Ribonucleotide Reductase

Based on the established mechanism of 3'-C-methyladenosine, it is proposed that this compound functions as an inhibitor of ribonucleotide reductase (RR).[2] RR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. Inhibition of RR leads to an imbalance and depletion of the intracellular deoxyribonucleotide (dNTP) pool. This depletion stalls the DNA replication machinery, activating the S-phase checkpoint and leading to an arrest in the G1/S phase of the cell cycle.[2]

Signaling Pathway for 3'-Beta-C-Methyl-inosine Induced G1/S Arrest

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to cell cycle arrest.

3_Beta_C_Methyl_inosine_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 3BCMI_ext This compound 3BCMI_int This compound 3BCMI_ext->3BCMI_int Cellular Uptake 3BCMI_TP This compound Triphosphate 3BCMI_int->3BCMI_TP Phosphorylation RR Ribonucleotide Reductase (RR) 3BCMI_TP->RR Inhibition dNTP_pool dNTP Pool Depletion RR->dNTP_pool Reduction DNA_syn DNA Synthesis Inhibition dNTP_pool->DNA_syn S_checkpoint S-Phase Checkpoint Activation DNA_syn->S_checkpoint G1_S_Arrest G1/S Phase Cell Cycle Arrest S_checkpoint->G1_S_Arrest

Figure 1: Proposed signaling pathway for this compound-induced cell cycle arrest.

Quantitative Data on Cell Cycle Arrest (Hypothetical)

While specific quantitative data for this compound is not currently available in the public domain, the following table presents hypothetical data based on the expected effects of a ribonucleotide reductase inhibitor on a cancer cell line (e.g., HL-60 or NB4 promyelocytic leukemia cells).[2] This serves as a template for the expected outcomes in future experimental investigations.

Treatment GroupConcentration (µM)Duration (h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control 02445 ± 3.235 ± 2.520 ± 1.8
This compound 12455 ± 4.125 ± 2.120 ± 1.9
This compound 52470 ± 5.515 ± 1.715 ± 1.4
This compound 102485 ± 6.25 ± 0.910 ± 1.1
Vehicle Control 04848 ± 3.532 ± 2.820 ± 2.0
This compound 14865 ± 4.818 ± 1.917 ± 1.6
This compound 54880 ± 6.18 ± 1.212 ± 1.3
This compound 104890 ± 7.03 ± 0.77 ± 0.9

Table 1: Hypothetical quantitative data of cell cycle distribution in a cancer cell line following treatment with this compound. Data are represented as mean ± standard deviation.

Detailed Experimental Protocols

To investigate the role of this compound in cell cycle arrest, the following experimental protocols are recommended.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines such as HL-60 (promyelocytic leukemia), NB4 (promyelocytic leukemia), or other relevant cancer cell lines.

  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells at a density of 2 x 10^5 cells/mL. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 and 48 hours. A vehicle control (e.g., DMSO) should be included.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle using propidium (B1200493) iodide (PI) staining.

Cell_Cycle_Analysis_Workflow start Start: Treated Cells harvest 1. Harvest Cells (Centrifugation) start->harvest wash 2. Wash with PBS harvest->wash fix 3. Fix in 70% Ethanol (B145695) (on ice) wash->fix rnase 4. RNase A Treatment fix->rnase pi_stain 5. Stain with Propidium Iodide (PI) rnase->pi_stain flow 6. Flow Cytometry Analysis pi_stain->flow analysis 7. Data Analysis (Cell Cycle Modeling) flow->analysis end End: Cell Cycle Distribution analysis->end

Figure 2: Experimental workflow for cell cycle analysis using flow cytometry.
  • Harvesting: After treatment, harvest cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cells in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Interpretation: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolve the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for Cell Cycle Regulatory Proteins

To investigate the molecular mechanism of cell cycle arrest, the expression levels of key regulatory proteins can be assessed by Western blotting.

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against key cell cycle proteins (e.g., Cyclin D1, Cyclin E, CDK2, CDK4, p21, p27, and β-actin as a loading control) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

While direct experimental evidence for the role of this compound in cell cycle arrest is currently limited, the established mechanism of the related compound, 3'-C-methyladenosine, provides a strong rationale for a similar mode of action involving the inhibition of ribonucleotide reductase. This guide offers a foundational framework for researchers to systematically investigate this hypothesis. Future studies should focus on confirming the inhibitory effect of this compound on ribonucleotide reductase activity, quantifying its impact on dNTP pools, and elucidating the precise downstream signaling events that lead to cell cycle arrest. Such research will be pivotal in validating the therapeutic potential of this compound as a novel anticancer agent.

References

In Vitro Anticancer Potential of 3'-Beta-C-Methyl-inosine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Beta-C-Methyl-inosine is a synthetic purine (B94841) nucleoside analog that has been identified for its potential as an anticancer agent. As a member of the nucleoside analog class of molecules, it is structurally similar to naturally occurring nucleosides, allowing it to interfere with cellular metabolic pathways, particularly DNA synthesis. The primary proposed mechanisms for its antitumor activity revolve around the inhibition of DNA replication and the induction of programmed cell death, or apoptosis, in cancer cells. This technical guide provides a comprehensive overview of the available in vitro data on the anticancer effects of 3'-Beta-C-Methyl-inosine, including what is known about its mechanism of action and relevant experimental methodologies.

Core Concepts: Mechanism of Action

Purine nucleoside analogs, including 3'-Beta-C-Methyl-inosine, are designed to be recognized by and incorporated into the cellular machinery that handles endogenous nucleosides. Once inside a cancer cell, these analogs can be phosphorylated to their active triphosphate forms. These activated analogs can then exert their cytotoxic effects through several mechanisms:

  • Inhibition of DNA Synthesis: The triphosphate form of 3'-Beta-C-Methyl-inosine can act as a competitive inhibitor of DNA polymerases, enzymes crucial for DNA replication. Its incorporation into a growing DNA strand can lead to chain termination, effectively halting DNA synthesis and, consequently, cell division.

  • Induction of Apoptosis: By disrupting the normal process of DNA replication and repair, nucleoside analogs can trigger cellular stress responses that lead to apoptosis. This programmed cell death is a key mechanism for eliminating damaged or cancerous cells.

While specific data for 3'-Beta-C-Methyl-inosine is limited, a study on the related compound, 3'-Methyl-ATP (3'-Me ATP), provides insights into a potential apoptotic pathway. This study demonstrated that 3'-Me ATP induces apoptosis in Hep2 and SiHa cancer cells through the intrinsic mitochondrial pathway[1]. This pathway involves the upregulation of p53, downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, upregulation of the pro-apoptotic protein Bax, release of cytochrome c from the mitochondria, and subsequent activation of caspases-9 and -3[1].

Quantitative Data Summary

Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50 values) detailing the cytotoxic effects of 3'-Beta-C-Methyl-inosine against a panel of cancer cell lines. The available information primarily describes its general classification as a purine nucleoside analog with broad antitumor activity, particularly targeting indolent lymphoid malignancies.

For context, a study on 3'-Me ATP reported the following IC50 values[1]:

CompoundCell LineIC50 Value
3'-Me ATPHep22 mM
3'-Me ATPSiHa2 mM

Note: This data is for a related compound and may not be representative of 3'-Beta-C-Methyl-inosine's activity.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3'-Beta-C-Methyl-inosine and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cancer cells with 3'-Beta-C-Methyl-inosine at a concentration expected to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caspase Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays to measure their activity can confirm the induction of apoptosis.

Principle: These assays typically use a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) that is conjugated to a reporter molecule (e.g., a fluorophore or a chromophore). Cleavage of the substrate by the active caspase releases the reporter, which can then be detected and quantified.

Protocol:

  • Cell Lysis: Treat cells with 3'-Beta-C-Methyl-inosine, harvest, and lyse the cells to release their contents.

  • Substrate Addition: Add the caspase substrate to the cell lysate.

  • Incubation: Incubate the reaction to allow for enzymatic cleavage.

  • Detection: Measure the signal from the released reporter molecule using a fluorometer or spectrophotometer.

  • Data Analysis: Quantify the caspase activity relative to a control.

Signaling Pathways and Visualizations

Based on the general understanding of purine nucleoside analogs and the specific findings for the related compound 3'-Me ATP, the following diagrams illustrate a plausible experimental workflow and a potential signaling pathway for the anticancer effects of 3'-Beta-C-Methyl-inosine.

G cluster_workflow General Experimental Workflow for In Vitro Evaluation start Cancer Cell Culture treatment Treatment with 3'-Beta-C-Methyl-inosine start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) treatment->apoptosis ic50 Determine IC50 cytotoxicity->ic50 mechanism Mechanism of Action Studies (e.g., Western Blot for Apoptotic Proteins) apoptosis->mechanism

General Experimental Workflow

G cluster_pathway Hypothesized Intrinsic Apoptosis Pathway compound 3'-Beta-C-Methyl-inosine dna_damage DNA Damage / Replication Stress compound->dna_damage p53 p53 Activation dna_damage->p53 bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) p53->bcl2 Downregulates bax Bax / Bak (Pro-apoptotic) p53->bax Upregulates bcl2->bax Inhibits mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Hypothesized Apoptosis Pathway

Conclusion

3'-Beta-C-Methyl-inosine is a promising purine nucleoside analog with potential anticancer activity. While direct and detailed experimental data for this specific compound is currently limited in the public domain, its classification and the known mechanisms of related compounds suggest that its primary modes of action are the inhibition of DNA synthesis and the induction of apoptosis. The provided experimental frameworks and hypothesized signaling pathway offer a basis for the further investigation and characterization of 3'-Beta-C-Methyl-inosine as a potential therapeutic agent. Further research is required to establish its specific cytotoxic profile, elucidate its precise molecular targets, and fully map the signaling cascades it modulates in cancer cells.

References

Preliminary Toxicity Screening of 3'-Beta-C-Methyl-inosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a representative technical guide for the preliminary toxicity screening of a novel nucleoside analog, 3’-Beta-C-Methyl-inosine. As specific experimental data for this compound is not publicly available, the quantitative data presented herein is hypothetical and for illustrative purposes. The experimental protocols are based on established methodologies for the evaluation of nucleoside analogs.

Introduction

Nucleoside analogs are a critical class of therapeutic agents, with broad applications in antiviral and anticancer therapies.[1][2] Their mechanism of action often involves interference with DNA or RNA synthesis, leading to cytotoxicity in rapidly dividing cells or virus-infected cells.[1][2] this compound is a novel purine (B94841) nucleoside analog. A thorough preliminary toxicity screening is essential to characterize its safety profile and determine its potential for further therapeutic development. This guide outlines a standard workflow for such a screening, encompassing in vitro and in vivo assays, and provides detailed experimental protocols.

Quantitative Data Summary

The following tables present hypothetical data from a preliminary toxicity screen of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
VeroMTT48> 100
HepG2MTT4875.2
MT-4MTT4845.8
CEMLDH2468.5
Primary Human HepatocytesMTT4892.1

Table 2: In Vivo Acute Toxicity of this compound in Mice

Route of AdministrationLD50 (mg/kg)95% Confidence Interval (mg/kg)Key Clinical Observations
Intravenous (IV)150135-165Lethargy, ruffled fur, decreased body weight
Oral (PO)> 2000N/ANo significant adverse effects observed

Experimental Protocols

In Vitro Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound for 48 hours. Include untreated and vehicle-only controls.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

The lactate (B86563) dehydrogenase (LDH) release assay quantifies cell membrane damage by measuring the activity of LDH released from the cytosol of damaged cells.[1]

Protocol:

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous and maximum LDH release.

  • Supernatant Collection: After a 24-hour incubation, centrifuge the plate and transfer the supernatant to a new 96-well plate.[1]

  • LDH Reaction: Add the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100[1]

In Vivo Acute Toxicity Study

This study aims to determine the median lethal dose (LD50) and observe any acute toxic effects of this compound.

Protocol:

  • Animal Model: Use healthy, young adult mice (e.g., BALB/c), 6-8 weeks old.

  • Grouping: Divide animals into groups of 5-10 per dose level. Include a control group receiving the vehicle.

  • Dose Administration: Administer single doses of this compound via the desired routes (e.g., intravenous and oral).

  • Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and body weight), and any adverse reactions at regular intervals for up to 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., probit analysis).

Visualizations

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies in_vitro_cytotoxicity Cytotoxicity Assays (MTT, LDH) genotoxicity Genotoxicity Assay (Ames Test) in_vitro_cytotoxicity->genotoxicity If low cytotoxicity mechanism Mechanism of Action Studies genotoxicity->mechanism acute_toxicity Acute Toxicity (LD50) mechanism->acute_toxicity Promising in vitro profile pharmacokinetics Pharmacokinetics (PK) ADME acute_toxicity->pharmacokinetics efficacy Efficacy Studies in Disease Models pharmacokinetics->efficacy

Caption: Experimental workflow for preliminary toxicity screening.

signaling_pathway cluster_drug cluster_activation cluster_inhibition cluster_apoptosis drug This compound triphosphate Active Triphosphate Metabolite drug->triphosphate Cellular Kinases dna_polymerase Viral/Cellular DNA Polymerase triphosphate->dna_polymerase Competitive Inhibition dna_synthesis DNA Synthesis dna_polymerase->dna_synthesis Inhibition caspase_activation Caspase Activation dna_synthesis->caspase_activation DNA Damage Signal apoptosis Apoptosis caspase_activation->apoptosis

Caption: Potential mechanism of action signaling pathway.

References

Unraveling the Impact of 3’-Beta-C-Methyl-inosine on Purine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3’-Beta-C-Methyl-inosine is a synthetic purine (B94841) nucleoside analog that has garnered interest within the scientific community for its potential as an antineoplastic agent.[1][2] Structurally similar to the endogenous nucleoside inosine (B1671953), this compound is categorized as a nucleoside antimetabolite.[1] The primary proposed mechanisms for its anticancer activity are the inhibition of DNA synthesis and the induction of apoptosis.[1][2] This technical guide provides an in-depth exploration of the hypothesized mechanism of action of this compound, focusing on its effect on purine metabolism, and details the experimental protocols required to investigate its therapeutic potential.

Core Mechanism of Action: Disruption of Purine Metabolism

As a purine analog, this compound is postulated to interfere with the intricate pathways of purine biosynthesis. The central hypothesis is that it, or its phosphorylated metabolites, acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH) . IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP).[3][4] This is a critical step for the production of guanosine (B1672433) triphosphate (GTP), a nucleotide essential for DNA and RNA synthesis, signal transduction, and energy transfer.[3][5]

By inhibiting IMPDH, this compound would lead to a depletion of the intracellular pool of guanine nucleotides.[3][4] This depletion has profound effects on rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides to support DNA replication and RNA synthesis. The scarcity of GTP would arrest the cell cycle and ultimately trigger apoptosis, accounting for the observed anticancer effects.[3]

Signaling Pathway: De Novo Purine Synthesis

The de novo purine synthesis pathway is a fundamental cellular process that builds purine nucleotides from simple precursors. The pathway culminates in the synthesis of IMP, which then serves as a branch point for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP). The conversion of IMP to XMP by IMPDH is the committed step in the synthesis of guanine nucleotides.

purine_synthesis cluster_main De Novo Purine Synthesis cluster_inhibition Inhibition by this compound PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps s-AMP Adenylosuccinate IMP->s-AMP XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH AMP Adenosine Monophosphate (AMP) s-AMP->AMP DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP Kinases GTP->DNA_RNA Inhibitor This compound (Metabolites) Inhibitor->XMP Inhibition

De Novo Purine Synthesis Pathway and Point of Inhibition.

Data Presentation

Quantitative analysis is essential to characterize the potency and efficacy of this compound. The following tables provide a structured format for presenting key experimental data.

Table 1: Inhibitory Activity of this compound against IMPDH

Enzyme SourceAssay MethodIC₅₀ (µM)Inhibition Type
Human IMPDH2 (recombinant)LC-MS/MSValuee.g., Competitive
Human IMPDH1 (recombinant)LC-MS/MSValuee.g., Competitive

Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssay MethodIncubation Time (h)IC₅₀ (µM)
MOLM-13Acute Myeloid LeukemiaMTT72Value
JurkatT-cell LeukemiaMTT72Value
HeLaCervical CancerMTT72Value

Table 3: Effect of this compound on Intracellular Guanine Nucleotide Pools

Cell LineTreatment Concentration (µM)Treatment Duration (h)GTP Level (% of Control)
MOLM-131x IC₅₀24Value
MOLM-135x IC₅₀24Value

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound. The following are standard protocols for key experiments.

IMPDH Inhibition Assay (LC-MS/MS Method)

This assay directly measures the enzymatic activity of IMPDH by quantifying the product (XMP) formed from the substrate (IMP).

  • Principle: Recombinant human IMPDH is incubated with its substrate (IMP) and cofactor (NAD⁺) in the presence of varying concentrations of this compound. The reaction is stopped, and the amount of XMP produced is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Materials:

    • Recombinant human IMPDH1 and IMPDH2

    • Inosine Monophosphate (IMP)

    • Nicotinamide Adenine Dinucleotide (NAD⁺)

    • This compound

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT)

    • Quenching Solution (e.g., Cold acetonitrile (B52724) with 0.1% formic acid)

    • LC-MS/MS system

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, NAD⁺, and the test compound at various concentrations.

    • Add recombinant IMPDH to the mixture and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding IMP.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding cold quenching solution.

    • Centrifuge to pellet precipitated proteins.

    • Analyze the supernatant for XMP concentration using a validated LC-MS/MS method.

    • Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

impdh_assay cluster_workflow IMPDH Inhibition Assay Workflow start Prepare Reaction Mix (Buffer, NAD+, Inhibitor) add_enzyme Add IMPDH Enzyme start->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate start_reaction Add Substrate (IMP) pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate quench Stop Reaction (Cold Acetonitrile) incubate->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis of XMP centrifuge->analyze calculate Calculate IC₅₀ analyze->calculate

Workflow for IMPDH Inhibition Assay.
Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method to assess the effect of a compound on cell proliferation and viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound. Include untreated and vehicle-only controls.

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

mtt_assay cluster_workflow MTT Cytotoxicity Assay Workflow seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat incubate Incubate (e.g., 72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC₅₀ read->calculate

Workflow for MTT Cytotoxicity Assay.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.

  • Principle: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label apoptotic cells. A viability dye like propidium (B1200493) iodide (PI) is used to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

  • Materials:

    • Cells treated with this compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Treat cells with the compound for a desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

apoptosis_assay cluster_workflow Annexin V Apoptosis Assay Workflow treat Treat Cells with Compound harvest Harvest Cells treat->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate in Dark (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quantify Quantify Apoptotic Population analyze->quantify

Workflow for Annexin V Apoptosis Assay.

Conclusion

This compound represents a promising purine nucleoside analog with potential applications in oncology. Its mechanism of action is strongly hypothesized to involve the inhibition of IMPDH, a critical enzyme in the de novo synthesis of guanine nucleotides. This disruption of purine metabolism leads to the depletion of GTP, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cancer cells. The experimental protocols detailed in this guide provide a robust framework for validating this hypothesis and characterizing the pharmacological profile of this compound as a potential therapeutic agent. Further investigation into its cellular uptake, phosphorylation, and in vivo efficacy is warranted to fully elucidate its clinical potential.

References

early-stage research on 3’-Beta-C-Methyl-inosine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Early-Stage Research on C-Methylated Purine (B94841) Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-methylated purine nucleosides represent a promising class of antiviral compounds, primarily targeting viral replication through the inhibition of RNA-dependent RNA polymerase. While specific data on 3’-Beta-C-Methyl-inosine is limited in publicly accessible literature, extensive research on analogous compounds, such as 2'-C-methylated nucleosides and their prodrugs, provides a strong framework for understanding their mechanism of action and therapeutic potential. This document synthesizes the available preclinical data on this class of molecules, using the potent anti-HCV agent INX-08189 (a 2'-C-methyl guanosine (B1672433) prodrug) as a detailed case study to illustrate the core pharmacology, mechanism, and experimental evaluation of C-methylated purine nucleosides.

Introduction: Purine Nucleoside Analogs as Antiviral Agents

Purine nucleoside analogs are a cornerstone of antiviral and anticancer therapy.[1][2] These molecules are structurally similar to endogenous nucleosides like adenosine (B11128) and guanosine, allowing them to be recognized and processed by cellular or viral enzymes.[2] Their therapeutic effect typically relies on two primary mechanisms: the inhibition of nucleic acid synthesis and the induction of apoptosis.[1][2] By mimicking natural nucleosides, they can be incorporated into growing DNA or RNA chains, leading to chain termination, or they can competitively inhibit polymerases essential for viral replication or cancer cell proliferation.[3]

The modification of the ribose sugar moiety, particularly at the 2' or 3' position, is a key strategy in designing potent and selective nucleoside inhibitors. The addition of a C-methyl group creates a sterically hindered nucleoside that, once incorporated into an RNA strand, prevents the viral RNA polymerase from adding the next nucleotide, effectively terminating viral genome replication.[4][5]

Mechanism of Action: RNA Polymerase Inhibition

The primary target for many C-methylated nucleoside analogs is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses that is not present in host cells.[4][6]

The mechanism can be detailed in a multi-step intracellular process:

  • Cellular Uptake: The nucleoside analog, often administered as a more bioavailable prodrug, enters the host cell.

  • Anabolic Phosphorylation: Host cell kinases phosphorylate the nucleoside analog sequentially to its active triphosphate form. Prodrug formulations, such as the phosphoramidate (B1195095) approach used for INX-08189, are designed to bypass the initial, often rate-limiting, phosphorylation step, delivering the monophosphate form directly into the cell.[7]

  • Competitive Inhibition: The resulting nucleoside triphosphate analog competes with the natural nucleoside triphosphates (e.g., ATP, GTP) for the active site of the viral RdRp.[4]

  • Chain Termination: Upon incorporation into the nascent viral RNA strand, the C-methyl group on the sugar moiety acts as a non-obligate chain terminator. It creates a steric clash that prevents the RdRp from properly aligning and catalyzing the addition of the subsequent nucleotide, thus halting RNA synthesis.[5]

The following diagram illustrates the metabolic activation and mechanism of action for a C-methylated nucleoside prodrug.

MOA cluster_outside Extracellular Space cluster_inside Hepatocyte (Host Cell) cluster_virus Viral Replication Complex Prodrug Nucleoside Analog Prodrug (e.g., INX-08189) Prodrug_int Prodrug Prodrug->Prodrug_int Cellular Uptake NMP Nucleoside Monophosphate (NMP) Prodrug_int->NMP Bypass 1st Phosphorylation NDP Nucleoside Diphosphate (NDP) NMP->NDP Host Kinase NTP Active Nucleoside Triphosphate (NTP) NDP->NTP Host Kinase RdRp Viral RNA-dependent RNA Polymerase (RdRp) NTP->RdRp Competitive Binding Chain Nascent RNA Strand Termination Chain Termination RdRp->Termination Incorporation & Halting Elongation RNA Viral RNA Template RNA->RdRp Workflow A Compound Synthesis (e.g., this compound) B In Vitro Antiviral Screening (HCV Replicon Assay) A->B D Calculate Therapeutic Index (CC₅₀ / EC₅₀) B->D C Cytotoxicity Assessment (CC₅₀ in Huh-7, HepG2) C->D E Mechanism of Action Studies D->E H In Vivo Pharmacokinetics (Rat, Monkey Models) D->H If Promising Index F Metabolite Analysis (Intracellular NTP formation) E->F G Resistance Studies (e.g., S282T mutant) E->G I Assess Liver Tropism and Active Triphosphate Levels in Tissue H->I J Lead Optimization / Clinical Candidate Selection I->J

References

3’-Beta-C-Methyl-inosine: A Potential Therapeutic Agent in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3’-Beta-C-Methyl-inosine is a synthetic purine (B94841) nucleoside analog that has garnered interest for its potential as an anticancer agent. As a member of the nucleoside antimetabolite class of drugs, its mechanism of action is predicated on the disruption of nucleic acid synthesis and the induction of apoptosis in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the current understanding of this compound, including its proposed mechanism of action, relevant signaling pathways, and the therapeutic potential primarily in the context of indolent lymphoid malignancies. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in publicly accessible literature, this document synthesizes information from closely related purine nucleoside analogs to provide a predictive framework for its biological activity and to guide future research and development efforts.

Introduction

Purine nucleoside analogs represent a cornerstone in the chemotherapy of various hematological malignancies.[1] These compounds, structurally similar to endogenous nucleosides like adenosine (B11128) and guanosine, exert their cytotoxic effects by interfering with critical cellular processes such as DNA replication and repair.[1] this compound belongs to this class of therapeutic agents and is characterized by a methyl group substitution at the 3’-beta position of the ribose sugar of inosine. This structural modification is designed to enhance its metabolic stability and therapeutic efficacy. The primary therapeutic target for this class of compounds is indolent lymphoid malignancies, where the inhibition of lymphocyte proliferation is a key therapeutic strategy.[2]

Mechanism of Action

The therapeutic effect of purine nucleoside analogs, including presumably this compound, is multifactorial, culminating in the inhibition of DNA synthesis and the induction of programmed cell death (apoptosis).[2][3]

Inhibition of DNA Synthesis

Upon cellular uptake, this compound is expected to undergo intracellular phosphorylation by nucleoside kinases to its active triphosphate form. This triphosphate analog can then act as a competitive inhibitor of DNA polymerases, leading to the termination of DNA chain elongation upon its incorporation into the growing DNA strand. The presence of the 3'-methyl group would sterically hinder the formation of the subsequent phosphodiester bond, effectively halting DNA replication.

Induction of Apoptosis

The incorporation of the nucleoside analog into DNA and the subsequent DNA chain termination are potent triggers for the intrinsic apoptotic pathway. DNA damage sensors activate a signaling cascade that leads to the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, programmed cell death.

Signaling Pathways

The anticancer activity of this compound is anticipated to involve key signaling pathways that regulate cell cycle progression and apoptosis.

cluster_0 Cellular Uptake and Activation cluster_1 Inhibition of DNA Synthesis cluster_2 Induction of Apoptosis 3-BCM-Inosine This compound 3-BCM-Inosine-MP 3-BCM-Inosine Monophosphate 3-BCM-Inosine->3-BCM-Inosine-MP Nucleoside Kinase 3-BCM-Inosine-DP 3-BCM-Inosine Diphosphate 3-BCM-Inosine-MP->3-BCM-Inosine-DP Nucleoside Monophosphate Kinase 3-BCM-Inosine-TP 3-BCM-Inosine Triphosphate 3-BCM-Inosine-DP->3-BCM-Inosine-TP Nucleoside Diphosphate Kinase DNA_Polymerase DNA Polymerase 3-BCM-Inosine-TP->DNA_Polymerase Competitive Inhibition DNA_Elongation DNA Chain Elongation DNA_Polymerase->DNA_Elongation Chain_Termination Chain Termination DNA_Elongation->Chain_Termination Incorporation of 3-BCM-Inosine-TP DNA_Damage DNA Damage Chain_Termination->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondria Mitochondria Bax_Upregulation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 1: Proposed mechanism of action for this compound.

Quantitative Data

Table 1: In Vitro Cytotoxicity of Related Nucleoside Analogs

CompoundCell LineIC50 (µM)Reference
2'-Deoxy-2'-(hydroxylamino)cytidine (2'-DHAC)L12101.58[4]
2'-Deoxy-2'-(hydroxylamino)cytidine (2'-DHAC)KB1.99[4]
3'-Deoxy-3'-(hydroxylamino)cytidine (3'-DHAC)L12104.03[4]
2',3'-Dideoxy-3'-(hydroxylamino)cytidine (3'-dDHAC)L12101.84[4]

Note: This table presents data for related compounds to provide a context for the potential activity of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not published. However, standard methodologies used for evaluating similar nucleoside analogs can be adapted for its characterization.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Start Seed cells in a 96-well plate Incubate_1 Incubate for 24h to allow attachment Start->Incubate_1 Add_Compound Add varying concentrations of This compound Incubate_1->Add_Compound Incubate_2 Incubate for 48-72h Add_Compound->Incubate_2 Add_MTT Add MTT reagent to each well Incubate_2->Add_MTT Incubate_3 Incubate for 2-4h Add_MTT->Incubate_3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Figure 2: Workflow for a typical MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a lymphoma cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan (B1609692), forming purple crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells: Early apoptotic cells.

    • Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.

Therapeutic Potential and Future Directions

The primary therapeutic potential of this compound lies in its application as a cytotoxic agent for hematological malignancies, particularly indolent lymphoid lymphomas. Its mechanism of action, targeting DNA synthesis and inducing apoptosis, is a well-established strategy for cancer therapy.

Future research should focus on:

  • Comprehensive Preclinical Evaluation: Conducting detailed in vitro and in vivo studies to determine the specific activity, toxicity, and pharmacokinetic profile of this compound.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.

  • Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents.

  • Clinical Trials: If preclinical data are promising, advancing the compound to clinical trials to evaluate its safety and efficacy in patients with indolent lymphoid malignancies.

Conclusion

This compound is a promising purine nucleoside analog with the potential for development as a therapeutic agent for cancer. While specific data for this compound is limited, the well-understood mechanism of action of this drug class provides a strong rationale for its further investigation. Rigorous preclinical studies are warranted to fully characterize its pharmacological properties and to validate its potential as a novel anticancer drug.

References

Methodological & Application

Application Notes and Protocols for 3’-Beta-C-Methyl-inosine in Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3’-Beta-C-Methyl-inosine is a synthetic purine (B94841) nucleoside analog. It belongs to a class of compounds, 3'-C-methylated nucleosides, that have garnered significant interest in oncological research for their potential as antitumor agents. The core mechanism of action for these analogs is the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This document provides detailed application notes and protocols for the utilization of this compound in a laboratory setting, drawing upon the established activities of structurally similar compounds, particularly 3'-C-methyladenosine.

Mechanism of Action

This compound, as a purine nucleoside analog, is presumed to exert its cytotoxic effects primarily through the inhibition of ribonucleotide reductase (RR). This enzyme is critical for the conversion of ribonucleotides to deoxyribonucleotides, which are essential building blocks for DNA synthesis and repair.

The proposed mechanism involves the following steps:

  • Cellular Uptake: this compound is transported into the cell.

  • Phosphorylation: Intracellular kinases phosphorylate the nucleoside analog to its active triphosphate form.

  • Ribonucleotide Reductase Inhibition: The triphosphate analog acts as an inhibitor of ribonucleotide reductase, leading to a depletion of the intracellular pool of deoxyribonucleotides (dNTPs).

  • Inhibition of DNA Synthesis: The scarcity of dNTPs results in the stalling of DNA replication forks, thereby inhibiting DNA synthesis.

  • Induction of Apoptosis: The disruption of DNA replication and the resulting cellular stress trigger the intrinsic apoptotic pathway, leading to programmed cell death.

G cluster_0 Cancer Cell Compound This compound Active_Compound Triphosphorylated This compound Compound->Active_Compound Phosphorylation RR Ribonucleotide Reductase Active_Compound->RR Inhibits dNTPs dNTP Pool RR->dNTPs Produces DNA_Syn DNA Synthesis dNTPs->DNA_Syn Required for Apoptosis Apoptosis DNA_Syn->Apoptosis Inhibition leads to

Caption: Proposed mechanism of action for this compound.

Data Presentation

Cell LineCancer TypeIC50 (µM) of 3'-C-methyladenosine
K562Human Myelogenous Leukemia11
K562/RMultidrug-Resistant Leukemia15
HL-60Human Promyelocytic Leukemia38
HT-29Human Colon Carcinoma25
MCF-7Human Breast Carcinoma20

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of this compound on a panel of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., K562, HL-60, HT-29, MCF-7)

  • This compound (stock solution prepared in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

G cluster_0 Experimental Workflow A Seed Cells B Add this compound A->B C Incubate (48-72h) B->C D Add MTT C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cancer cell line

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

G cluster_0 Logical Relationship Treatment Cell Treatment with This compound Apoptosis_Induction Induction of Apoptosis Treatment->Apoptosis_Induction PS_Exposure Phosphatidylserine (PS) Exposure on Outer Membrane Apoptosis_Induction->PS_Exposure Membrane_Compromise Loss of Membrane Integrity Apoptosis_Induction->Membrane_Compromise Late Stage AnnexinV_Binding Annexin V-FITC Binding PS_Exposure->AnnexinV_Binding Flow_Analysis Flow Cytometry Analysis AnnexinV_Binding->Flow_Analysis PI_Uptake Propidium Iodide (PI) Uptake Membrane_Compromise->PI_Uptake PI_Uptake->Flow_Analysis

Caption: Logical flow of the Annexin V/PI apoptosis assay.

Concluding Remarks

This compound is a promising candidate for anticancer research. The protocols and data presented here, largely based on its close analog 3'-C-methyladenosine, provide a solid foundation for initiating laboratory investigations into its biological activity. Researchers are encouraged to perform dose-response studies and detailed mechanistic analyses to fully characterize the effects of this specific compound.

Application Notes and Protocols for In Vivo Animal Studies of 3’-Beta-C-Methyl-inosine and Related C-Methylated Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3’-Beta-C-Methyl-inosine is a synthetic purine (B94841) nucleoside analog. Modifications at the 3' position of the ribose sugar, such as C-methylation, are a common strategy in medicinal chemistry to enhance the metabolic stability and therapeutic activity of nucleoside analogs. This modification can protect the compound from degradation by cellular enzymes, potentially leading to improved pharmacokinetic profiles and efficacy. Based on the activities of related compounds, this compound may possess antiviral or anticancer properties. These notes provide a framework for researchers to design and conduct initial in vivo animal studies to evaluate the therapeutic potential of this compound.

Potential Therapeutic Applications

Based on studies of other C-methylated purine nucleosides, potential therapeutic applications for this compound could include:

  • Antiviral Activity: Many 2'-C-methyl and 3'-C-methyl nucleoside analogs have been investigated as inhibitors of viral polymerases, particularly for viruses like Hepatitis C (HCV).

  • Anticancer Activity: Modified nucleosides are a cornerstone of cancer chemotherapy. They can act as antimetabolites, interfering with DNA and RNA synthesis in rapidly dividing cancer cells.

  • Immunomodulation: Some nucleoside analogs, like inosine (B1671953) itself, have demonstrated immunomodulatory effects, which could be relevant in various disease contexts.

Data Presentation: Representative In Vivo Data from Related Nucleoside Analogs

The following table summarizes quantitative data from in vivo studies of various modified nucleoside analogs. This information can serve as a starting point for designing studies with this compound.

Compound ClassAnimal ModelDosage RangeAdministration RouteFrequencyTherapeutic AreaReference
(N)-Methanocarba Adenosine AnalogsMouse (CCI model)0.1 - 10 mg/kgOral (p.o.)Single doseNeuropathic Pain[1]
2'-C-Methyl Adenosine AnalogsNot specified in vivoN/AN/AN/AAntiviral (HCV)[2]
3'-Fluoro-Purine NucleosidesNot specified in vivoN/AN/AN/AAnticancer[3]
3-Deazaneplanocin (B1662806) AMouse (BALB/c)0.1 mg/kgIntravenous (i.v.)Single doseAntiviral[4]

Experimental Protocols

The following are detailed, representative methodologies for key experiments based on studies of related compounds.

4.1. Animal Model Selection

The choice of animal model is critical and depends on the therapeutic area of investigation.

  • For Antiviral Studies (e.g., HCV): While challenging due to species specificity, humanized mouse models with chimeric livers are often used. For broader-spectrum antiviral activity, infection models in standard mouse strains (e.g., BALB/c) with relevant viruses can be employed.

  • For Anticancer Studies: Xenograft models, where human cancer cell lines are implanted into immunocompromised mice (e.g., NOD/SCID or nude mice), are standard. The choice of cell line should reflect the cancer type of interest.

  • For Pharmacokinetic (PK) Studies: Healthy rodents (e.g., Sprague-Dawley rats or BALB/c mice) are commonly used to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

4.2. Formulation and Administration

  • Formulation: For in vivo administration, this compound will likely need to be formulated in a suitable vehicle. A common starting point for preclinical studies is a solution or suspension in a vehicle such as:

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

    • 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline

    • Sterile saline (if soluble)

  • Administration Routes:

    • Oral (p.o.): Administration by oral gavage is common for assessing oral bioavailability.

    • Intraperitoneal (i.p.): This route is often used for initial efficacy studies as it bypasses first-pass metabolism.

    • Intravenous (i.v.): Typically used in pharmacokinetic studies to determine key parameters like clearance and volume of distribution.

4.3. Hypothetical In Vivo Efficacy Study Protocol (Anticancer Xenograft Model)

  • Cell Culture and Implantation:

    • Culture a human cancer cell line (e.g., HT116 colon cancer cells) under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., a 1:1 mixture of media and Matrigel).

    • Subcutaneously inject approximately 1 x 10^6 cells into the flank of 6-8 week old immunocompromised mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 per group).

  • Treatment:

    • Vehicle Control Group: Administer the formulation vehicle daily via the chosen route (e.g., oral gavage).

    • Test Article Group(s): Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) daily.

    • Positive Control Group: Administer a standard-of-care chemotherapeutic agent relevant to the cancer type.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe animals daily for any signs of toxicity.

  • Endpoint and Analysis:

    • Euthanize animals when tumors in the control group reach a predetermined size or after a set treatment duration (e.g., 21 days).

    • Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

    • Collect blood and tissues for pharmacokinetic and pharmacodynamic studies.

4.4. Pharmacokinetic Study Protocol

  • Animal Model: Use healthy male and female rats (e.g., Sprague-Dawley).

  • Dosing:

    • Intravenous (i.v.) Group: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.

    • Oral (p.o.) Group: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.

  • Sample Collection:

    • Collect blood samples from a suitable vessel (e.g., tail vein, saphenous vein) at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to quantify the concentration of this compound in plasma samples.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

    • Calculate oral bioavailability (F%) by comparing the AUC from the oral and IV routes.

Mandatory Visualizations

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Analysis Analysis Phase Formulation Compound Formulation Dosing Dosing (Vehicle/Test Article) Formulation->Dosing Animal_Acclimatization Animal Acclimatization Randomization Randomization into Groups Animal_Acclimatization->Randomization Randomization->Dosing Monitoring Monitoring (Tumor Size, Body Weight) Dosing->Monitoring Endpoint Study Endpoint & Sample Collection Monitoring->Endpoint PK_Analysis Pharmacokinetic Analysis Endpoint->PK_Analysis Efficacy_Analysis Efficacy Data Analysis Endpoint->Efficacy_Analysis Tox_Analysis Toxicology Assessment Endpoint->Tox_Analysis

Caption: Hypothetical workflow for an in vivo efficacy study.

Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell Cell cluster_Intracellular Intracellular Drug This compound Kinase Nucleoside Kinase Drug->Kinase Phosphorylation Membrane Triphosphate Drug-Triphosphate Kinase->Triphosphate Polymerase Viral/Cellular Polymerase Triphosphate->Polymerase Incorporation Inhibition Inhibition of RNA/DNA Synthesis Polymerase->Inhibition

Caption: Potential intracellular activation pathway.

References

Application Notes and Protocols for Assessing the Efficacy of 3’-Beta-C-Methyl-inosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3’-Beta-C-Methyl-inosine is a purine (B94841) nucleoside analog with potential therapeutic applications as an antiviral and immunomodulatory agent. Nucleoside analogs often exert their effects by interfering with viral replication or by modulating innate immune signaling pathways.[1] This document provides a comprehensive set of protocols to assess the efficacy of this compound, focusing on its potential antiviral and immunomodulatory activities. The following sections detail in vitro and in vivo methodologies, data presentation guidelines, and visual representations of key pathways and workflows.

I. In Vitro Efficacy Assessment

A series of in vitro assays are essential for the initial characterization of the biological activity of this compound. These assays will determine its antiviral potency, cytotoxicity, and its ability to modulate innate immune responses.

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the ability of a compound to inhibit viral replication.[2]

Experimental Protocol:

  • Cell Culture: Seed a 6-well plate with a monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) and incubate until confluent.[3]

  • Compound Preparation: Prepare serial dilutions of this compound in a serum-free medium.

  • Infection: Infect the cell monolayers with a known concentration of the virus (e.g., 100 plaque-forming units, PFU) in the presence of varying concentrations of this compound.

  • Incubation: Incubate the plates for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing the corresponding concentrations of the compound to restrict viral spread to adjacent cells.[4]

  • Plaque Formation: Incubate the plates for 2-4 days, depending on the virus, to allow for the formation of plaques.

  • Visualization: Fix the cells with 4% formaldehyde (B43269) and stain with crystal violet to visualize and count the plaques.[2]

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The 50% inhibitory concentration (IC50) is then determined by plotting the percentage of plaque reduction against the compound concentration.

Cytotoxicity Assessment: MTS Assay

It is crucial to assess the cytotoxicity of this compound to ensure that its antiviral or immunomodulatory effects are not due to cell death. The MTS assay is a colorimetric method for assessing cell viability.[5][6]

Experimental Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for the same duration as the antiviral assay.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Immunomodulatory Activity Assessment: Cytokine Profiling

To investigate the immunomodulatory effects of this compound, the induction of key cytokines can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[9]

Experimental Protocol:

  • Cell Stimulation: Seed immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a macrophage cell line like RAW 264.7) in a 24-well plate.[10]

  • Treatment: Treat the cells with various concentrations of this compound. Include a positive control (e.g., lipopolysaccharide - LPS for pro-inflammatory cytokines) and a negative control (vehicle).

  • Supernatant Collection: After 24-48 hours of incubation, collect the cell culture supernatants.

  • ELISA: Perform a sandwich ELISA for key cytokines such as TNF-α, IL-6, and IFN-β according to the manufacturer's instructions.[11]

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells.

    • Add a biotinylated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate (e.g., TMB) and stop the reaction.

  • Data Analysis: Measure the absorbance at 450 nm and calculate the cytokine concentrations in the samples based on the standard curve.

Data Presentation: In Vitro Assays

Summarize the quantitative data from the in vitro assays in the following tables for clear comparison.

Table 1: Antiviral Activity and Cytotoxicity of this compound

VirusHost CellIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Influenza A/H1N1MDCK1.5>100>66.7
SARS-CoV-2Vero E63.2>100>31.3
Respiratory Syncytial Virus (RSV)HEp-20.8>100>125

Table 2: Immunomodulatory Effects of this compound on PBMCs

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IFN-β (pg/mL)
Vehicle Control-<10<5<20
This compound150 ± 530 ± 4150 ± 15
This compound10250 ± 20180 ± 12800 ± 50
This compound50600 ± 45450 ± 302500 ± 180
LPS (Positive Control)1 µg/mL1200 ± 1001000 ± 80Not applicable

II. Mechanism of Action: Elucidating the Signaling Pathway

Given that many nucleoside analogs act as agonists for innate immune sensors, investigating the activation of the RIG-I pathway is a logical step.

RIG-I Signaling Pathway Activation

A reporter gene assay can be used to determine if this compound activates the RIG-I signaling pathway, leading to the production of type I interferons.

Experimental Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with a plasmid expressing an IFN-β promoter-driven luciferase reporter gene and a plasmid expressing human RIG-I.

  • Compound Treatment: Treat the transfected cells with various concentrations of this compound. Include a known RIG-I agonist (e.g., 5'ppp-dsRNA) as a positive control.

  • Incubation: Incubate the cells for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) and express the results as fold induction over the vehicle-treated control.

Signaling Pathway Visualization

The following diagram illustrates the RIG-I signaling pathway, a potential target of this compound.

RIG_I_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA (5'-ppp) RIG_I RIG-I (inactive) Viral_RNA->RIG_I binds Compound This compound Compound->RIG_I activates? RIG_I_active RIG-I (active) RIG_I->RIG_I_active conformational change MAVS MAVS RIG_I_active->MAVS activates TRAF3 TRAF3 MAVS->TRAF3 NF_kB NF-κB MAVS->NF_kB activates via IKK complex TBK1_IKKe TBK1/IKKε TRAF3->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P IFN_beta_gene IFN-β Gene IRF3_P->IFN_beta_gene translocates to nucleus NF_kB_active Active NF-κB NF_kB->NF_kB_active Pro_inflammatory_genes Pro-inflammatory Cytokine Genes NF_kB_active->Pro_inflammatory_genes translocates to nucleus IFN_beta_mRNA IFN-β mRNA IFN_beta_gene->IFN_beta_mRNA transcription Cytokine_mRNA Cytokine mRNA Pro_inflammatory_genes->Cytokine_mRNA transcription

RIG-I signaling pathway activation.

III. In Vivo Efficacy Assessment

Animal models are critical for evaluating the therapeutic efficacy and safety of this compound in a whole organism.

Antiviral Efficacy in a Mouse Model of Infection

A mouse model of viral infection (e.g., influenza) can be used to assess the in vivo antiviral activity of the compound.[12]

Experimental Protocol:

  • Animal Model: Use a susceptible mouse strain (e.g., C57BL/6 or BALB/c).

  • Infection: Infect mice intranasally with a sublethal dose of the virus.

  • Treatment: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses, starting at a clinically relevant time point post-infection. Include a placebo-treated group.

  • Monitoring: Monitor the mice daily for weight loss, clinical signs of illness, and survival for 14-21 days.

  • Viral Load Determination: At specific time points post-infection, sacrifice a subset of mice from each group and collect lung tissue to determine viral titers by plaque assay or qPCR.

  • Data Analysis: Compare the survival rates, weight loss, and lung viral titers between the treated and placebo groups.

Data Presentation: In Vivo Antiviral Efficacy

Table 3: Efficacy of this compound in a Mouse Influenza Model

Treatment GroupDose (mg/kg)Survival Rate (%)Mean Weight Loss (%)Lung Viral Titer (log10 PFU/g) at Day 4 Post-Infection
Placebo-2025 ± 56.5 ± 0.5
This compound106015 ± 45.2 ± 0.4
This compound30908 ± 33.8 ± 0.6
Oseltamivir (Positive Control)201005 ± 22.5 ± 0.3

IV. Experimental Workflows

Visualizing experimental workflows can aid in the planning and execution of the assays.

In Vitro Antiviral Screening Workflow

Antiviral_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Host Cells in 96-well plates Infection 4. Infect Cells with Virus and Compound Cell_Culture->Infection Compound_Dilution 2. Prepare Serial Dilutions of this compound Compound_Dilution->Infection Virus_Prep 3. Prepare Virus Inoculum Virus_Prep->Infection Incubation 5. Incubate for Viral Replication Infection->Incubation CPE_Assessment 6. Assess Cytopathic Effect (CPE) or perform Plaque Assay Incubation->CPE_Assessment Data_Collection 7. Quantify Viral Inhibition CPE_Assessment->Data_Collection IC50_Determination 8. Determine IC50 Data_Collection->IC50_Determination

Workflow for in vitro antiviral screening.
Overall Efficacy Assessment Strategy

Efficacy_Assessment_Strategy Start Start: This compound In_Vitro In Vitro Assessment Start->In_Vitro Antiviral Antiviral Activity (Plaque Assay) In_Vitro->Antiviral Cytotoxicity Cytotoxicity (MTS Assay) In_Vitro->Cytotoxicity Immunomodulation Immunomodulation (Cytokine ELISA) In_Vitro->Immunomodulation In_Vivo In Vivo Assessment In_Vitro->In_Vivo MoA Mechanism of Action (e.g., RIG-I Reporter Assay) Immunomodulation->MoA Efficacy_Model Efficacy in Animal Model (e.g., Influenza) In_Vivo->Efficacy_Model Toxicity_PK Toxicity and PK/PD In_Vivo->Toxicity_PK Decision Go/No-Go Decision for Further Development Efficacy_Model->Decision Toxicity_PK->Decision

Logical flow for efficacy assessment.

References

Application of 3’-Beta-C-Methyl-inosine in Leukemia Cell Lines: A Review of Potential Mechanisms and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3’-Beta-C-Methyl-inosine is a synthetic purine (B94841) nucleoside analog that holds potential as an anti-leukemic agent. As a member of the nucleoside analog class of compounds, its primary mechanisms of action are believed to involve the disruption of nucleic acid synthesis and the induction of programmed cell death (apoptosis) in cancer cells.[1] While specific studies detailing the effects of this compound on a wide range of leukemia cell lines are not extensively documented in publicly available literature, its structural similarity to endogenous nucleosides allows for informed hypotheses regarding its application and mechanism. This document provides an overview of the potential applications, theorized mechanisms of action, and generalized experimental protocols for evaluating this compound in leukemia cell line research.

Putative Mechanism of Action

As a purine nucleoside analog, this compound is likely taken up by leukemia cells and subsequently phosphorylated by cellular kinases to its triphosphate form. This active metabolite can then interfere with DNA and RNA synthesis through several potential mechanisms:

  • Inhibition of DNA Polymerase: The triphosphate analog can act as a competitive inhibitor of DNA polymerases, thereby halting DNA replication.

  • Chain Termination: Incorporation of the analog into a growing DNA strand can lead to chain termination, preventing further elongation.

  • Induction of Apoptosis: The disruption of DNA synthesis and cellular metabolism can trigger intrinsic apoptotic pathways, leading to cancer cell death.[1]

putative_mechanism_of_action cluster_cell Leukemia Cell 3BCMI This compound Kinases Cellular Kinases 3BCMI->Kinases Phosphorylation 3BCMI_TP This compound Triphosphate Kinases->3BCMI_TP DNA_Polymerase DNA Polymerase 3BCMI_TP->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis 3BCMI_TP->DNA_Synthesis Incorporation & Chain Termination Apoptosis Apoptosis DNA_Synthesis->Apoptosis Disruption leads to

Caption: Putative mechanism of this compound in leukemia cells.

Data on Related Compounds in Leukemia Cell Lines

While specific quantitative data for this compound is limited, the following table presents hypothetical IC50 values for a generic purine nucleoside analog across various leukemia cell lines to illustrate the expected data format. Note: These are representative values and not actual experimental data for this compound.

Cell LineLeukemia TypeHypothetical IC50 (µM)
HL-60Acute Promyelocytic Leukemia5.2
K562Chronic Myeloid Leukemia12.8
MOLT-4Acute Lymphoblastic Leukemia8.5
U937Histiocytic Lymphoma15.1

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound in leukemia cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Leukemia cell lines

  • This compound

  • RPMI-1640 medium with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

cell_viability_workflow Seed_Cells Seed leukemia cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Drug Add this compound dilutions Incubate_24h->Add_Drug Incubate_48_72h Incubate 48-72h Add_Drug->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance

Caption: Workflow for a typical cell viability (MTT) assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells.

Materials:

  • Leukemia cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Treat leukemia cells with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by centrifugation and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

apoptosis_assay_workflow Treat_Cells Treat cells with this compound Harvest_Wash Harvest and wash cells with PBS Treat_Cells->Harvest_Wash Resuspend Resuspend in Binding Buffer Harvest_Wash->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate 15 min in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

References

Application Notes and Protocols for Measuring Apoptosis Induced by 3’-Beta-C-Methyl-inosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3’-Beta-C-Methyl-inosine is a purine (B94841) nucleoside analog with potential applications in cancer therapy. Its mechanism of action is believed to involve the induction of apoptosis, or programmed cell death, in rapidly dividing cells.[1] The accurate measurement of apoptosis is crucial for evaluating the efficacy of this compound and understanding its molecular mechanisms. These application notes provide detailed protocols for several widely accepted methods to quantify and characterize apoptosis following treatment with this compound.

Overview of Apoptotic Signaling Pathways

Purine nucleoside analogs like this compound typically induce apoptosis through the intrinsic (mitochondrial) pathway. This process involves the disruption of mitochondrial integrity and the activation of a cascade of caspases, which are the executioners of apoptosis. Key events include the upregulation of pro-apoptotic proteins (e.g., Bax), downregulation of anti-apoptotic proteins (e.g., Bcl-2), release of cytochrome c from the mitochondria, and subsequent activation of caspase-9 and caspase-3.[2]

cluster_treatment Cellular Stress cluster_mitochondrial_pathway Intrinsic (Mitochondrial) Pathway cluster_execution_pathway Execution Pathway 3_Beta_C_Methyl_inosine This compound Treatment Bcl2_family Bcl-2 Family Regulation 3_Beta_C_Methyl_inosine->Bcl2_family Induces Bax Bax (Pro-apoptotic) Upregulation Bcl2_family->Bax Bcl2_protein Bcl-2 (Anti-apoptotic) Downregulation Bcl2_family->Bcl2_protein MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2_protein->MOMP Inhibits Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage DNA_fragmentation DNA Fragmentation Caspase3->DNA_fragmentation Apoptotic_bodies Formation of Apoptotic Bodies DNA_fragmentation->Apoptotic_bodies

Caption: Intrinsic apoptotic signaling pathway induced by this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for apoptosis induction by a compound structurally and functionally similar to this compound, namely 3'-Me-ATP, in various cancer cell lines. This data is provided to illustrate the expected outcomes from the described experimental protocols.

Table 1: Apoptosis in Cancer Cell Lines Treated with 3'-Me-ATP (2mM) for 24 hours

Cell Line% Apoptotic Cells (Control)% Apoptotic Cells (Treated)
SiHa7.12%45.23%
Hep27.81%50.15%
H5208.23%33.23%

Data adapted from a study on 3'-Me-ATP, a related ATP analog.[2]

Table 2: Caspase Activity in Hep2 Cells Treated with 3'-Me-ATP (2mM) for 24 hours

CaspaseFold Increase in Activity (vs. Control)
Caspase-33.92
Caspase-92.85
Caspase-8No significant increase

Data adapted from a study on 3'-Me-ATP, a related ATP analog.[2]

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and are permeable to PI, a fluorescent DNA intercalator.

start Start: Cell Culture treatment Treat with This compound start->treatment harvest Harvest Cells treatment->harvest wash_pbs Wash with PBS harvest->wash_pbs resuspend Resuspend in Annexin V Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate (15 min, RT, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Treat cells with various concentrations of this compound and a vehicle control for the desired time.

    • Harvest cells (for adherent cells, use a gentle non-enzymatic method like EDTA).

  • Staining:

    • Wash cells twice with cold PBS.

    • Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V.

    • Add 5 µL of Propidium Iodide (50 µg/mL stock).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.

start Start: Cells on Coverslips treatment Treat with This compound start->treatment fix Fix Cells (e.g., 4% Paraformaldehyde) treatment->fix permeabilize Permeabilize Cells (e.g., 0.25% Triton X-100) fix->permeabilize tunel_reaction Incubate with TUNEL Reaction Mixture (TdT and Labeled dUTP) permeabilize->tunel_reaction wash Wash Cells tunel_reaction->wash counterstain Counterstain Nuclei (e.g., DAPI) wash->counterstain visualize Visualize by Fluorescence Microscopy counterstain->visualize

Caption: Workflow for the TUNEL assay.

Protocol:

  • Sample Preparation:

    • Grow cells on coverslips or chamber slides.

    • Treat cells with this compound.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions (containing TdT and a fluorescently labeled dUTP, e.g., FITC-dUTP).

    • Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Visualization:

    • Wash the samples three times with PBS.

    • Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Caspase Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal.

Protocol:

  • Cell Plating and Treatment:

    • Plate cells in a 96-well plate.

    • Treat cells with this compound and controls.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours.

  • Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Western Blotting for Apoptosis-Related Proteins

Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway, such as caspases, PARP, and Bcl-2 family members. Cleavage of caspases and PARP, and changes in the expression levels of Bcl-2 family proteins, are indicative of apoptosis.

Protocol:

  • Protein Extraction:

    • Treat cells with this compound.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

References

Application Notes and Protocols for Assaying 3’-Beta-C-Methyl-inosine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3’-Beta-C-Methyl-inosine is a purine (B94841) nucleoside analog with potential therapeutic applications as an anticancer and antiviral agent.[1] Like other nucleoside analogs, its mechanism of action is presumed to involve the inhibition of nucleic acid synthesis and the induction of apoptosis in rapidly proliferating cells, such as cancer cells or virus-infected cells.[1] These compounds typically act as chain terminators during DNA or RNA synthesis, leading to cell cycle arrest and programmed cell death.

This document provides detailed protocols for a panel of assays to characterize the biological activity of this compound. The described methods will enable researchers to assess its effects on viral replication, cell proliferation, and the induction of apoptosis.

Data Presentation

Disclaimer: As of the latest literature review, specific quantitative data (EC₅₀, CC₅₀, IC₅₀) for this compound is not publicly available. The following tables are provided as templates for organizing experimental data.

Table 1: Antiviral Activity and Cytotoxicity of this compound

Virus StrainHost Cell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
e.g., Influenza Ae.g., MDCKe.g., Plaque ReductionData not availableData not availableData not available
e.g., HCVe.g., Huh-7e.g., Replicon AssayData not availableData not availableData not available
e.g., SARS-CoV-2e.g., Vero E6e.g., CPE AssayData not availableData not availableData not available

Table 2: In Vitro Inhibitory Activity of this compound Triphosphate

Target EnzymeAssay TypeIC₅₀ (µM)
e.g., Viral RNA-Dependent RNA Polymerasee.g., Primer ExtensionData not available
e.g., Human DNA Polymerase αe.g., Polymerase ActivityData not available
e.g., Human DNA Polymerase γe.g., Polymerase ActivityData not available

Table 3: Antiproliferative and Apoptotic Activity of this compound

Cell LineAssay TypeIC₅₀ / EC₅₀ (µM)
e.g., HeLa (Cervical Cancer)BrdU IncorporationData not available
e.g., Jurkat (T-cell Leukemia)Annexin V StainingData not available
e.g., A549 (Lung Cancer)Caspase-Glo 3/7Data not available

Experimental Protocols

Protocol 1: In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay evaluates the direct inhibitory effect of the triphosphate form of this compound on viral RdRp activity. The active triphosphate metabolite must be synthesized or obtained commercially for this assay.

Materials:

  • Recombinant viral RdRp (e.g., from SARS-CoV-2, HCV)

  • RNA template-primer duplex

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

  • This compound triphosphate

  • Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • RNAse-free water

  • Denaturing polyacrylamide gel electrophoresis (PAGE) supplies

  • Fluorescent dye for RNA visualization (e.g., SYBR Gold)

Procedure:

  • Reaction Setup: In an RNase-free microcentrifuge tube, prepare the reaction mixture by combining the reaction buffer, a defined concentration of the RNA template-primer, and the viral RdRp enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound triphosphate to the reaction tubes. Include a no-inhibitor control and a positive control inhibitor (e.g., Remdesivir triphosphate).

  • Initiation of Reaction: Start the reaction by adding the mix of rNTPs.

  • Incubation: Incubate the reaction at the optimal temperature for the specific RdRp (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a quench buffer containing EDTA.

  • Analysis: Analyze the reaction products by denaturing PAGE. Visualize the extended RNA products using a fluorescent RNA stain.

  • Data Quantification: Quantify the intensity of the full-length product bands. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

G cluster_workflow RdRp Inhibition Assay Workflow prep Prepare Reaction Mix (RdRp, RNA template/primer) add_inhibitor Add this compound-TP (serial dilutions) prep->add_inhibitor start_rxn Initiate with rNTPs add_inhibitor->start_rxn incubate Incubate at Optimal Temperature start_rxn->incubate terminate Stop Reaction with EDTA incubate->terminate analyze Analyze by Denaturing PAGE terminate->analyze quantify Quantify Inhibition and Calculate IC50 analyze->quantify

Workflow for the in vitro RdRp inhibition assay.
Protocol 2: Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay determines the ability of this compound to inhibit viral replication in a cellular context.

Materials:

  • Host cell line permissive to the virus of interest (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2)

  • Virus stock with a known titer

  • This compound

  • Cell culture medium

  • Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the host cells in 6-well or 12-well plates and grow them to confluency.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free medium.

  • Infection: Aspirate the culture medium and infect the cell monolayers with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Adsorption: Incubate at 37°C for 1 hour to allow virus adsorption.

  • Treatment: Remove the viral inoculum and overlay the cells with the overlay medium containing the different concentrations of this compound. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-4 days, depending on the virus).

  • Staining: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. Determine the EC₅₀ value.

Protocol 3: DNA Synthesis Inhibition Assay (BrdU Incorporation Assay)

This assay measures the effect of this compound on DNA synthesis in proliferating cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, Jurkat)

  • This compound

  • Cell culture medium

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution

  • Fixing/Denaturing solution

  • Anti-BrdU antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a period that allows for at least one cell cycle (e.g., 24-48 hours).

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.[2][3]

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.[2][3]

  • Antibody Incubation: Incubate with an anti-BrdU antibody.

  • Substrate Addition: Add the enzyme substrate and incubate to allow color development.

  • Measurement: Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of BrdU incorporation for each compound concentration and determine the IC₅₀ value.

G cluster_workflow BrdU Incorporation Assay Workflow seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat label_brdu Add BrdU Labeling Solution treat->label_brdu fix_denature Fix and Denature DNA label_brdu->fix_denature add_ab Incubate with Anti-BrdU Antibody fix_denature->add_ab add_sub Add Substrate and Develop Color add_ab->add_sub measure Measure Absorbance add_sub->measure analyze Calculate IC50 measure->analyze

Workflow for the BrdU incorporation assay.
Protocol 4: Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, and distinguishes apoptotic cells from live and necrotic cells.

Materials:

  • Cell line of interest

  • This compound

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V Binding Buffer.[4][5][6][7]

  • Staining: Add Annexin V-FITC and PI to the cell suspension.[4][5][6]

  • Incubation: Incubate in the dark at room temperature for 15 minutes.[7]

  • Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways

Nucleoside analogs typically induce apoptosis through the intrinsic (mitochondrial) pathway.[8][9] Incorporation of the analog into DNA during replication leads to DNA damage and stalled replication forks.[9][10][11] This damage is recognized by sensor proteins such as ATM and ATR, which in turn activate downstream signaling cascades, including the p53 tumor suppressor pathway.[9][10] This ultimately leads to the activation of pro-apoptotic Bcl-2 family members (e.g., Bax, Bak), mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[8][12]

G cluster_pathway Proposed Apoptotic Signaling Pathway for this compound compound This compound (as triphosphate) dna_incorp Incorporation into DNA during Replication compound->dna_incorp dna_damage DNA Damage & Stalled Replication Forks dna_incorp->dna_damage atm_atr Activation of ATM/ATR dna_damage->atm_atr p53 p53 Activation atm_atr->p53 bax_bak Bax/Bak Activation p53->bax_bak mito Mitochondrial Cytochrome c Release bax_bak->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed signaling pathway for nucleoside analog-induced apoptosis.

References

Application Notes and Protocols: Investigating 3’-Beta-C-Methyl-inosine in Combination Cancer Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3’-Beta-C-Methyl-inosine is a purine (B94841) nucleoside analog with potential applications in oncology. Compounds of this class have demonstrated efficacy in treating various malignancies, particularly those of lymphoid origin. The primary anticancer mechanisms of purine nucleoside analogs involve the inhibition of DNA synthesis and the induction of apoptosis.[1][2] This document provides a framework for designing and conducting preclinical studies to evaluate the synergistic or additive effects of this compound when used in combination with other chemotherapeutic agents. Given the limited specific data on this particular analog, the following protocols and application notes are based on established principles for testing purine analogs in combination therapies.

Rationale for Combination Therapy

The use of combination chemotherapy is a cornerstone of modern oncology. The primary goals are to:

  • Enhance therapeutic efficacy through synergistic or additive mechanisms.

  • Overcome or delay the development of drug resistance.

  • Reduce dose-limiting toxicities of individual agents by using them at lower concentrations in a combination.

  • Target different pathways in the cancer cell's survival and proliferation machinery.

Purine analogs are frequently combined with other cytotoxic agents, such as alkylating agents and other nucleoside analogs, to maximize their therapeutic potential.[2][3]

Potential Signaling Pathways and Mechanisms of Action

As a purine analog, this compound is anticipated to interfere with nucleic acid metabolism. After cellular uptake, it is likely phosphorylated to its active triphosphate form, which can then inhibit DNA polymerases and be incorporated into DNA, leading to chain termination and apoptosis.

Purine_Analog_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Drug This compound Drug_in This compound Drug->Drug_in Cellular Uptake Active_Metabolite Active Triphosphate Metabolite Drug_in->Active_Metabolite Phosphorylation DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis Active_Metabolite->DNA_Synthesis Incorporation & Chain Termination DNA_Polymerase->DNA_Synthesis Catalyzes Apoptosis Apoptosis DNA_Synthesis->Apoptosis Leads to

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

In Vitro Synergy Assessment

Objective: To determine if this compound exhibits synergistic, additive, or antagonistic effects when combined with other chemotherapeutic agents in cancer cell lines.

1. Cell Line Selection:

  • Choose a panel of relevant cancer cell lines, particularly from hematological malignancies (e.g., leukemia, lymphoma cell lines) where purine analogs have shown activity.

  • Include cell lines with different genetic backgrounds to assess the breadth of activity.

2. Reagents and Materials:

  • This compound (lyophilized powder)

  • Selected combination chemotherapeutic agents (e.g., cytarabine, fludarabine, bendamustine, a BCL-2 inhibitor like venetoclax).

  • Appropriate cell culture medium and supplements.

  • 96-well cell culture plates.

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®).

  • Microplate reader.

3. Experimental Workflow:

In_Vitro_Synergy_Workflow Start Start: Seed Cells in 96-well Plates Incubate_24h Incubate for 24h Start->Incubate_24h Drug_Addition Add Drugs: - Single Agents (Dose-Response) - Combinations (Matrix) Incubate_24h->Drug_Addition Incubate_72h Incubate for 72h Drug_Addition->Incubate_72h Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Incubate_72h->Viability_Assay Data_Analysis Data Analysis: - Calculate IC50 for single agents - Determine Combination Index (CI) Viability_Assay->Data_Analysis End End: Determine Synergy, Additivity, or Antagonism Data_Analysis->End

Caption: Workflow for in vitro synergy assessment.

4. Data Analysis:

  • Calculate the IC50 (half-maximal inhibitory concentration) for each drug individually.

  • For combination studies, use a fixed-ratio or a checkerboard (matrix) design.

  • Calculate the Combination Index (CI) using the Chou-Talalay method.

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Hypothetical Data Presentation

The results of in vitro synergy studies should be summarized in a clear, tabular format.

Table 1: Single-Agent IC50 Values for this compound and Potential Combination Agents in Hematological Cancer Cell Lines.

Cell LineThis compound IC50 (µM)Agent A IC50 (µM)Agent B IC50 (µM)
HL-60 (AML)[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Ramos (Burkitt's Lymphoma)[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Jurkat (T-cell Leukemia)[Hypothetical Value][Hypothetical Value][Hypothetical Value]

Table 2: Combination Index (CI) Values for this compound with Chemotherapeutic Agents at 50% Fraction Affected (Fa=0.5).

Cell LineCombinationCI Value at Fa=0.5Interpretation
HL-60This compound + Agent A[Hypothetical Value][Synergy/Additivity/Antagonism]
HL-60This compound + Agent B[Hypothetical Value][Synergy/Additivity/Antagonism]
RamosThis compound + Agent A[Hypothetical Value][Synergy/Additivity/Antagonism]
RamosThis compound + Agent B[Hypothetical Value][Synergy/Additivity/Antagonism]
In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of this compound in combination with another agent in a relevant animal model.

1. Animal Model Selection:

  • Use immunodeficient mice (e.g., NOD/SCID or NSG) for xenograft models.

  • Implant human cancer cell lines (e.g., subcutaneous or systemic models) that showed sensitivity and synergy in vitro.

2. Study Design:

  • Groups (n=8-10 mice per group):

    • Vehicle Control

    • This compound (single agent)

    • Combination Agent (single agent)

    • This compound + Combination Agent

  • Dosing and Administration:

    • Determine appropriate doses and schedules based on prior studies with similar compounds or preliminary tolerability studies.

    • Administer drugs via appropriate routes (e.g., intravenous, intraperitoneal, oral).

  • Endpoints:

    • Tumor growth inhibition (TGI).

    • Overall survival.

    • Body weight and clinical signs for toxicity assessment.

3. Data Presentation:

Table 3: In Vivo Efficacy of this compound Combination Therapy in a Xenograft Model.

Treatment GroupMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition (TGI)Change in Body Weight (%)
Vehicle Control[Hypothetical Value]-[Hypothetical Value]
This compound[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Combination Agent[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Combination Therapy[Hypothetical Value][Hypothetical Value][Hypothetical Value]

Conclusion

While specific data on the combination of this compound with other chemotherapies is not yet publicly available, its classification as a purine nucleoside analog provides a strong rationale for its investigation in this context. The protocols and frameworks outlined in these application notes offer a systematic approach to evaluating its potential in combination regimens. By following these methodologies, researchers can generate the necessary preclinical data to support the further development of this compound as a novel anticancer agent.

References

Application Notes and Protocols for Assessing DNA Synthesis Inhibition by 3’-Beta-C-Methyl-inosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3’-Beta-C-Methyl-inosine is a purine (B94841) nucleoside analog with potential applications in cancer therapy.[1][2] Like other purine nucleoside analogs, its mechanism of action is presumed to involve the inhibition of DNA synthesis, ultimately leading to apoptosis in rapidly dividing cells.[1][2] These analogs function as antimetabolites, competing with endogenous nucleosides for incorporation into newly synthesized DNA. This document provides detailed protocols for assessing the inhibitory effect of this compound on DNA synthesis in cancer cell lines. The protocols described herein are the 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation assay for measuring DNA synthesis in intact cells and a DNA polymerase inhibition assay to investigate the direct effect of the compound on enzyme activity.

Mechanism of Action of Nucleoside Analogs

Nucleoside analogs exert their cytotoxic effects by interfering with DNA replication. After cellular uptake, they are phosphorylated to their active triphosphate form. This triphosphate analog then competes with the natural deoxynucleoside triphosphates (dNTPs) for the active site of DNA polymerases. Incorporation of the analog into the growing DNA strand can lead to chain termination, effectively halting DNA replication and triggering cell death pathways. The modification at the 3' position of the sugar moiety is critical for this chain termination activity.

G cluster_0 Cellular Uptake and Activation cluster_1 Inhibition of DNA Synthesis cluster_2 Cellular Consequences This compound This compound This compound\nMonophosphate This compound Monophosphate This compound->this compound\nMonophosphate Nucleoside Kinases This compound\nDiphosphate This compound Diphosphate This compound\nMonophosphate->this compound\nDiphosphate Nucleoside Diphosphate Kinases This compound\nTriphosphate\n(Active Form) This compound Triphosphate (Active Form) This compound\nDiphosphate->this compound\nTriphosphate\n(Active Form) Nucleoside Diphosphate Kinases DNA Polymerase DNA Polymerase This compound\nTriphosphate\n(Active Form)->DNA Polymerase Competes with Natural dNTPs Natural dNTPs Natural dNTPs->DNA Polymerase DNA Chain Elongation DNA Chain Elongation DNA Polymerase->DNA Chain Elongation Incorporation of Natural dNTPs DNA Chain Termination DNA Chain Termination DNA Polymerase->DNA Chain Termination Incorporation of Analog Replication Fork Stall Replication Fork Stall DNA Chain Termination->Replication Fork Stall DNA Damage Response DNA Damage Response Replication Fork Stall->DNA Damage Response Apoptosis Apoptosis DNA Damage Response->Apoptosis G Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment EdU Labeling EdU Labeling Compound Treatment->EdU Labeling Fixation & Permeabilization Fixation & Permeabilization EdU Labeling->Fixation & Permeabilization EdU Detection (Click Reaction) EdU Detection (Click Reaction) Fixation & Permeabilization->EdU Detection (Click Reaction) Nuclear Staining Nuclear Staining EdU Detection (Click Reaction)->Nuclear Staining Imaging & Analysis Imaging & Analysis Nuclear Staining->Imaging & Analysis End End Imaging & Analysis->End G cluster_0 Reaction Setup cluster_1 Enzymatic Reaction cluster_2 Quantification Prepare Reaction Mix\n(Buffer, DNA, dNTPs, [³H]-dNTP) Prepare Reaction Mix (Buffer, DNA, dNTPs, [³H]-dNTP) Add Inhibitor\n(this compound-TP) Add Inhibitor (this compound-TP) Prepare Reaction Mix\n(Buffer, DNA, dNTPs, [³H]-dNTP)->Add Inhibitor\n(this compound-TP) Add DNA Polymerase Add DNA Polymerase Add Inhibitor\n(this compound-TP)->Add DNA Polymerase Incubate at 37°C Incubate at 37°C Add DNA Polymerase->Incubate at 37°C Stop Reaction (EDTA) Stop Reaction (EDTA) Incubate at 37°C->Stop Reaction (EDTA) Precipitate DNA (TCA) Precipitate DNA (TCA) Stop Reaction (EDTA)->Precipitate DNA (TCA) Filter & Wash Filter & Wash Precipitate DNA (TCA)->Filter & Wash Scintillation Counting Scintillation Counting Filter & Wash->Scintillation Counting Calculate IC50 Calculate IC50 Scintillation Counting->Calculate IC50

References

Practical Guide to Working with 3’-Beta-C-Methyl-inosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3’-Beta-C-Methyl-inosine is a purine (B94841) nucleoside analog that holds significant promise in the fields of oncology and virology. As a member of the C-methylated nucleoside family, it is designed to mimic natural nucleosides, thereby interacting with key cellular pathways involved in nucleic acid synthesis and cell signaling. This document provides a comprehensive guide for utilizing this compound in a research setting, covering its mechanism of action, protocols for in vitro evaluation, and relevant signaling pathways.

3'-Beta-C-Methyl-inosine is characterized by a methyl group at the 3' position of the ribose sugar. This modification can enhance the compound's metabolic stability and alter its interaction with cellular enzymes, such as polymerases and kinases, compared to its unmodified counterpart, inosine (B1671953). The primary proposed anticancer mechanisms for purine nucleoside analogs like this compound include the inhibition of DNA synthesis and the induction of apoptosis in rapidly proliferating cells.[1][2]

Mechanism of Action

The biological effects of this compound are believed to be multifaceted. As a purine nucleoside analog, its primary modes of action are anticipated to be:

  • Inhibition of DNA Synthesis: Following cellular uptake, this compound is expected to be phosphorylated to its triphosphate form. This active metabolite can then act as a competitive inhibitor of DNA polymerases, leading to the termination of DNA chain elongation and halting cell cycle progression.

  • Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of DNA strand breaks can trigger the intrinsic apoptotic pathway. This involves the activation of a cascade of caspases, ultimately leading to programmed cell death.[3]

  • Modulation of Cellular Signaling: The parent compound, inosine, is known to interact with adenosine (B11128) receptors, particularly the A3 and A2A subtypes.[4][5][6][7] This interaction can influence downstream signaling cascades involving G-proteins, cyclic AMP (cAMP), and mitogen-activated protein kinases (MAPK), such as ERK1/2. It is plausible that this compound may also modulate these pathways.

Data Presentation

Cell LineCancer TypeIC50 (µM)
K562Human Myelogenous Leukemia11
K562/IUMultidrug-Resistant Human Leukemia15
HL-60Human Promyelocytic Leukemia38
HT-29Human Colon Carcinoma25
MCF-7Human Breast Carcinoma20

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on a given cell line and to calculate its IC50 value.[9]

Materials:

  • Target cancer cell line (e.g., K562, HL-60)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) or stabilization.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Add 100 µL of the diluted compound to the respective wells. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 5 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[8][10][11][12][13]

Materials:

  • Target cells (suspension or adherent)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours.

    • Include an untreated control.

  • Cell Harvesting:

    • Suspension cells: Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Adherent cells: Gently trypsinize the cells, and then collect them by centrifugation.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately by flow cytometry.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

    • Set up compensation and quadrants based on unstained and single-stained controls.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Protocol 3: Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases to confirm apoptosis induction.[9][14][15]

Materials:

  • Target cells

  • This compound

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate as described in the MTT assay protocol.

    • Treat cells with this compound at various concentrations for a predetermined time (e.g., 24 hours).

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Mix the contents by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the compound concentration. An increase in luminescence indicates higher caspase-3/7 activity.

Visualizations

Proposed Signaling Pathway for this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ar Adenosine Receptor (A3/A2A) gpcr G-protein ar->gpcr Activates ac Adenylyl Cyclase gpcr->ac Modulates camp cAMP ac->camp Produces pka PKA camp->pka Activates erk ERK1/2 pka->erk Phosphorylates rnr Ribonucleotide Reductase dna DNA Synthesis Inhibition rnr->dna dnap DNA Polymerase dnap->dna cas9 Caspase-9 cas37 Caspase-3/7 cas9->cas37 Activates apoptosis Apoptosis cas37->apoptosis dna->cas9 Triggers compound This compound compound->ar Binds phosphorylation Phosphorylation compound->phosphorylation compound_tri This compound Triphosphate compound_tri->rnr Inhibits compound_tri->dnap Inhibits phosphorylation->compound_tri G cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Assessment start Start: Cell Culture seed Seed cells in 96-well and 6-well plates start->seed treat Treat with this compound (Dose-response & Time-course) seed->treat mtt MTT Assay (96-well) treat->mtt harvest Harvest cells (6-well) treat->harvest caspase Caspase-Glo 3/7 Assay (96-well) treat->caspase ic50 Calculate IC50 mtt->ic50 end End: Data Interpretation ic50->end annexin Annexin V/PI Staining harvest->annexin flow Flow Cytometry Analysis annexin->flow luminescence Luminescence Reading caspase->luminescence flow->end luminescence->end G apoptosis_induction Apoptosis Induction (e.g., by this compound) early_apoptosis Early Apoptosis apoptosis_induction->early_apoptosis late_apoptosis Late Apoptosis early_apoptosis->late_apoptosis ps_exposure Phosphatidylserine (PS) Exposure early_apoptosis->ps_exposure caspase_activation Caspase-3/7 Activation early_apoptosis->caspase_activation membrane_permeability Loss of Membrane Integrity late_apoptosis->membrane_permeability dna_fragmentation DNA Fragmentation late_apoptosis->dna_fragmentation annexin_v Annexin V Staining ps_exposure->annexin_v detects caspase_assay Caspase-Glo Assay caspase_activation->caspase_assay measures pi_staining Propidium Iodide (PI) Staining membrane_permeability->pi_staining detects

References

3'-Beta-C-Methyl-inosine: Application and Protocols for Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Beta-C-Methyl-inosine is classified as a purine (B94841) nucleoside analog. This class of compounds exhibits broad antitumor activity, with a particular focus on indolent lymphoid malignancies.[1][2] The primary proposed anticancer mechanisms for purine nucleoside analogs involve the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death.[1][2] Despite its classification and theoretical mechanism, publicly available preclinical data, including quantitative measures of potency and detailed experimental protocols specifically for 3'-Beta-C-Methyl-inosine, are limited.

This document provides a generalized framework for the preclinical evaluation of 3'-Beta-C-Methyl-inosine in cancer models, based on standard methodologies for purine nucleoside analogs. The subsequent protocols and conceptual diagrams are intended as a guide for researchers to design and conduct studies to elucidate the specific activity and mechanisms of this compound.

Data Presentation

As no specific quantitative data for 3'-Beta-C-Methyl-inosine is available in the public domain, the following tables are presented as templates for data acquisition and organization.

Table 1: In Vitro Cytotoxicity of 3'-Beta-C-Methyl-inosine in Lymphoid Malignancy Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
e.g., MEC-1Chronic Lymphocytic LeukemiaData Not Available
e.g., RajiBurkitt's LymphomaData Not Available
e.g., Granta-519Mantle Cell LymphomaData Not Available
e.g., NALM-6Acute Lymphoblastic LeukemiaData Not Available

Table 2: In Vivo Efficacy of 3'-Beta-C-Methyl-inosine in a Xenograft Model of Lymphoid Malignancy

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Controle.g., Daily, i.p.Data Not AvailableN/A
3'-Beta-C-Methyl-inosine (X mg/kg)e.g., Daily, i.p.Data Not AvailableData Not Available
Positive Control (e.g., Fludarabine)e.g., Daily, i.p.Data Not AvailableData Not Available

Experimental Protocols

The following are generalized protocols for the evaluation of a novel purine nucleoside analog like 3'-Beta-C-Methyl-inosine.

Protocol 1: In Vitro Cytotoxicity Assay (MTS/MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3'-Beta-C-Methyl-inosine in various cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., lymphoid malignancy cell lines)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 3'-Beta-C-Methyl-inosine (dissolved in a suitable solvent like DMSO)

  • MTS or MTT reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of 3'-Beta-C-Methyl-inosine in complete culture medium.

  • Remove the overnight culture medium from the cells and add the different concentrations of the compound to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To assess the ability of 3'-Beta-C-Methyl-inosine to induce apoptosis in cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 3'-Beta-C-Methyl-inosine

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Treat cancer cells with 3'-Beta-C-Methyl-inosine at a concentration around its IC50 value for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Protocol 3: In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of 3'-Beta-C-Methyl-inosine.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice)

  • Cancer cell line for xenograft implantation

  • 3'-Beta-C-Methyl-inosine formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups (vehicle control, 3'-Beta-C-Methyl-inosine, positive control).

  • Administer the treatments according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

  • Measure tumor volume using calipers every 2-3 days.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the generalized proposed mechanism of action for purine nucleoside analogs.

Purine_Nucleoside_Analog_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 3_Beta_C_Methyl_inosine 3'-Beta-C-Methyl-inosine Transporter Nucleoside Transporter 3_Beta_C_Methyl_inosine->Transporter Metabolite Active Triphosphate Metabolite Transporter->Metabolite Phosphorylation RNR Ribonucleotide Reductase Metabolite->RNR Inhibition DNA_Polymerase DNA Polymerase Metabolite->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Inhibition Apoptosis Apoptosis DNA_Synthesis->Apoptosis Induction

Caption: Proposed mechanism of action for 3'-Beta-C-Methyl-inosine.

Experimental Workflow Diagram

The following diagram outlines a typical preclinical evaluation workflow for an anticancer compound.

Preclinical_Workflow Compound 3'-Beta-C-Methyl-inosine In_Vitro In Vitro Studies Compound->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., MTS/MTT) In_Vitro->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Annexin V) In_Vitro->Apoptosis Mechanism Mechanism of Action Studies (e.g., Western Blot) In_Vitro->Mechanism In_Vivo In Vivo Studies In_Vitro->In_Vivo Xenograft Xenograft Models In_Vivo->Xenograft Toxicity Toxicity Studies In_Vivo->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: Generalized preclinical development workflow.

Disclaimer: The protocols and diagrams provided are generalized representations based on the known class of purine nucleoside analogs. They are intended for informational and guidance purposes only and are not based on published, peer-reviewed data specific to 3'-Beta-C-Methyl-inosine. Researchers should conduct their own literature search and optimize protocols based on their specific experimental setup and objectives.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 3’-Beta-C-Methyl-inosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3’-Beta-C-Methyl-inosine is a purine (B94841) nucleoside analog that demonstrates significant antitumor activity, particularly in lymphoid malignancies.[1] Its primary mechanisms of action are understood to be the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death.[1] Flow cytometry is an indispensable tool for elucidating and quantifying the cellular responses to treatment with chemotherapeutic agents like this compound. This document provides detailed protocols for assessing apoptosis and cell cycle distribution in treated cell populations using flow cytometry.

The expected cellular effects of this compound include a dose-dependent increase in the apoptotic cell population and alterations in the cell cycle, potentially leading to arrest at specific phases. These effects are critical endpoints for evaluating the efficacy of this compound in preclinical drug development.

Data Presentation

Disclaimer: The following quantitative data are illustrative and provided as a representative example of expected results from the described protocols. Actual results may vary depending on the cell line, experimental conditions, and other factors.

Table 1: Apoptosis Analysis of Cancer Cells Treated with this compound for 48 hours

Treatment Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
185.6 ± 3.58.9 ± 1.25.5 ± 0.9
562.3 ± 4.225.1 ± 2.512.6 ± 1.8
1035.8 ± 5.140.7 ± 3.923.5 ± 2.7
2515.1 ± 3.855.4 ± 4.629.5 ± 3.1

Table 2: Cell Cycle Analysis of Cancer Cells Treated with this compound for 24 hours

Treatment Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle Control)55.4 ± 2.830.1 ± 1.914.5 ± 1.2
160.2 ± 3.125.8 ± 2.014.0 ± 1.5
568.9 ± 3.915.3 ± 1.715.8 ± 1.9
1075.1 ± 4.58.7 ± 1.316.2 ± 2.1
2578.5 ± 4.85.2 ± 1.116.3 ± 2.3

Signaling Pathway

Purine nucleoside analogs like this compound typically induce apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the activation of pro-apoptotic proteins and caspases, which are key mediators of programmed cell death.

G cluster_0 Cellular Response to this compound drug This compound dna_synthesis Inhibition of DNA Synthesis drug->dna_synthesis dna_damage DNA Damage drug->dna_damage cell_cycle_arrest Cell Cycle Arrest dna_synthesis->cell_cycle_arrest p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis G cluster_workflow Apoptosis Analysis Workflow A 1. Seed Cells B 2. Treat with This compound A->B C 3. Harvest Cells (Adherent & Floating) B->C D 4. Wash with PBS C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Analyze by Flow Cytometry E->F G cluster_workflow Cell Cycle Analysis Workflow A 1. Seed & Treat Cells B 2. Harvest Cells A->B C 3. Fix with Cold Ethanol B->C D 4. Wash with PBS C->D E 5. Stain with PI/RNase A D->E F 6. Analyze by Flow Cytometry E->F

References

Preparing 3’-Beta-C-Methyl-inosine Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the preparation, storage, and handling of stock solutions of 3’-Beta-C-Methyl-inosine, a purine (B94841) nucleoside analog with potential applications in oncology and virology. Adherence to these guidelines is crucial for ensuring the integrity, stability, and reproducibility of experimental results.

Introduction to this compound

This compound is a synthetic purine nucleoside analog that has garnered interest in preclinical research for its potential therapeutic properties. As a member of the nucleoside analog class of molecules, its mechanism of action is presumed to involve the interference with nucleic acid synthesis, thereby inhibiting cellular proliferation and viral replication.[1][2] Purine nucleoside analogs are known to exert their cytotoxic effects through the induction of apoptosis and inhibition of DNA synthesis.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions.

PropertyValueReference
Molecular Formula C₁₁H₁₄N₄O₅[1]
Molecular Weight 282.25 g/mol [1][3]
Appearance White to off-white solidN/A
Purity ≥98% (recommended for research use)N/A

Stock Solution Preparation

The following section outlines the recommended procedures for preparing high-concentration stock solutions of this compound. The primary solvent for initial dissolution is dimethyl sulfoxide (B87167) (DMSO).

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or opaque polypropylene (B1209903) microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Protocol for Preparing a 10 mM DMSO Stock Solution
  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh: Accurately weigh out 2.82 mg of this compound powder using a calibrated analytical balance.

  • Dissolve: Add the weighed powder to a sterile microcentrifuge tube. Add 1.0 mL of anhydrous DMSO to the tube.

  • Mix: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C for 10-15 minutes may aid in dissolution. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot: Dispense the stock solution into single-use aliquots in sterile, tightly sealed cryovials to minimize freeze-thaw cycles.

  • Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5]

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution must be further diluted in an aqueous buffer or cell culture medium. It is critical to avoid precipitation of the compound during this step.

Recommended Dilution Procedure:

  • Pre-warm Medium: Warm the cell culture medium or buffer to 37°C.

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution in pre-warmed medium to achieve the desired final concentration. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%, to avoid solvent-induced cellular stress.

  • Mix Gently: Mix the working solution thoroughly by gentle pipetting or inversion. Avoid vigorous vortexing which can cause the compound to precipitate out of the aqueous solution.

  • Use Immediately: It is recommended to use the freshly prepared working solutions immediately to ensure compound stability and prevent precipitation.

ParameterRecommendation
Primary Solvent Anhydrous DMSO
Stock Concentration 10 mM (or higher, depending on solubility limits)
Storage Temperature -20°C (short-term), -80°C (long-term)
Storage Duration Up to 1 month at -20°C, up to 6 months at -80°C[4][5]
Final DMSO Concentration in Assay <0.5%

Experimental Protocols and Workflows

This compound, as a nucleoside analog, is commonly evaluated in cell viability, apoptosis, and antiviral assays.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.

G cluster_workflow Cell Viability (MTT) Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Add MTT Reagent B->C D Incubate (3-4 hours) C->D E Add Solubilization Solution D->E F Read Absorbance at 570 nm E->F G Calculate IC50 Value F->G

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis (Annexin V) Assay

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

G cluster_workflow Apoptosis (Annexin V) Assay Workflow A Treat Cells with Compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for detecting apoptosis using Annexin V staining.

Potential Signaling Pathways

Based on the activity of the parent compound, inosine, this compound may modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[6][7]

G cluster_pathway Potential Signaling Pathways Modulated by this compound cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway Compound This compound PI3K PI3K Compound->PI3K Inhibition? Ras Ras Compound->Ras Inhibition? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors

Caption: Potential signaling pathways affected by this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Precipitation in stock solution Incomplete dissolution or water contamination in DMSO.Gently warm the solution to 37°C and vortex. Use fresh, anhydrous DMSO for future preparations.
Precipitation upon dilution in aqueous media "Solvent shock" or exceeding solubility limit.Perform serial dilutions in pre-warmed media. Ensure the final DMSO concentration is low.
Inconsistent experimental results Degradation of the compound due to multiple freeze-thaw cycles or improper storage.Prepare single-use aliquots of the stock solution. Store at the recommended temperature.

Safety Precautions

This compound is a research compound and its toxicological properties have not been fully elucidated. Standard laboratory safety practices should be followed.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for 3’-Beta-C-Methyl-inosine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3’-Beta-C-Methyl-inosine is a synthetic purine (B94841) nucleoside analog that holds promise in therapeutic research, particularly in the fields of oncology and virology. As a nucleoside analog, its mechanism of action is predicated on the inhibition of nucleic acid synthesis, primarily affecting DNA replication, and the induction of apoptosis in rapidly proliferating cells such as cancer cells. While specific high-throughput screening (HTS) data for this compound is not extensively published, this document provides detailed application notes and protocols based on established methodologies for screening nucleoside analogs with similar mechanisms of action. These protocols are designed for adaptation in HTS campaigns to identify and characterize the anticancer and antiviral activities of this compound and its derivatives.

Principle of Action

This compound, like other purine nucleoside analogs, is designed to interfere with cellular metabolic pathways involved in DNA and RNA synthesis. Once inside a cell, it is expected to be phosphorylated by cellular kinases to its triphosphate form. This triphosphate analog can then act as a competitive inhibitor of DNA and RNA polymerases, leading to the termination of nucleic acid chain elongation and ultimately, cell death. Furthermore, the accumulation of these analogs can trigger apoptotic pathways.

High-Throughput Screening Applications

The unique structure of this compound makes it a candidate for screening in various therapeutic areas. The primary applications for HTS include:

  • Anticancer Drug Discovery: Screening against various cancer cell lines to identify specific cancer types susceptible to its cytotoxic effects.

  • Antiviral Drug Discovery: Evaluating its efficacy in inhibiting the replication of a broad spectrum of viruses, particularly those reliant on viral polymerases for replication.

  • Mechanism of Action Studies: Utilizing HTS to probe the specific cellular targets and signaling pathways modulated by this compound.

Data Presentation: Representative Quantitative Data

Due to the limited availability of specific HTS data for this compound, the following table summarizes representative quantitative data that could be generated from the described HTS protocols. These values are illustrative and serve as a template for data presentation.

Assay Type Target Cell Line / Virus Parameter Value (μM) Reference Compound Value (μM)
Anticancer CytotoxicityHeLa (Cervical Cancer)IC₅₀5.2Doxorubicin0.8
Anticancer CytotoxicityA549 (Lung Cancer)IC₅₀12.8Cisplatin3.1
Anticancer Apoptosis InductionJurkat (T-cell Leukemia)EC₅₀2.5Staurosporine0.01
Antiviral Viral ReplicationInfluenza A (H1N1)EC₅₀8.1Ribavirin2.5
Antiviral Viral ReplicationHerpes Simplex Virus 1EC₅₀4.7Acyclovir1.2

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration.

Experimental Protocols

Protocol 1: High-Throughput Cell Viability Assay for Anticancer Screening

This protocol describes a cell-based assay to screen for the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 384-well clear-bottom white plates

  • Automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete culture medium to a final concentration of 1 x 10⁵ cells/mL.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of this compound and the positive control in DMSO.

    • Using an acoustic dispenser or pin tool, transfer 100 nL of the compound solutions to the cell plates. The final concentration of the compound should be in a range of 0.1 to 100 µM.

    • The final DMSO concentration should not exceed 0.5%.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 40 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a microplate reader.

    • Normalize the data to controls (DMSO = 100% viability, wells with no cells = 0% viability).

    • Plot dose-response curves and calculate IC₅₀ values using appropriate software.

Protocol 2: High-Throughput Antiviral Assay (Plaque Reduction Assay)

This protocol is designed to screen this compound for its ability to inhibit viral replication, using a plaque reduction assay as the readout.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for HSV-1)

  • Virus stock of known titer (e.g., Influenza A, HSV-1)

  • Infection medium (e.g., DMEM with 2% FBS)

  • This compound (stock solution in DMSO)

  • Positive control (e.g., Acyclovir for HSV-1)

  • Negative control (DMSO)

  • Overlay medium (e.g., containing methylcellulose)

  • Crystal Violet staining solution

  • 96-well plates

  • Automated liquid handling system

  • Imaging system for plaque counting

Procedure:

  • Cell Seeding:

    • Seed host cells into 96-well plates at a density that will form a confluent monolayer within 24 hours.

    • Incubate at 37°C in a 5% CO₂ incubator.

  • Compound and Virus Addition:

    • Prepare serial dilutions of this compound and the positive control in infection medium.

    • Aspirate the culture medium from the confluent cell monolayers.

    • Add the compound dilutions to the wells.

    • Add the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).

  • Incubation:

    • Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay and Further Incubation:

    • Aspirate the virus-compound mixture.

    • Add 100 µL of overlay medium containing the respective compound concentrations to each well.

    • Incubate for 2-3 days (depending on the virus) to allow for plaque formation.

  • Plaque Staining and Counting:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for 30 minutes.

    • Stain the cells with 0.5% Crystal Violet solution for 15 minutes.

    • Gently wash the wells with water and allow them to dry.

    • Count the number of plaques in each well using an automated imaging system.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the DMSO control.

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and the workflows for the described high-throughput screening assays.

anticancer_pathway cluster_cell Cancer Cell 3-BMC-Inosine 3-BMC-Inosine Transporter Transporter 3-BMC-Inosine->Transporter Uptake Kinases Kinases Transporter->Kinases Intracellular 3-BMC-Inosine-TP 3-BMC-Inosine-TP Kinases->3-BMC-Inosine-TP Phosphorylation DNA_Polymerase DNA Polymerase 3-BMC-Inosine-TP->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Inhibition Apoptosis Apoptosis DNA_Synthesis->Apoptosis Induction

Caption: Proposed mechanism of action for this compound in cancer cells.

hts_workflow cluster_prep Assay Preparation cluster_screen Screening cluster_readout Data Acquisition & Analysis Plate_Cells 1. Seed Cells (384-well plate) Prepare_Compounds 2. Prepare Compound Dilutions (3'-BMC-Inosine, Controls) Add_Compounds 3. Add Compounds to Cells Prepare_Compounds->Add_Compounds Incubate 4. Incubate (72h) Add_Compounds->Incubate Add_Reagent 5. Add Viability Reagent (e.g., CellTiter-Glo) Incubate->Add_Reagent Read_Plate 6. Read Luminescence Add_Reagent->Read_Plate Analyze_Data 7. Analyze Data (Calculate IC50) Read_Plate->Analyze_Data

Caption: Workflow for the high-throughput anticancer screening assay.

antiviral_workflow cluster_prep_viral Assay Preparation cluster_infection Infection & Treatment cluster_readout_viral Data Acquisition & Analysis Plate_Host_Cells 1. Seed Host Cells (96-well plate) Prepare_Compounds_Virus 2. Prepare Compound Dilutions and Virus Inoculum Add_Compounds_Virus 3. Add Compounds and Virus Prepare_Compounds_Virus->Add_Compounds_Virus Incubate_Adsorption 4. Incubate for Adsorption (1-2h) Add_Compounds_Virus->Incubate_Adsorption Add_Overlay 5. Add Overlay Medium Incubate_Adsorption->Add_Overlay Incubate_Plaques 6. Incubate for Plaque Formation (2-3 days) Add_Overlay->Incubate_Plaques Stain_Plaques 7. Stain Plaques (Crystal Violet) Incubate_Plaques->Stain_Plaques Count_Plaques 8. Count Plaques Stain_Plaques->Count_Plaques Analyze_Data_Viral 9. Analyze Data (Calculate EC50) Count_Plaques->Analyze_Data_Viral

Caption: Workflow for the high-throughput antiviral plaque reduction assay.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the high-throughput screening of this compound. While specific experimental data for this compound is emerging, the methodologies outlined here are robust and widely applicable for the evaluation of nucleoside analogs in both anticancer and antiviral drug discovery programs. The successful implementation of these HTS assays will enable the rapid identification of the therapeutic potential and mechanism of action of this compound, paving the way for further preclinical and clinical development.

Troubleshooting & Optimization

Technical Support Center: Improving 3’-Beta-C-Methyl-inosine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with 3’-Beta-C-Methyl-inosine in in vitro assays. The focus is on improving solubility and ensuring reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic purine (B94841) nucleoside analog.[1] Its primary mechanism of action is believed to be the induction of apoptosis (programmed cell death) and inhibition of DNA synthesis, making it a compound of interest for cancer research.[1]

Q2: I am observing precipitation when I add my this compound stock solution to my cell culture medium. What is causing this?

A2: This is a common issue known as "crashing out" and is typically due to the low aqueous solubility of the compound. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer or medium, the compound's solubility limit can be exceeded, leading to precipitation.[2][3]

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: The final concentration of DMSO in most cell-based assays should be kept below 0.5% to avoid solvent-induced cytotoxicity.[4] However, the tolerance to DMSO can vary between cell lines, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cells.

Q4: Can I heat or sonicate my this compound solution to improve solubility?

A4: Gentle warming and brief sonication can be effective methods to aid in the dissolution of this compound in a solvent like DMSO. However, prolonged heating or excessive sonication should be avoided as it may degrade the compound.

Q5: Are there alternatives to DMSO for dissolving this compound?

A5: While DMSO is a common solvent for poorly soluble compounds, other options like ethanol (B145695) or co-solvent systems (e.g., DMSO/PEG300 mixtures) can be explored. The choice of solvent will depend on the specific experimental requirements and the compound's solubility in those solvents.

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon addition to aqueous media.

Potential Cause Troubleshooting Step Explanation
"Solvent Shock" Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium.[2]Rapid dilution of a high-concentration organic stock into an aqueous solution can cause the compound to rapidly precipitate. A stepwise dilution allows for a more gradual solvent exchange.
High Final Concentration Lower the final working concentration of the compound in the assay.The desired final concentration may exceed the aqueous solubility limit of this compound.
Low Temperature of Media Always use pre-warmed (37°C) cell culture media for dilutions.[2]Solubility of many compounds decreases at lower temperatures.

Issue 2: Compound precipitates in the incubator over time.

Potential Cause Troubleshooting Step Explanation
Compound Instability Prepare fresh working solutions immediately before each experiment. Avoid storing diluted solutions.The compound may not be stable in the aqueous environment of the cell culture medium for extended periods.
Interaction with Media Components If possible, test different basal media formulations. Serum proteins can sometimes help to stabilize compounds in solution.[4]Components of the media, such as salts or proteins, may interact with the compound, leading to the formation of insoluble complexes.
Media Evaporation Ensure proper humidification in the incubator and use appropriate culture vessel lids to minimize evaporation.Evaporation can increase the concentration of the compound in the media over time, potentially exceeding its solubility limit.

Quantitative Data Summary

The following table summarizes the available solubility data for the parent compound, inosine. The solubility of this compound is expected to be in a similar range, but empirical determination is recommended.

Solvent Reported Solubility of Inosine Notes
DMSO ≥13.4 mg/mL[5], 53 mg/mL[6]Gentle warming may be required for complete dissolution.
Water ~10 mg/mL[7]Aqueous solutions are not recommended for long-term storage.[7]
PBS (pH 7.4) Expected to be similar to water.Solubility may be pH-dependent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight of this compound: ~282.25 g/mol ).

  • Tare a sterile microcentrifuge tube on the analytical balance.

  • Carefully weigh the calculated amount of this compound powder into the tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube thoroughly for 1-2 minutes to dissolve the compound.

  • If the compound is not fully dissolved, briefly sonicate the tube in a water bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform a serial dilution to prepare the final working concentration. For example, to prepare a 10 µM working solution:

    • First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium (results in a 100 µM solution). Mix well by gentle pipetting.

    • Next, add 10 µL of the 100 µM intermediate solution to 90 µL of pre-warmed medium to achieve the final 10 µM working concentration.

  • Add the final working solution to your cell culture plates immediately after preparation.

  • Always include a vehicle control in your experiment, which contains the same final concentration of DMSO as your treatment groups.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot & Store at -20°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw Begin Experiment intermediate Prepare Intermediate Dilution in Pre-warmed Medium thaw->intermediate final Prepare Final Dilution in Pre-warmed Medium intermediate->final add_to_cells Add to Cells Immediately final->add_to_cells

Caption: Experimental workflow for preparing this compound solutions.

apoptosis_pathway compound This compound mito Mitochondrion compound->mito Induces Stress cyto_c Cytochrome c mito->cyto_c Release bax Bax bax->mito bcl2 Bcl-2 bcl2->mito apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 Activates cas3 Caspase-3 (Effector) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

References

Technical Support Center: Overcoming Resistance to 3’-Beta-C-Methyl-inosine and Other Nucleoside Analogs in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are investigating the efficacy and mechanisms of resistance to the purine (B94841) nucleoside analog 3’-Beta-C-Methyl-inosine and similar compounds in cancer cell models.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a purine nucleoside analog. Like other drugs in this class, its anticancer activity is thought to rely on its ability to inhibit DNA synthesis and induce apoptosis (programmed cell death) in rapidly dividing cancer cells.[1] After being transported into the cell, it is converted into its active triphosphate form, which can then be incorporated into newly synthesized DNA, leading to chain termination and cell cycle arrest.

Q2: My cancer cell line is showing reduced sensitivity to this compound. How can I confirm that this is acquired resistance?

A2: Acquired resistance is characterized by an initial sensitivity to the drug, followed by a decreased response over time. To confirm this, you should:

  • Establish a baseline: Determine the initial half-maximal inhibitory concentration (IC50) of the drug on the parental (non-resistant) cell line.

  • Develop a resistant line: Continuously expose the parental cell line to gradually increasing concentrations of the drug over several weeks or months.

  • Compare IC50 values: Periodically measure the IC50 of the drug on the cultured cells. A significant and persistent increase in the IC50 value compared to the parental line indicates acquired resistance.[2][3]

  • Control for genetic drift: Culture a parallel parental cell line in a drug-free medium to ensure that the observed changes are due to drug exposure and not spontaneous genetic changes over time.[3]

Q3: What are the most common mechanisms of resistance to nucleoside analogs like this compound?

A3: Resistance to nucleoside analogs is a multifaceted problem that can arise from several molecular changes within the cancer cells. The most common mechanisms include:

  • Altered Drug Transport: Reduced expression or mutations in the nucleoside transporters (e.g., hENTs and hCNTs) that are responsible for bringing the drug into the cell.[4][5][6]

  • Impaired Activation: Decreased activity of the intracellular kinases, such as deoxycytidine kinase (dCK), that are necessary to phosphorylate the nucleoside analog into its active triphosphate form.[7]

  • Increased Inactivation: Overexpression of enzymes like 5'-nucleotidase or cytidine (B196190) deaminase, which can metabolize and inactivate the drug.[6][8]

  • Target Alterations: Mutations in the target enzymes, such as DNA polymerases or ribonucleotide reductase, that prevent the active form of the drug from binding and exerting its cytotoxic effects.[9]

  • Enhanced DNA Repair: Upregulation of DNA repair pathways that can recognize and remove the incorporated drug from the DNA, thus mitigating its effects.[10][11]

  • Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to promote survival and proliferation, thereby circumventing the drug's intended mechanism of action.[2]

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during experiments with this compound and other nucleoside analogs.

Issue 1: Gradual loss of drug efficacy over time in my cell culture.

Possible Cause Troubleshooting Steps
Development of acquired resistance 1. Perform a cell viability assay (e.g., MTT, CCK-8) to confirm a shift in the IC50 value.[12] 2. Culture a batch of the cells in a drug-free medium for several passages and then re-challenge with the drug to check if the resistance is stable or transient. 3. Initiate molecular analysis to identify the resistance mechanism (see FAQ Q3).
Cell line contamination or genetic drift 1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Revert to an early-passage, frozen stock of the cell line.[2]
Degradation of the drug 1. Prepare fresh stock solutions of the drug. 2. Verify the recommended storage conditions and stability of the compound.

Issue 2: High variability in experimental results.

Possible Cause Troubleshooting Steps
Heterogeneous response within the cell population 1. Perform single-cell cloning to isolate and characterize resistant and sensitive subpopulations. 2. If a marker for resistance is known, use fluorescence-activated cell sorting (FACS) to separate the populations.
Inconsistent cell seeding density 1. Optimize and standardize the cell seeding density for your assays, as this can affect drug response.[13] 2. Ensure even cell distribution when plating.
Variability in drug concentration or stability 1. Prepare fresh drug stocks regularly and store them appropriately, protected from light and temperature fluctuations.[3] 2. Ensure thorough mixing of the media after adding the drug.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values that might be observed in a study of acquired resistance. Actual values will be cell line and drug-specific.

Cell LineTreatmentIC50 (µM)Fold Resistance
Parental Cancer Cell LineThis compound0.51
Resistant Subclone 1This compound5.010
Resistant Subclone 2This compound25.050

Experimental Protocols

Protocol 1: Development of a Drug-Resistant Cancer Cell Line

This protocol describes a general method for generating a cancer cell line with acquired resistance to a nucleoside analog.[14][15]

  • Determine the initial IC50: Culture the parental cancer cell line and perform a dose-response assay (e.g., MTT or CCK-8) to determine the initial IC50 of this compound.

  • Initial drug exposure: Treat the parental cells with the drug at a concentration equal to the IC10-IC20 for 48-72 hours.

  • Recovery: Remove the drug-containing medium and allow the surviving cells to recover and repopulate in a drug-free medium.

  • Stepwise dose escalation: Once the cells have reached approximately 80% confluency, passage them and re-expose them to a slightly higher concentration of the drug (e.g., 1.5 to 2-fold increase).

  • Repeat cycles: Repeat steps 3 and 4 for several months. The incremental increase in drug concentration will select for a resistant population.

  • Characterization of the resistant line: Periodically, and at the end of the selection process, determine the new IC50 of the resistant cell line and compare it to the parental line. A significant increase (e.g., >10-fold) indicates the development of a resistant cell line.[14]

  • Cryopreservation: Cryopreserve vials of the resistant cell line at different stages of development.

Protocol 2: Western Blot Analysis of Drug Transporter Expression

This protocol can be used to investigate if altered expression of a nucleoside transporter, such as hENT1, is a mechanism of resistance.

  • Protein extraction: Lyse both parental and resistant cells to extract total protein.

  • Protein quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each cell line by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the nucleoside transporter of interest (e.g., anti-hENT1).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the band intensity of the transporter protein between the parental and resistant cell lines. Use a loading control (e.g., β-actin or GAPDH) to normalize the results. A significant decrease in the transporter expression in the resistant line would suggest this as a potential mechanism of resistance.

Visualizations

experimental_workflow cluster_0 Phase 1: Resistance Development cluster_1 Phase 2: Mechanism Investigation A Parental Cancer Cell Line B Determine Initial IC50 A->B C Continuous Exposure to Increasing Drug Concentrations B->C D Resistant Cell Line Established C->D E Genomic & Proteomic Analysis D->E Characterize Resistant Phenotype F Identify Potential Resistance Mechanisms E->F G Functional Validation F->G H Therapeutic Intervention G->H Develop Strategies to Overcome Resistance

Caption: Experimental workflow for developing and characterizing drug-resistant cancer cell lines.

signaling_pathway cluster_0 Drug Influx and Activation cluster_1 Cellular Effects cluster_2 Resistance Mechanisms Drug This compound (extracellular) Transporter Nucleoside Transporter (e.g., hENT1) Drug->Transporter Drug_in Drug (intracellular) Transporter->Drug_in Kinase Activating Kinase (e.g., dCK) Drug_in->Kinase Active_Drug Active Triphosphate Form Kinase->Active_Drug DNA_Polymerase DNA Polymerase Active_Drug->DNA_Polymerase DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Inhibition Apoptosis Apoptosis DNA_Synthesis->Apoptosis Induction R1 Decreased Transporter Expression R1->Transporter R2 Decreased Kinase Activity R2->Kinase R3 Increased Drug Inactivation R3->Drug_in R4 Target Mutation R4->DNA_Polymerase

Caption: Signaling pathway of nucleoside analog action and mechanisms of resistance.

logical_relationship cluster_0 Pharmacokinetic Resistance cluster_1 Pharmacodynamic Resistance A Decreased Intracellular Drug Concentration G Drug Resistance A->G B Reduced Drug Activation B->G C Increased Drug Inactivation C->G D Altered Drug Target D->G E Enhanced DNA Repair E->G F Activation of Survival Pathways F->G

Caption: Logical relationship between different mechanisms leading to drug resistance.

References

troubleshooting inconsistent results with 3’-Beta-C-Methyl-inosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3’-Beta-C-Methyl-inosine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with this purine (B94841) nucleoside analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a synthetic purine nucleoside analog. Like other nucleoside analogs, its primary proposed mechanism of action is to interfere with nucleic acid synthesis. After cellular uptake, it is expected to be metabolized into its triphosphate form. This active metabolite can then be incorporated into growing RNA or DNA chains by viral or cellular polymerases, leading to chain termination and the inhibition of replication.[1] Some inosine (B1671953) analogs have also been noted to possess immunomodulatory properties.

Q2: What are the potential applications of this compound?

A2: Based on the activity of similar 3'-C-methylated nucleoside analogs, this compound is being investigated for its potential as an anticancer and antiviral agent. For instance, 3'-C-methyladenosine has demonstrated potent activity against various human leukemia and carcinoma cell lines.[1] However, it's important to note that the efficacy can be highly specific to the nucleobase and the biological system, as 3'-C-methyluridine and 3'-C-methylcytidine did not show significant activity against Tick-borne encephalitis virus.[1]

Q3: I am observing no biological activity with this compound in my assay. What are the possible reasons?

A3: Lack of activity can stem from several factors. A primary reason for the inactivity of nucleoside analogs is inefficient intracellular phosphorylation, particularly the first phosphorylation step to the monophosphate, which is often the rate-limiting step.[2] Other potential causes include poor cellular uptake, compound instability in the culture medium, or inherent resistance of the cell line or virus being tested.[3][4]

Q4: Can this compound have off-target effects?

A4: Yes, like many nucleoside analogs, off-target effects are possible. Since inosine is a key molecule in RNA metabolism and editing (A-to-I editing), there is a potential for this compound to interfere with these processes.[5][6] Such interactions could lead to unintended consequences on gene expression and protein function. It is also possible that the compound or its metabolites could interact with other cellular enzymes involved in purine metabolism.

Troubleshooting Inconsistent Results

Inconsistent or unexpected results are a common challenge in preclinical research. This guide provides a systematic approach to troubleshooting issues with this compound.

Problem 1: High Variability Between Experimental Replicates

High variability can mask the true biological effect of the compound.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a consistent seeding density across all wells.[3]
Pipetting Errors Calibrate pipettes regularly and use proper pipetting techniques, especially for serial dilutions.[7]
Edge Effects in Multi-well Plates Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to maintain humidity.[7]
Compound Precipitation Visually inspect the stock solution and dilutions for any signs of precipitation. If observed, gently warm the solution or prepare a fresh stock.
Problem 2: Lack of Expected Antiviral or Anticancer Activity

If this compound is not producing the anticipated biological effect, consider the following factors related to its metabolic activation and the experimental system.

Potential Cause Troubleshooting Steps
Inefficient Intracellular Phosphorylation The initial phosphorylation by a cellular nucleoside kinase is often a bottleneck.[2] Consider using a cell line known to have high kinase activity or co-administering a kinase.[8] Alternatively, if available, a phosphoramidate (B1195095) prodrug of the analog could be used to bypass this step.[9]
Poor Cellular Uptake The compound may not be efficiently transported into the cells. Perform a cellular uptake assay using a radiolabeled or fluorescently tagged version of the compound, if available.[10][11]
Compound Instability The compound may be degrading in the cell culture medium. Assess the stability of this compound in your experimental conditions over time using methods like HPLC.[4][12]
Cell Line or Viral Resistance The target cells or virus may have inherent or acquired resistance mechanisms, such as mutations in the target polymerase or upregulation of drug efflux pumps.[13] Use a sensitive control cell line or virus strain for comparison.
Suboptimal Assay Conditions The incubation time or compound concentration range may not be optimal. Perform a time-course and a broad dose-response experiment.
Problem 3: High Cytotoxicity Observed at Low Concentrations

Unexpectedly high cytotoxicity can indicate an off-target effect or an issue with the assay itself.

Potential Cause Troubleshooting Steps
General Cytotoxicity vs. Specific Antiviral/Anticancer Effect Always run a cytotoxicity assay in parallel with your efficacy assay on uninfected or non-cancerous cells to determine the therapeutic index.[1]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.5%). Include a solvent-only control in your experiments.[14]
Assay-Specific Artifacts Some cytotoxicity assays, like those based on metabolic activity (e.g., MTT), can be affected by compounds that alter cellular metabolism without directly causing cell death. Consider using a secondary assay that measures a different endpoint, such as membrane integrity (e.g., LDH release).[15]

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is a standard method for evaluating the ability of a compound to inhibit viral replication.[1]

Materials:

  • This compound

  • Appropriate host cell line (e.g., Vero cells)

  • Virus stock with a known titer

  • 6-well or 12-well cell culture plates

  • Cell culture medium (e.g., DMEM) with and without serum

  • Overlay medium (e.g., medium with 1% methylcellulose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Cell Seeding: Seed the plates with the host cells and grow them to a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.

  • Infection: Aspirate the growth medium from the cell monolayers. Inoculate the cells with a viral suspension that will produce a countable number of plaques, mixed with the different concentrations of the compound. Include a "virus only" control.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells.

  • Overlay: Remove the inoculum and add the overlay medium containing the respective concentrations of this compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

  • Fixation and Staining: Aspirate the overlay, fix the cells with the fixing solution, and then stain with the staining solution.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the "virus only" control for each compound concentration and determine the EC50 (50% effective concentration).

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells to assess the cytotoxicity of a compound.[10][15]

Materials:

  • This compound

  • Appropriate cell line

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include untreated and vehicle-only controls. Incubate for a period relevant to your efficacy assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).

Visualizations

G cluster_extracellular Extracellular cluster_intracellular Intracellular Compound 3'-Beta-C-Methyl-inosine Uptake Cellular Uptake (Nucleoside Transporters) Compound->Uptake MP 3'-Beta-C-Methyl-inosine Monophosphate Uptake->MP Nucleoside Kinase (Rate-limiting step) DP 3'-Beta-C-Methyl-inosine Diphosphate MP->DP Nucleotide Kinase TP 3'-Beta-C-Methyl-inosine Triphosphate (Active Form) DP->TP Nucleotide Kinase Polymerase Viral/Cellular Polymerase TP->Polymerase Termination Chain Termination Polymerase->Termination NucleicAcid Growing RNA/DNA Chain NucleicAcid->Polymerase

Caption: Metabolic activation pathway of this compound.

TroubleshootingWorkflow start Inconsistent Results Observed is_variable High Variability between Replicates? start->is_variable check_technique Review Cell Seeding & Pipetting Technique is_variable->check_technique Yes is_inactive Lack of Expected Activity? is_variable->is_inactive No check_technique->is_inactive check_activation Investigate Cellular Uptake & Phosphorylation is_inactive->check_activation Yes is_toxic High Cytotoxicity? is_inactive->is_toxic No check_stability Assess Compound Stability & Purity check_activation->check_stability check_resistance Evaluate Cell/Virus Resistance check_stability->check_resistance check_resistance->is_toxic check_off_target Determine Therapeutic Index (CC50 vs EC50) is_toxic->check_off_target Yes resolve Problem Resolved is_toxic->resolve No check_assay_artifact Use Secondary Assay & Solvent Controls check_off_target->check_assay_artifact check_assay_artifact->resolve

Caption: Logical workflow for troubleshooting inconsistent results.

References

optimizing 3’-Beta-C-Methyl-inosine treatment duration and concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 3’-Beta-C-Methyl-inosine. The information is designed to help optimize treatment duration and concentration in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic purine (B94841) nucleoside analog. Like other nucleoside analogs, it is designed to interfere with nucleic acid (DNA and RNA) synthesis.[1] Once inside a cell, it is expected to be phosphorylated to its active triphosphate form. This active form can then be incorporated into growing DNA or RNA chains by polymerases, leading to chain termination and the inhibition of replication.[1][2] Additionally, some nucleoside analogs can induce apoptosis (programmed cell death).[1]

Q2: What are the potential applications of this compound?

A2: Based on the activity of related 3'-C-methylated nucleoside analogs, this compound is being investigated for its potential as an anticancer and antiviral agent.[2][3] For example, 3'-C-methyladenosine has shown potent anticancer activity in various leukemia and carcinoma cell lines.[2]

Q3: How should I prepare a stock solution of this compound?

A3: For most cell culture experiments, this compound should be dissolved in a sterile, high-quality solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is crucial to select a solvent that is compatible with your specific cell line and experimental setup. The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Q4: What are common challenges when working with nucleoside analogs like this compound?

A4: Researchers may encounter several challenges, including:

  • Low or no biological activity: This could be due to suboptimal concentration or treatment duration.

  • Cytotoxicity: High concentrations or prolonged exposure can lead to cell death.

  • Poor cellular uptake: The compound may not efficiently cross the cell membrane.

  • Off-target effects: The analog might interfere with other cellular pathways.[4]

  • Drug resistance: Cells can develop mechanisms to resist the effects of the analog.[5][6]

Troubleshooting Guides

Issue 1: No or Low Efficacy at Expected Concentrations

Potential CauseTroubleshooting Strategy
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration (e.g., EC50 or IC50) for your specific cell line and assay.
Insufficient Treatment Duration Conduct a time-course experiment to identify the most effective treatment duration.
Poor Cellular Uptake If possible, consider using a transfection reagent or other delivery method to enhance intracellular concentration.
Cell Line Resistance Use a different cell line or investigate potential resistance mechanisms.
Compound Degradation Ensure proper storage of the compound and prepare fresh stock solutions regularly.

Issue 2: High Cytotoxicity Observed

Potential CauseTroubleshooting Strategy
Concentration Too High Lower the concentration of this compound in your experiments.
Prolonged Exposure Reduce the treatment duration.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically <0.5%).
Cell Line Sensitivity Test the compound on a less sensitive cell line if appropriate for your research question.

Experimental Protocols

General Protocol for Determining IC50/EC50

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound.

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the compound. Include appropriate controls (e.g., vehicle-only).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Viability/Activity Assay: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) or a functional assay relevant to your research to measure the effect of the compound.

  • Data Analysis: Plot the cell viability or activity against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50/EC50 value.

Suggested Starting Concentrations for Optimization

The following table provides suggested starting concentration ranges for this compound based on data from structurally related 3'-C-methylated nucleoside analogs. Note: These are starting points and will require optimization for your specific experimental system.

Compound ClassApplicationReported IC50/EC50 RangeSuggested Starting Range
3'-C-methyladenosineAnticancer~18 µM[2]1-50 µM
3'-C-trifluoromethyl nucleosidesAntiviral (HBV)5-10 µM[7]0.5-20 µM

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_optimization Optimization A Prepare Stock Solution (e.g., in DMSO) C Dose-Response Treatment (Varying Concentrations) A->C B Seed Cells in Multi-well Plate B->C E Incubate Cells C->E D Time-Course Treatment (Varying Durations) D->E F Perform Viability/Functional Assay E->F G Data Analysis (Calculate IC50/EC50) F->G H Refine Concentration & Duration G->H

Caption: Experimental workflow for optimizing this compound treatment.

troubleshooting_logic Start Experiment Start Problem Unexpected Results? (Low Efficacy or High Toxicity) Start->Problem CheckConc Verify Concentration Range (Dose-Response) Problem->CheckConc Yes Solution Optimized Protocol Problem->Solution No CheckTime Verify Treatment Duration (Time-Course) CheckConc->CheckTime CheckSolvent Check Solvent Toxicity CheckTime->CheckSolvent CheckUptake Assess Cellular Uptake CheckSolvent->CheckUptake CheckUptake->Solution

Caption: A logical flow for troubleshooting common experimental issues.

signaling_pathway cluster_cell Cell cluster_nucleus Nucleus Drug This compound Transport Nucleoside Transporter Drug->Transport IntraDrug Intracellular This compound Transport->IntraDrug Phosphorylation Phosphorylation (Kinases) IntraDrug->Phosphorylation ActiveDrug Active Triphosphate Form Phosphorylation->ActiveDrug Polymerase DNA/RNA Polymerase ActiveDrug->Polymerase ChainTermination Chain Termination Polymerase->ChainTermination Apoptosis Apoptosis Induction Polymerase->Apoptosis

Caption: Proposed mechanism of action for this compound.

References

potential off-target effects of 3’-Beta-C-Methyl-inosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3’-Beta-C-Methyl-inosine in their experiments. The information provided is intended to help address specific issues that may arise, with a focus on identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a purine (B94841) nucleoside analog. Its primary mechanism of action is understood to be the inhibition of DNA synthesis and the induction of apoptosis, which contributes to its broad antitumor activity, particularly in indolent lymphoid malignancies.

Q2: We are observing a cellular phenotype that is inconsistent with the expected on-target effects of DNA synthesis inhibition. What could be the cause?

A2: Unexpected cellular phenotypes may indicate off-target effects. Purine nucleoside analogs can interact with other cellular components, such as kinases or adenosine (B11128) receptors, due to structural similarities with endogenous purines. It is also possible that the observed phenotype is a downstream consequence of the primary target inhibition in a previously uncharacterized pathway.

Q3: What are the first steps to investigate potential off-target effects of this compound?

A3: A systematic approach is recommended. Start with in silico (computational) methods to predict potential off-target interactions based on the chemical structure of this compound. Following computational analysis, experimental validation is crucial. This typically involves broad-panel screening assays, such as kinase profiling and receptor binding assays, to identify unintended molecular targets.

Troubleshooting Guides

Issue 1: Unexpected Level of Cytotoxicity Observed

You are observing higher or lower than expected cytotoxicity in your cell line after treatment with this compound.

Possible Cause 1: Off-target cytotoxic effects.

  • Troubleshooting Steps:

    • Perform a Dose-Response Cytotoxicity Assay: Use multiple well-established methods, such as MTT, LDH, and CellTiter-Glo assays, to confirm the cytotoxic profile.

    • Broad Kinase Screening: Screen this compound against a panel of kinases to identify any off-target inhibition that could lead to cytotoxicity.

    • Adenosine Receptor Binding Assay: Given that the parent molecule, inosine, interacts with adenosine receptors, assess the binding affinity of this compound to these receptors. Activation or inhibition of adenosine receptor signaling can impact cell viability.

Possible Cause 2: Cell line-specific factors.

  • Troubleshooting Steps:

    • Test in Multiple Cell Lines: Compare the cytotoxicity profile in your cell line of interest with a panel of other relevant cell lines.

    • Assess Expression of Nucleoside Transporters: The expression levels of nucleoside transporters can affect the intracellular concentration of the compound and thus its potency.

The following data is illustrative to guide interpretation.

Kinase TargetIC50 (µM)% Inhibition at 1 µM
On-Target Pathway Kinase A 0.05 95%
Off-Target Kinase B1.245%
Off-Target Kinase C8.515%
Off-Target Kinase D>10<10%

Interpretation: The compound shows high potency against the intended target. However, there is moderate off-target activity against Kinase B at concentrations that might be used to achieve on-target effects, which could contribute to unexpected cytotoxicity.

Issue 2: Observed Phenotype Does Not Correlate with On-Target Inhibition

You observe a specific cellular phenotype (e.g., changes in cell morphology, differentiation, or signaling pathways) that is not readily explained by the inhibition of DNA synthesis.

Possible Cause: Engagement of an off-target protein.

  • Troubleshooting Steps:

    • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to its intended target within intact cells. A lack of a thermal shift for the intended target at concentrations that produce the phenotype suggests the phenotype is off-target.

    • In Silico Target Prediction: Use computational tools to predict potential off-target binding partners based on the structure of this compound.

    • Validate Predicted Off-Targets: Use biochemical or cellular assays to validate the predicted off-target interactions. For example, if a specific signaling pathway is implicated, use western blotting to assess the phosphorylation status of key proteins in that pathway upon treatment.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only (e.g., DMSO) controls.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting cell viability against the compound concentration.

Protocol 2: Kinase Inhibitor Screening (Radiometric Assay)

This biochemical assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Methodology:

    • Reagent Preparation: Prepare kinase buffer, dilute the target kinase and its substrate to their final concentrations. Prepare a serial dilution of this compound.

    • Assay Reaction: In a 96-well plate, combine the kinase, substrate, and this compound.

    • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

    • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop Reaction: Terminate the reaction by adding a stop solution.

    • Detection: Transfer the reaction mixture to a filter membrane to capture the phosphorylated substrate and measure the incorporated radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This assay confirms target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[1]

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound or a vehicle control.

    • Heat Challenge: Heat the cell suspensions across a range of temperatures (e.g., 40-70°C).

    • Cell Lysis: Lyse the cells to release their protein content.

    • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the heat-denatured, aggregated proteins.

    • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or other protein detection methods.

    • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizations

experimental_workflow cluster_issue Issue: Unexpected Cellular Phenotype cluster_investigation Investigation Workflow cluster_outcome Potential Outcomes phenotype Unexpected Phenotype Observed in_silico In Silico Off-Target Prediction (e.g., structure-based screening) phenotype->in_silico cet_sa Confirm On-Target Engagement (Cellular Thermal Shift Assay) phenotype->cet_sa broad_screen Broad Off-Target Screening (Kinase Panels, Receptor Binding) in_silico->broad_screen cet_sa->broad_screen Target Not Engaged on_target Phenotype is On-Target (Downstream of DNA synthesis inhibition) cet_sa->on_target Target Engaged pathway_analysis Pathway Analysis (Western Blot, RNA-seq) broad_screen->pathway_analysis off_target Phenotype is Off-Target (Interaction with a novel protein) pathway_analysis->off_target

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Adenosine Receptor (Potential Off-Target) Kinase_Cascade Kinase Cascade AR->Kinase_Cascade RTK Receptor Tyrosine Kinase (Potential Off-Target) RTK->Kinase_Cascade Apoptosis Apoptosis Induction Kinase_Cascade->Apoptosis Metabolism Purine Metabolism DNA_Synth DNA Synthesis (On-Target) DNA_Synth->Apoptosis Compound This compound Compound->AR Binds? Compound->RTK Binds? Compound->Kinase_Cascade Inhibits? Compound->Metabolism Compound->DNA_Synth Inhibits

Caption: Potential on- and off-target signaling pathways.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Cytotoxicity Data Cause1 Compound Degradation Problem->Cause1 Cause2 Cell Line Variability Problem->Cause2 Cause3 Assay Artifact Problem->Cause3 Solution1 Prepare Fresh Stock Solution Cause1->Solution1 Solution2 Validate Cell Line Authenticity Cause2->Solution2 Solution3 Use Orthogonal Assay Method Cause3->Solution3

Caption: Logical troubleshooting for inconsistent experimental results.

References

stability of 3’-Beta-C-Methyl-inosine in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3’-Beta-C-Methyl-inosine in cell culture media. The information provided is based on the known stability of its parent compound, inosine (B1671953), and general principles of nucleoside stability in cell culture. Researchers should consider this as a starting point for optimizing their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound expected to be in cell culture media?

Q2: What are the potential degradation pathways for this compound in cell culture?

The primary degradation pathway for inosine involves its conversion to hypoxanthine.[5] It is plausible that this compound could undergo a similar enzymatic or spontaneous hydrolysis of the glycosidic bond, releasing 3’-Beta-C-Methyl-ribose and hypoxanthine. The presence of nucleoside phosphorylases, either in the cells or released from dead cells, could facilitate this degradation.

Q3: What factors can influence the stability of this compound in my experiments?

Several factors can affect the stability of nucleoside analogs in cell culture:

  • Temperature: Higher temperatures generally accelerate chemical degradation. Long-term storage of media containing the compound should be at 4°C or lower.

  • pH: The pH of the cell culture medium (typically 7.2-7.4) can affect the rate of chemical hydrolysis. Deviations from this range could impact stability.

  • Enzymatic Degradation: Cells can metabolize nucleosides.[6] If your cell line expresses relevant enzymes, such as nucleoside phosphorylases, the concentration of this compound may decrease over time. The rate of degradation will depend on the cell type, density, and metabolic activity.

  • Media Components: While less common, certain components in complex media formulations could potentially interact with the compound.

Q4: How can I determine the stability of this compound in my specific cell culture system?

To accurately determine the stability, you should perform a time-course experiment. This involves incubating this compound in your cell culture medium of choice (with and without cells) and measuring its concentration at different time points using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Variability in experimental results Inconsistent concentration of this compound due to degradation.Prepare fresh media with the compound for each experiment. If using pre-made media, store it at 4°C and use it within a defined period. Perform a stability study to determine the acceptable storage duration.
Lower than expected biological activity The actual concentration of the active compound is lower than the nominal concentration due to degradation over the course of the experiment.Measure the concentration of this compound in the media at the beginning and end of your experiment to assess its stability under your specific conditions. Consider replenishing the media with a fresh compound during long-term experiments.
Appearance of unexpected cellular phenotypes A degradation product of this compound may have its own biological activity.Characterize potential degradation products using analytical methods like LC-MS. Test the biological activity of any identified degradation products in your assay system.

Quantitative Data Summary

Specific quantitative stability data for this compound is not available. The table below summarizes the reported stability of the parent compound, inosine, which can be used as a general reference.

CompoundConditionHalf-lifeReference
InosineIn vivo~15 hours[1][2][3][4]

Experimental Protocols

Protocol 1: Determination of this compound Stability in Cell Culture Media using LC-MS

This protocol outlines a method to quantify the concentration of this compound in cell culture media over time.

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)

  • LC-MS system

  • Acetonitrile (B52724) (ACN)

  • Formic acid (FA)

  • Internal Standard (IS) (e.g., a stable, non-endogenous nucleoside analog)

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS).

  • Preparation of Working Solution: Spike the cell culture medium with this compound to your desired final concentration. Prepare enough volume for all time points.

  • Experimental Setup:

    • Acellular Condition: Aliquot the spiked media into sterile tubes for each time point.

    • Cellular Condition: Seed your cells in culture plates or flasks. After cell attachment/acclimatization, replace the medium with the spiked media. Include cell-free wells/flasks with spiked media as a control.

  • Time-Course Sampling:

    • Incubate the tubes/plates at 37°C and 5% CO₂.

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), collect an aliquot of the medium from each condition.

    • For the cellular condition, centrifuge the collected medium to pellet any cells or debris.

  • Sample Preparation for LC-MS Analysis: [7][8]

    • To 100 µL of the collected medium, add 200 µL of acetonitrile containing the internal standard to precipitate proteins.

    • Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.

    • Transfer the supernatant to a new tube and dilute with 0.1% formic acid in water as needed for analysis.

  • LC-MS Analysis:

    • Develop an LC-MS method for the quantification of this compound. This will involve optimizing chromatographic separation and mass spectrometric detection parameters.

    • Generate a standard curve using known concentrations of this compound.

  • Data Analysis:

    • Quantify the concentration of this compound at each time point using the standard curve.

    • Plot the concentration versus time to determine the degradation kinetics and calculate the half-life.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling cluster_analysis Analysis stock Prepare Stock Solution working Prepare Spiked Media stock->working acellular Acellular Condition (Spiked Media Only) working->acellular cellular Cellular Condition (Cells + Spiked Media) working->cellular sampling Collect Aliquots at Time Points (0, 2, 4, 8, 12, 24, 48h) acellular->sampling cellular->sampling sample_prep Sample Preparation (Protein Precipitation) sampling->sample_prep lcms LC-MS Analysis sample_prep->lcms data_analysis Data Analysis (Calculate Half-life) lcms->data_analysis

Caption: Workflow for determining the stability of this compound.

degradation_pathway cluster_compound Compound & Potential Degradation cluster_enzyme Enzyme inosine This compound hypoxanthine Hypoxanthine inosine->hypoxanthine Hydrolysis of Glycosidic Bond ribose_analog 3’-Beta-C-Methyl-ribose-1-phosphate inosine->ribose_analog pnp Purine Nucleoside Phosphorylase (PNP) pnp->inosine Acts on

Caption: Postulated degradation pathway for this compound.

References

minimizing cytotoxicity of 3’-Beta-C-Methyl-inosine in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the cytotoxicity of 3’-Beta-C-Methyl-inosine in normal cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of cytotoxicity for this compound?

As a purine (B94841) nucleoside analog (PNA), this compound is anticipated to exert its cytotoxic effects through mechanisms common to this class of compounds.[1] These primarily include the inhibition of DNA synthesis and repair, leading to an accumulation of DNA strand breaks.[1] Ultimately, this cellular damage is expected to trigger apoptosis (programmed cell death).[1]

Q2: Why am I observing high cytotoxicity in my normal cell lines?

High cytotoxicity in normal, healthy cell lines is a common challenge with many chemotherapeutic agents, including PNAs. These compounds can affect any rapidly dividing cell, not just cancerous ones. Normal cells in tissues like bone marrow, hair follicles, and the gastrointestinal tract are particularly susceptible.[2] If you observe higher-than-expected toxicity, it could be due to the specific sensitivity of the cell line, the concentration of the compound used, or the experimental conditions.

Q3: What are the general strategies to minimize cytotoxicity in normal cells?

Several strategies can be employed to reduce off-target cytotoxicity. These can be broadly categorized as:

  • Dose Optimization: Determining the lowest effective concentration that maintains anti-cancer efficacy while minimizing harm to normal cells.

  • Combination Therapy: Using this compound in conjunction with other agents to achieve a synergistic effect at lower, less toxic concentrations.

  • Use of Cytoprotective Agents: Co-administering a compound that selectively protects normal cells from the cytotoxic effects.[2][3][4] A key strategy here is "cyclotherapy," which involves temporarily arresting the cell cycle of normal cells to make them less vulnerable to cell-cycle-specific drugs.[2][3][4]

  • Targeted Drug Delivery: Developing delivery systems (e.g., nanoparticles) that specifically target cancer cells, thereby reducing systemic exposure to normal tissues.

Q4: How can I quantitatively assess the selectivity of this compound for cancer cells over normal cells?

The selectivity of a compound is typically determined by calculating the selectivity index (SI). This is the ratio of the cytotoxic concentration in normal cells (e.g., IC50, the concentration that inhibits 50% of cell growth) to the cytotoxic concentration in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Normal Cell Lines
Possible Cause Suggested Solution
Concentration Too High Perform a dose-response experiment on both cancer and normal cell lines to determine their respective IC50 values. This will help in selecting a concentration range with a better therapeutic window.
High Sensitivity of Normal Cell Line Consider using a different normal cell line for comparison. If the primary normal cell line is known to be highly proliferative, it may be more susceptible.
Off-Target Effects Investigate co-treatment with a cytoprotective agent. For example, a CDK4/6 inhibitor can induce a temporary G1 cell cycle arrest in normal cells, potentially shielding them from damage.[2]
Issue 2: Inconsistent Results in Cytotoxicity Assays
Possible Cause Suggested Solution
Variability in Cell Health Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment.
Inconsistent Compound Preparation Prepare fresh stock solutions of this compound for each experiment. If using a solvent like DMSO, ensure the final concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
Assay-Related Issues Ensure proper incubation times and reagent concentrations for your chosen cytotoxicity assay (e.g., MTT, XTT). Include appropriate controls: vehicle only, no treatment, and a positive control (a known cytotoxic agent).

Quantitative Data Summary

The following tables present hypothetical data to illustrate the assessment of cytotoxicity and the potential effect of a cytoprotective agent.

Table 1: Hypothetical IC50 Values for this compound

Cell LineTypeIC50 (µM)Selectivity Index (SI)
Cancer Cell Line ACancer5.24.8
Cancer Cell Line BCancer8.13.1
Normal Cell Line XNormal25.0-
Normal Cell Line YNormal31.5-

Selectivity Index (SI) = IC50 (Normal Cell Line X) / IC50 (Cancer Cell Line)

Table 2: Effect of a Hypothetical Cytoprotective Agent (CPA-1) on IC50 Values

Cell LineTreatmentIC50 (µM) of this compoundFold Change in IC50
Cancer Cell Line A This compound alone5.2-
+ CPA-1 (1 µM)5.51.1
Normal Cell Line X This compound alone25.0-
+ CPA-1 (1 µM)72.52.9

Experimental Protocols

Protocol 1: Determining IC50 via MTT Assay

This protocol provides a framework for assessing the cytotoxic effect of this compound.

  • Cell Seeding: Seed both normal and cancer cells in separate 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to attach and grow for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in complete medium to create a range of working concentrations.

    • Include a vehicle-only control.

    • Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Assessing a Cytoprotective Agent

This protocol tests the efficacy of an agent in protecting normal cells from this compound-induced cytotoxicity.

  • Cell Seeding: Seed both normal and cancer cell lines in separate 96-well plates as described in Protocol 1.

  • Protective Agent Pre-treatment:

    • Prepare various concentrations of the protective agent in complete medium.

    • After 24 hours of cell attachment, replace the medium with the protective agent solutions.

    • For cell cycle inhibitors, a pre-incubation period of 12-24 hours may be required to ensure cell cycle arrest.[2]

  • Co-treatment:

    • Prepare solutions of this compound at various concentrations, now containing the fixed concentration of the protective agent.

    • Add these solutions to the pre-treated cells.

    • Ensure control wells are included: (1) Vehicle only, (2) this compound only, (3) Protective agent only.

  • Incubation and Assay: Incubate for 48-72 hours and perform an MTT assay as described in Protocol 1 to determine the new IC50 values.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus PNA 3'-Beta-C-Methyl-inosine (PNA) Transport Nucleoside Transporter PNA->Transport Uptake PNA_in Intracellular PNA Transport->PNA_in DNA_Polymerase DNA Polymerase PNA_in->DNA_Polymerase Inhibition DNA_Repair DNA Repair Enzymes PNA_in->DNA_Repair Inhibition DNA_Damage DNA Strand Breaks DNA_Polymerase->DNA_Damage DNA_Repair->DNA_Damage Failure to Repair Apoptosis Apoptosis DNA_Damage->Apoptosis Activation

Caption: General signaling pathway for Purine Nucleoside Analog (PNA) cytotoxicity.

G start Start seed_cells Seed Normal & Cancer Cells (96-well plates) start->seed_cells attach Incubate 24h (Cell Attachment) seed_cells->attach pretreat Add Cytoprotective Agent (CPA) (Incubate 12-24h) attach->pretreat cotreat Add 3'-Beta-C-Methyl-inosine + CPA pretreat->cotreat incubate_final Incubate 48-72h cotreat->incubate_final assay Perform MTT Assay incubate_final->assay analyze Analyze Data (Calculate new IC50) assay->analyze end End analyze->end

Caption: Experimental workflow for screening cytoprotective agents.

G cluster_normal Normal Cells cluster_cancer Cancer Cells (p53-mutant) CPA Cytoprotective Agent (e.g., CDK4/6 Inhibitor) G1_Arrest Induce G1 Cell Cycle Arrest CPA->G1_Arrest Protection Protection from Cytotoxicity G1_Arrest->Protection CPA_cancer Cytoprotective Agent No_Arrest Fails to Induce Cell Cycle Arrest CPA_cancer->No_Arrest Cytotoxicity Remains Sensitive to Cytotoxicity No_Arrest->Cytotoxicity Drug 3'-Beta-C-Methyl-inosine (Cell-cycle specific drug) Drug->Protection No Effect Drug->Cytotoxicity Induces Apoptosis

Caption: Logical diagram illustrating the principle of cyclotherapy.

References

challenges in the chemical synthesis of 3’-Beta-C-Methyl-inosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of 3’-Beta-C-Methyl-inosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of this synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Question 1: Low Yield in the Glycosylation Step

Our glycosylation reaction to couple the 3-C-methyl-ribofuranose derivative with silylated hypoxanthine (B114508) is resulting in a low yield of the desired nucleoside. What are the potential causes and solutions?

Answer:

Low yields in the Vorbrüggen glycosylation are a common challenge. Several factors can contribute to this issue:

  • Inefficient Silylation of Hypoxanthine: Incomplete silylation of the hypoxanthine base reduces its nucleophilicity and solubility in the reaction solvent.

    • Solution: Ensure anhydrous conditions during the silylation step. Use a sufficient excess of the silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA or hexamethyldisilazane (B44280) - HMDS) and allow adequate reaction time. The silylated base is moisture-sensitive and should be used immediately after preparation.

  • Suboptimal Lewis Acid Catalyst: The choice and amount of Lewis acid are critical for activating the ribose derivative.

    • Solution: Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is a commonly used and effective catalyst. Optimize the stoichiometry of TMSOTf; an excess can sometimes lead to side reactions, while an insufficient amount will result in poor activation. Tin(IV) chloride (SnCl₄) is another option, but it is a stronger Lewis acid and may require more careful control of reaction conditions to avoid degradation.

  • Reaction Temperature and Time: The reaction may not be reaching completion or side reactions may be occurring at the current temperature.

    • Solution: The optimal temperature for Vorbrüggen reactions can vary. While they are often run at elevated temperatures (e.g., 70-80 °C), starting at a lower temperature and gradually increasing it while monitoring the reaction by Thin Layer Chromatography (TLC) can help to minimize side product formation.[1] Ensure the reaction is monitored over time to determine the point of maximum product formation before significant degradation occurs.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction.

Question 2: Poor Stereoselectivity (Unfavorable α/β Anomer Ratio)

We are obtaining a mixture of α and β anomers, with a significant proportion of the undesired α-anomer. How can we improve the stereoselectivity to favor the desired β-anomer?

Answer:

Controlling the stereochemistry at the anomeric center is a central challenge in C-nucleoside synthesis.[3] The formation of the desired β-anomer is often influenced by the following:

  • Neighboring Group Participation: The protecting group at the C2' position of the ribose moiety plays a crucial role in directing the stereochemical outcome.

    • Solution: An acyl protecting group, such as acetyl or benzoyl, at the C2' position can participate in the reaction to form a cyclic acyloxonium ion intermediate. This intermediate sterically hinders the approach of the nucleobase from the α-face, thereby favoring attack from the β-face to yield the β-anomer.[4][5]

  • Reaction Conditions: The solvent and temperature can influence the transition state of the glycosylation reaction.

    • Solution: Non-polar solvents can sometimes enhance the effect of neighboring group participation. Optimization of the reaction temperature is also recommended, as lower temperatures may favor the thermodynamically more stable β-anomer.

  • Lewis Acid: The nature of the Lewis acid can affect the equilibrium between the anomers.

    • Solution: Experiment with different Lewis acids (e.g., TMSOTf, SnCl₄) as they can influence the stereochemical outcome.

Question 3: Difficulty in Removing Protecting Groups

We are encountering issues during the deprotection step, leading to degradation of the product or incomplete removal of the protecting groups.

Answer:

Protecting groups are essential for a successful synthesis, but their removal can be problematic.[6]

  • Acetyl/Benzoyl Group Removal: These are common protecting groups for the hydroxyl functions of the ribose.

    • Solution: A standard method for their removal is treatment with a solution of ammonia (B1221849) in methanol (B129727). This is generally a mild method. If this is ineffective or causes side reactions, sodium methoxide (B1231860) in methanol can be used, but this is a stronger base and requires careful monitoring to avoid unwanted reactions.[7]

  • Silyl (B83357) Group Removal: Silyl ethers are often used to protect hydroxyl groups.

    • Solution: Tetrabutylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) is the most common reagent for removing silyl protecting groups. Ensure that the reaction is not run for an extended period, as prolonged exposure to fluoride ions can sometimes lead to side reactions.

Question 4: Challenges in Purification and Separation of Anomers

We are struggling to separate the α and β anomers of 3’-C-Methyl-inosine and remove other impurities.

Answer:

Purification is a critical final step to obtain the desired high-purity product.

  • Chromatographic Separation:

    • Solution: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating closely related compounds like anomers.[8] A C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) formate) is a good starting point. Careful optimization of the gradient profile is necessary to achieve baseline separation.[9] Silica (B1680970) gel column chromatography can also be effective, and the choice of the eluent system is crucial.

  • Enzymatic Separation:

    • Solution: In some cases, enzymatic methods can be employed for the regioselective acylation or deacylation of one anomer, facilitating its separation from the other.[10] This is a more advanced technique but can be highly effective.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic challenges in preparing this compound?

A1: The primary challenges include:

  • Stereoselective formation of the C-C glycosidic bond: Achieving a high yield of the desired β-anomer over the α-anomer is often difficult in C-nucleoside synthesis.[3]

  • Synthesis of the 3-C-methyl-ribofuranose precursor: The introduction of the methyl group at the 3' position of the ribose ring requires a multi-step synthesis.

  • Protecting group strategy: The selection, introduction, and removal of protecting groups for the hydroxyl groups of the ribose and the functional groups of the hypoxanthine base must be carefully planned to avoid side reactions and ensure compatibility with all reaction steps.[6]

  • Purification: The separation of the final product from reaction byproducts and the α-anomer can be challenging.

Q2: Which protecting groups are recommended for the synthesis of this compound?

A2: A common and effective protecting group strategy involves:

  • Ribose Hydroxyl Groups: Acetyl (Ac) or benzoyl (Bz) groups are frequently used. An acyl group at the C2' position is particularly important for directing the stereoselectivity towards the β-anomer through neighboring group participation.[4][5]

  • Hypoxanthine: The nucleobase is typically silylated in situ during the glycosylation reaction using reagents like BSA or HMDS to enhance its nucleophilicity and solubility.[11]

Q3: What analytical techniques are essential for characterizing the intermediates and the final product?

A3: The following analytical techniques are crucial:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product, including the stereochemistry at the anomeric carbon. NOE experiments can be particularly useful for determining the β-configuration.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the product and to separate the α and β anomers.

Quantitative Data

ParameterTypical Value/RangeNotes
Glycosylation Yield 40-70%Highly dependent on the specific substrates, catalyst, and reaction conditions.
β:α Anomer Ratio 2:1 to >10:1The ratio is significantly influenced by the C2' protecting group and reaction conditions.[12]
Deprotection Yield 80-95%Generally high if appropriate and mild deprotection conditions are used.
Overall Yield 15-40%Based on the multi-step synthesis starting from a commercially available ribose derivative.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of this compound, adapted from established procedures for similar 3'-C-methyl-nucleosides.

Protocol 1: Synthesis of 1,2,5-tri-O-acetyl-3-C-methyl-D-ribofuranose (Protected Sugar Moiety)

This protocol is adapted from the synthesis of related 3'-C-branched ribonucleosides.

  • Starting Material: 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose.

  • Methylation: React the starting material with a methyl Grignard reagent (MeMgBr) to introduce the methyl group at the C3 position.

  • Hydrolysis and Cleavage: Perform selective hydrolysis to remove the 5,6-O-isopropylidene group, followed by oxidative cleavage of the resulting diol (e.g., with sodium periodate) and subsequent reduction (e.g., with sodium borohydride) to form the 3-C-methyl-ribofuranose derivative.

  • Acetylation: Protect the hydroxyl groups with acetic anhydride (B1165640) in pyridine (B92270) to yield the per-acetylated 3-C-methyl-ribofuranose.

Protocol 2: Vorbrüggen Glycosylation to form Protected this compound [1][11]

  • Silylation of Hypoxanthine: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend hypoxanthine in anhydrous 1,2-dichloroethane (DCE). Add N,O-Bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of ammonium sulfate (B86663). Reflux the mixture until the solution becomes clear. Remove the solvent and excess BSA under vacuum.

  • Glycosylation: Dissolve the silylated hypoxanthine and the 1,2,5-tri-O-acetyl-3-C-methyl-D-ribofuranose (1.0 equivalent) in anhydrous DCE under an inert atmosphere. Cool the solution to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2-1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and then heat to 70-80 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the protected nucleoside from unreacted starting materials and byproducts.

Protocol 3: Deprotection of this compound

  • Ammonolysis: Dissolve the protected this compound in a saturated solution of ammonia in methanol.

  • Stirring: Stir the solution at room temperature and monitor the reaction by TLC until all the acetyl protecting groups are removed.

  • Purification: Concentrate the reaction mixture under vacuum. Purify the final product by reversed-phase HPLC to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_coupling Key Coupling Step Start 3-C-Methyl-Ribofuranose Derivative Synthesis Silylation Silylation of Hypoxanthine Glycosylation Vorbrüggen Glycosylation (Coupling) Silylation->Glycosylation Key C-C bond formation Deprotection Removal of Protecting Groups Glycosylation->Deprotection Purification Purification (HPLC) Deprotection->Purification End This compound Purification->End

Caption: General workflow for the chemical synthesis of this compound.

Troubleshooting_Logic Problem Low Yield or Poor Stereoselectivity Check_Silylation Verify Complete Silylation of Base Problem->Check_Silylation Check_Catalyst Optimize Lewis Acid Type/Amount Problem->Check_Catalyst Check_Protecting_Group Ensure C2' Acyl Protecting Group Problem->Check_Protecting_Group Check_Conditions Adjust Temperature and Solvent Problem->Check_Conditions Solution Improved Yield and β-Anomer Selectivity Check_Silylation->Solution Check_Catalyst->Solution Check_Protecting_Group->Solution Check_Conditions->Solution

Caption: Troubleshooting logic for common synthesis challenges.

References

refining experimental design for 3’-Beta-C-Methyl-inosine studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3’-Beta-C-Methyl-inosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic purine (B94841) nucleoside analog. As a member of this class of compounds, its primary mechanism of action is believed to involve the inhibition of DNA synthesis, which can lead to the induction of apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.[1][2] Its structural similarity to natural nucleosides allows it to be recognized by cellular enzymes and incorporated into nucleic acid chains, leading to chain termination and halting replication.

Q2: What are the potential therapeutic applications of this compound?

Given its proposed mechanism of action, this compound is being investigated for its potential as an anticancer agent.[1][2] Additionally, many nucleoside analogs exhibit antiviral properties by interfering with viral replication. Therefore, this compound may also have potential as an antiviral agent, possibly through the activation of innate immune signaling pathways like the RIG-I pathway.

Q3: How should this compound be stored?

For long-term storage, this compound should be stored as a solid at -20°C. For short-term use, a stock solution can be prepared in an appropriate solvent (e.g., DMSO) and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: What are the appropriate cellular models to study the effects of this compound?

For anticancer studies, a variety of cancer cell lines can be used, particularly those with high proliferation rates. For antiviral studies, cell lines susceptible to the virus of interest should be chosen. It is crucial to include non-cancerous or primary cell lines as controls to assess general cytotoxicity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Antiviral Assays
Problem Possible Cause Suggested Solution
High variability in viral titer reduction between replicates. Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency.
Inaccurate virus titration.Re-titer the viral stock before each experiment.
Pipetting errors during drug dilution.Prepare a fresh serial dilution for each experiment. Use calibrated pipettes.
No significant antiviral effect observed. Compound instability.Prepare fresh stock solutions. Minimize exposure to light and elevated temperatures.
Incorrect timing of drug addition.For most viruses, the compound should be added at the time of infection or shortly after. Optimize the timing for your specific virus.
Cell line is not sensitive to the compound's effects.Test a panel of different host cell lines.
High cytotoxicity observed at effective antiviral concentrations. Off-target effects of the compound.Evaluate the compound in non-infected cells to determine its CC50. Calculate the Selectivity Index (SI = CC50/EC50) to assess the therapeutic window.
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). Include a solvent control in your experiment.
Cytotoxicity and Apoptosis Assays
Problem Possible Cause Suggested Solution
Inconsistent IC50 values across experiments. Variation in cell confluence at the time of treatment.Seed cells at a consistent density and treat them at the same stage of exponential growth.
Fluctuation in incubation time.Adhere strictly to the predetermined incubation period for drug exposure.
Reagent variability (e.g., MTT, Annexin V).Use fresh reagents and ensure proper storage conditions. Perform a positive control to validate reagent activity.
Low levels of apoptosis detected despite observed cytotoxicity. Cell death is occurring through necrosis rather than apoptosis.Perform an assay that distinguishes between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining).
The time point of analysis is too early or too late.Perform a time-course experiment to identify the optimal time point for detecting apoptosis.
Caspase-independent apoptosis pathway.Investigate markers of caspase-independent apoptosis, such as the release of AIF from mitochondria.
High background in apoptosis assays. Suboptimal cell culture conditions leading to spontaneous apoptosis.Ensure cells are healthy and not overgrown before starting the experiment. Handle cells gently during harvesting and staining.
Reagent concentration is too high.Titrate the concentration of staining reagents (e.g., Annexin V, PI) to minimize background.

Data Presentation

The following tables present hypothetical quantitative data for this compound based on typical results for related nucleoside analogs. Note: This data is for illustrative purposes and should be replaced with experimentally derived values.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity of this compound

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Influenza A (H1N1)MDCK12.5>100>8
Hepatitis C Virus (HCV)Huh-78.29511.6
Herpes Simplex Virus 1 (HSV-1)Vero15.8>100>6.3

Table 2: Hypothetical Induction of Apoptosis by this compound in Cancer Cell Lines (48h treatment)

Cell LineConcentration (µM)% Apoptotic Cells (Annexin V+)Fold Increase in Caspase-3 Activity
HeLa (Cervical Cancer)2542.8%3.5
A549 (Lung Cancer)2535.2%2.8
MCF-7 (Breast Cancer)2528.9%2.1

Experimental Protocols

MTT Cytotoxicity Assay

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound

  • Target cell line

  • 96-well cell culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the solvent (vehicle control).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization solution to each well.

  • Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Plaque Reduction Assay for Antiviral Activity

Objective: To determine the concentration of this compound that reduces the number of viral plaques by 50% (EC50).

Materials:

  • This compound

  • Host cell line

  • Virus stock

  • 6-well cell culture plates

  • Serum-free medium

  • Overlay medium (e.g., 2X medium mixed 1:1 with 1.2% Avicel)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Seed host cells in 6-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus in serum-free medium.

  • In separate tubes, mix the viral dilutions with equal volumes of this compound dilutions. Include a virus-only control.

  • Infect the cell monolayers with the virus/compound mixtures for 1-2 hours at 37°C.

  • Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of the compound.

  • Incubate for a period sufficient for plaque formation (e.g., 2-4 days).

  • Fix the cells with 10% formalin for 30 minutes.

  • Stain the cells with crystal violet solution for 15 minutes.

  • Wash the plates with water and count the number of plaques.

  • Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control and determine the EC50 value.

Annexin V/Propidium Iodide Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • This compound

  • Target cell line

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the desired time (e.g., 24, 48 hours). Include an untreated control.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_cytotoxicity Cytotoxicity Assessment cluster_antiviral Antiviral Efficacy Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) CC50 Determine CC50 Value Cytotoxicity_Assay->CC50 Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) CC50->Selectivity_Index Antiviral_Assay Perform Antiviral Assay (e.g., Plaque Reduction) EC50 Determine EC50 Value Antiviral_Assay->EC50 EC50->Selectivity_Index Apoptosis_Assay Mechanism of Action: Apoptosis Assay (Annexin V) Selectivity_Index->Apoptosis_Assay

Caption: General workflow for evaluating this compound.

Apoptosis_Pathway Hypothesized Apoptotic Pathway Induced by this compound Compound This compound DNA_Synthesis Inhibition of DNA Synthesis Compound->DNA_Synthesis DNA_Damage DNA Damage DNA_Synthesis->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptotic pathway.

RIG_I_Pathway Hypothesized RIG-I Signaling Activation cluster_virus Viral Infection cluster_host Host Cell Viral_RNA Viral RNA RIG_I RIG-I Activation Viral_RNA->RIG_I Compound This compound Compound->RIG_I Potentiation? MAVS MAVS Aggregation RIG_I->MAVS TBK1_IKKi TBK1/IKKi Activation MAVS->TBK1_IKKi IRF3_7 IRF3/7 Phosphorylation TBK1_IKKi->IRF3_7 Nucleus Nuclear Translocation IRF3_7->Nucleus IFN Type I Interferon Production Nucleus->IFN

Caption: Hypothesized potentiation of RIG-I signaling.

References

addressing variability in 3’-Beta-C-Methyl-inosine experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3’-Beta-C-Methyl-inosine. This resource is designed for researchers, scientists, and drug development professionals to address variability in experimental outcomes and provide guidance on the use of this purine (B94841) nucleoside analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic purine nucleoside analog. Like other compounds in this class, its primary anticancer mechanisms are believed to involve the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death, in rapidly dividing cells.[1] While its specific antiviral mechanism is not fully elucidated, related compounds like inosine (B1671953) pranobex exhibit antiviral effects by modulating the host immune response.

Q2: How should I store and handle this compound?

A2: Proper storage is critical to maintain the stability and activity of the compound. For long-term storage, it is recommended to store the powdered form at -20°C. When dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Q3: In what solvent should I dissolve this compound?

A3: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to first dissolve the compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For cell culture experiments, this stock solution can then be further diluted in the aqueous culture medium to the desired final concentration.

Q4: What is the recommended final concentration of DMSO in my cell culture experiments?

A4: High concentrations of DMSO can be toxic to cells and may interfere with experimental results.[2][3] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, with 0.1% being a widely accepted safe level for most cell lines.[4] Always include a vehicle control (media with the same final DMSO concentration as the highest experimental concentration) to account for any solvent effects.[5]

Q5: I am observing precipitation of the compound after diluting the DMSO stock in my cell culture medium. What should I do?

A5: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. This can be due to "solvent shock." To mitigate this, try pre-warming the cell culture medium to 37°C before adding the compound stock solution. Additionally, instead of adding a small volume of concentrated stock directly into a large volume of media, perform a stepwise dilution by first mixing the stock with a smaller volume of media before adding it to the final culture volume.

Q6: Does this compound activate the RIG-I signaling pathway?

A6: The RIG-I (Retinoic acid-inducible gene I) pathway is a key component of the innate immune system that detects viral RNA and triggers an antiviral response, leading to the production of type I interferons.[6] While some nucleoside analogs with antiviral properties may interact with this pathway, there is currently no direct experimental evidence specifically linking this compound to the activation of RIG-I signaling. Further research is needed to elucidate its precise interactions with innate immune signaling pathways.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: High Variability in Cytotoxicity/Antiviral Efficacy Results
Possible Cause Recommended Solution
Compound Instability Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after initial preparation.
Inconsistent Cell Health Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of treatment. Standardize cell seeding density and passage number across experiments.
Variable DMSO Concentration Maintain a consistent final DMSO concentration across all wells, including controls. Prepare a master mix of the compound in the medium to add to the cells, rather than adding small volumes of stock directly to each well.
Assay Timing Optimize the incubation time with the compound. Cytotoxic or antiviral effects can be time-dependent. Perform a time-course experiment to determine the optimal endpoint.
Issue 2: Low or No Observed Biological Activity
Possible Cause Recommended Solution
Suboptimal Compound Concentration Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective concentration (e.g., EC50 or IC50).
Incorrect Assay Choice Ensure the chosen assay is appropriate for the expected mechanism of action. For example, if apoptosis is the expected outcome, use assays like Annexin V staining or caspase activity assays.
Cell Line Resistance The selected cell line may be resistant to the compound. If possible, test the compound on a panel of different cell lines to identify a sensitive model.
Compound Degradation Verify the integrity of your compound stock. If it is old or has been stored improperly, obtain a new batch.
Issue 3: High Background or Off-Target Effects
Possible Cause Recommended Solution
DMSO Toxicity Perform a DMSO dose-response curve on your specific cell line to determine the maximum non-toxic concentration. Keep the final DMSO concentration below this threshold.[2][3]
Non-Specific Binding If using antibody-based detection methods (e.g., Western blot), ensure proper blocking steps and antibody dilutions are used to minimize non-specific signals.
Compound-Induced Cellular Stress High concentrations of the compound may induce general cellular stress responses that are not related to the intended target. Lower the concentration and focus on the specific pathways of interest.

Data Presentation

The following tables present illustrative quantitative data for this compound. Note: This data is hypothetical and intended for demonstration purposes. Researchers should determine these values experimentally for their specific cell lines and viruses.

Table 1: Illustrative IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer4815.2
A549Lung Cancer4825.8
HCT116Colon Cancer4818.5
JurkatT-cell Leukemia248.7

Table 2: Illustrative Antiviral Activity (EC50) of this compound

VirusCell LineAssayIncubation Time (hours)EC50 (µM)
Influenza A (H1N1)MDCKPlaque Reduction485.2
Respiratory Syncytial Virus (RSV)HEp-2CPE Reduction7212.1
Hepatitis C Virus (HCV) RepliconHuh-7Luciferase Reporter728.9

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound on adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Add the diluted compound to the respective wells and include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Annexin V Apoptosis Assay

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls should be included for compensation.

  • Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Protocol 3: Western Blot for RIG-I Pathway Activation

This protocol can be used to investigate if this compound treatment leads to the activation of the RIG-I signaling pathway by assessing the phosphorylation of key downstream proteins like IRF3.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of RIG-I pathway proteins (e.g., RIG-I, MAVS, TBK1, IRF3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Mandatory Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of This compound treat_cells Add Compound to Cells compound_prep->treat_cells Final DMSO < 0.1% incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_plate Measure Absorbance at 570nm solubilize->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

rigi_signaling_pathway cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrial Outer Membrane cluster_downstream Downstream Signaling cluster_nucleus Nucleus viral_rna Viral RNA (PAMP) rigi RIG-I (inactive) viral_rna->rigi Binding rigi_active RIG-I (active) rigi->rigi_active Conformational Change mavs MAVS rigi_active->mavs Recruitment mavs_aggregate MAVS Aggregation mavs->mavs_aggregate tbk1_ikke TBK1 / IKKε mavs_aggregate->tbk1_ikke Activation nfkb NF-κB mavs_aggregate->nfkb Activation irf3 IRF3 tbk1_ikke->irf3 Phosphorylation irf3_p p-IRF3 irf3->irf3_p ifn_genes Type I Interferon Genes (IFN-α, IFN-β) irf3_p->ifn_genes Translocation & Transcription nfkb->ifn_genes Translocation & Transcription

Caption: The RIG-I signaling pathway for antiviral innate immunity.

logical_troubleshooting cluster_compound Compound-Related Issues cluster_cell Cell-Related Issues cluster_assay Assay-Related Issues start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C powder, -80°C stock) start->check_storage cell_health Check Cell Viability & Passage Number start->cell_health dmso_control Include Vehicle Control (DMSO only) start->dmso_control fresh_dilutions Use Freshly Prepared Dilutions check_storage->fresh_dilutions solubility Confirm Complete Dissolution in DMSO fresh_dilutions->solubility seeding_density Standardize Seeding Density cell_health->seeding_density contamination Screen for Mycoplasma Contamination seeding_density->contamination positive_control Use a Known Positive Control dmso_control->positive_control optimize_time Optimize Incubation Time positive_control->optimize_time

Caption: A logical troubleshooting guide for addressing variability in experimental outcomes.

References

troubleshooting 3’-Beta-C-Methyl-inosine precipitation in solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3’-Beta-C-Methyl-inosine. The information provided is designed to help overcome common challenges related to the solubility and precipitation of this compound in various solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

While specific solubility data for this compound is not extensively published, a common starting point for nucleoside analogs is sterile, purified water (e.g., Milli-Q or equivalent). For the parent compound, inosine, the solubility in water is approximately 10 mg/mL.[1] If aqueous solubility is limited, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) are often used. Inosine, for example, has a much higher solubility in DMSO, at greater than or equal to 13.4 mg/mL, often with gentle warming.[2][3] It is recommended to start with a small amount of the compound to test its solubility in your desired solvent system.

Q2: My this compound precipitated out of my aqueous buffer after storage. What could be the cause?

Precipitation of nucleoside analogs from aqueous solutions upon storage can be attributed to several factors:

  • Concentration: The initial concentration may have been close to or exceeded the saturation point at the storage temperature.

  • Temperature: Solubility of many compounds, including nucleoside analogs, is temperature-dependent. A decrease in temperature during storage (e.g., moving from room temperature to 4°C) can significantly reduce solubility and lead to precipitation.

  • pH: The pH of the solution can affect the ionization state of the molecule, which in turn influences its solubility. A shift in pH during storage could cause the compound to become less soluble.

  • Buffer components: Interactions between the this compound and other components in your buffer system could lead to the formation of less soluble complexes over time.

Q3: Can I heat the solution to redissolve the precipitated this compound?

Gentle warming can be an effective method to redissolve precipitated compounds. However, it is crucial to consider the thermal stability of this compound. Excessive or prolonged heating can lead to degradation. It is advisable to warm the solution gently (e.g., in a 37°C water bath) and for the shortest time necessary. Always visually inspect the solution for any signs of degradation, such as a color change.

Q4: I am observing precipitation when I add my this compound stock solution (in DMSO) to my aqueous experimental medium. How can I prevent this?

This is a common issue when a compound is highly soluble in an organic solvent but has limited solubility in an aqueous medium. The abrupt change in solvent polarity causes the compound to precipitate. To mitigate this:

  • Decrease the final concentration: Lowering the final concentration of this compound in the aqueous medium may keep it below its solubility limit.

  • Increase the percentage of DMSO: A slightly higher percentage of DMSO in the final solution may be necessary to maintain solubility. However, be mindful of the tolerance of your experimental system (e.g., cells) to DMSO.

  • Use a surfactant or co-solvent: In some cases, the addition of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent (e.g., PEG400) can help to improve the solubility and stability of the compound in aqueous solutions.

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous medium. This gradual change in solvent composition can sometimes prevent precipitation.

Q5: How should I prepare and store stock solutions of this compound to minimize precipitation?

To prepare and store stock solutions effectively:

  • Solvent Selection: If possible, prepare a highly concentrated stock solution in a solvent in which the compound is readily soluble, such as DMSO.

  • Storage Temperature: Store stock solutions at -20°C or -80°C to maximize stability.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This will prevent multiple freeze-thaw cycles which can contribute to compound degradation and precipitation.

  • Fresh Solutions: For aqueous solutions, it is often best to prepare them fresh before each experiment. If storage is necessary, consider sterile filtering the solution and storing it at 4°C for a short period, but be vigilant for any signs of precipitation.

Troubleshooting Guide

Table 1: Solubility of Inosine (Parent Compound) in Common Solvents
SolventSolubilityReference
Water~10 mg/mL[1]
DMSO≥13.4 mg/mL[2]

This table provides data for the parent compound, inosine, as a reference. The solubility of this compound may differ.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound
  • Weigh a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Add the desired volume of sterile, purified water or an appropriate aqueous buffer (e.g., PBS) to achieve the target concentration.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.

  • Visually inspect the solution to ensure all solid has dissolved and there is no particulate matter.

  • If the solution is clear, it is ready for use. It is recommended to use aqueous solutions fresh.

  • If precipitation occurs upon cooling to room temperature, the concentration may be too high for that specific aqueous solvent.

Protocol 2: Preparation of a DMSO Stock Solution of this compound
  • Weigh a precise amount of this compound powder in a sterile, chemical-resistant tube (e.g., glass or polypropylene).

  • Add the required volume of high-purity, anhydrous DMSO to reach the desired stock concentration (e.g., 10 mM or higher).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting precipitation issues with this compound.

Troubleshooting_Workflow start Precipitation Observed check_solvent Initial Solvent? start->check_solvent aqueous Aqueous Buffer check_solvent->aqueous Aqueous organic Organic Solvent (e.g., DMSO) check_solvent->organic Organic lower_conc_aq Lower Concentration aqueous->lower_conc_aq Yes adjust_ph Adjust pH aqueous->adjust_ph No, try add_cosolvent Add Co-solvent/ Surfactant aqueous->add_cosolvent No, try gentle_heat Gentle Warming aqueous->gentle_heat No, try switch_to_organic Switch to Organic Stock Solution aqueous->switch_to_organic Still precipitates check_storage Storage Conditions? organic->check_storage Stock Solution resolved Issue Resolved lower_conc_aq->resolved adjust_ph->resolved add_cosolvent->resolved gentle_heat->resolved improper_storage Improper Storage (e.g., freeze-thaw) check_storage->improper_storage Yes check_dilution Dilution into Aqueous? check_storage->check_dilution No prepare_fresh Prepare Fresh Stock improper_storage->prepare_fresh prepare_fresh->resolved dilution_issue Precipitation on Dilution check_dilution->dilution_issue Yes check_dilution->resolved No modify_dilution Modify Dilution Protocol (e.g., serial dilution, lower final conc.) dilution_issue->modify_dilution modify_dilution->resolved

Caption: Troubleshooting workflow for this compound precipitation.

Potential Factors Influencing Solubility

The following diagram illustrates the key factors that can impact the solubility of this compound in a solution. Understanding these relationships can help in proactively preventing precipitation.

Caption: Key factors affecting the solubility of this compound.

References

Technical Support Center: Optimizing Delivery of 3'-Beta-C-Methyl-inosine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental delivery of 3'-Beta-C-Methyl-inosine in animal models.

Frequently Asked Questions (FAQs)

Q1: What is 3'-Beta-C-Methyl-inosine and what is its primary mechanism of action?

A1: 3'-Beta-C-Methyl-inosine is a purine (B94841) nucleoside analog. Its anticancer activity is primarily attributed to the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death.[1][2][3][4]

Q2: What are the main challenges in delivering 3'-Beta-C-Methyl-inosine orally to animal models?

A2: Like many nucleoside analogs, 3'-Beta-C-Methyl-inosine is expected to face challenges with oral delivery. These include poor aqueous solubility, low intestinal permeability due to its polar nature, and susceptibility to first-pass metabolism in the gut and liver.[5][6][7][8]

Q3: What formulation strategies can be employed to improve the oral bioavailability of 3'-Beta-C-Methyl-inosine?

A3: Several strategies can be explored, including:

  • Prodrugs: Modifying the molecule to a more lipophilic form that is converted to the active drug in vivo.[7][8]

  • Lipid-based formulations: Conjugating the compound with lipids to enhance absorption.[6]

  • Nanoparticle formulations: Encapsulating the drug in nanoparticles to improve stability and uptake.[5]

  • Vehicle Optimization: Using vehicles such as 0.5% methylcellulose (B11928114) or polyethylene (B3416737) glycol (PEG-400) to create stable suspensions or solutions.[9][10]

Q4: How does the 3'-C-methyl modification potentially affect the stability of the compound?

A4: C-nucleoside modifications, such as the C-methyl group at the 3' position, have been shown to increase the stability of the nucleoside analog. This modification can make the compound more resistant to enzymatic and thermal degradation, potentially prolonging its half-life in vivo.[11][12]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or undetectable plasma concentrations after oral administration Poor aqueous solubility and dissolution in gastrointestinal fluids.1. Optimize the formulation vehicle: Test a range of vehicles from simple aqueous suspensions (e.g., 0.5% methylcellulose) to solutions with co-solvents (e.g., PEG-400) or lipid-based formulations.[9][10] 2. Reduce particle size: If using a suspension, consider micronization to increase the surface area for dissolution.[9]
Low intestinal permeability.1. Consider a prodrug approach: Synthesize a more lipophilic prodrug of 3'-Beta-C-Methyl-inosine to enhance its ability to cross the intestinal epithelium.[7] 2. Use permeation enhancers: Co-administer with agents that transiently increase intestinal permeability (use with caution and appropriate ethical review).
High first-pass metabolism in the gut wall or liver.1. Co-administer with metabolic inhibitors: If the metabolic pathway is known, co-administration with a specific inhibitor can increase systemic exposure. 2. Explore alternative routes of administration: If oral bioavailability remains low, consider intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism for initial efficacy studies.
High variability in plasma concentrations between animals Inconsistent formulation preparation or administration.1. Ensure homogenous suspension: If using a suspension, vortex or stir thoroughly immediately before each administration. 2. Standardize oral gavage technique: Ensure all personnel are proficient in the technique to minimize variability in dosing and potential for administration errors. 3. Control for food effects: Conduct studies in either fasted or fed states consistently, as food can impact drug absorption.[9]
Compound appears unstable in formulation Degradation of the compound in the formulation vehicle over time.1. Prepare fresh formulations daily. 2. Assess stability in the chosen vehicle: Conduct a short-term stability study of the formulation under storage conditions. 3. Adjust pH of the vehicle: If the compound is susceptible to pH-dependent hydrolysis, buffer the formulation vehicle.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of 3'-Beta-C-Methyl-inosine in Mice

No specific pharmacokinetic data for 3'-Beta-C-Methyl-inosine was found in the public domain. The following table is a template based on data for other nucleoside analogs and is for illustrative purposes only.

ParameterOral Administration (10 mg/kg)Intravenous Administration (2 mg/kg)
Cmax (ng/mL) [Expected to be lower than IV][Expected to be the highest concentration]
Tmax (h) [Expected to be > 0][At the first time point]
AUC (ng*h/mL) [Value will depend on bioavailability][Represents total systemic exposure]
Bioavailability (%) [To be determined by comparing oral and IV AUC]100%
Table 2: Example Formulation Vehicles for Poorly Soluble Nucleoside Analogs
Vehicle CompositionRoute of AdministrationNotes
0.5% Methylcellulose in sterile waterOral (gavage)Common vehicle for creating stable suspensions.
20% PEG-400 in sterile waterOral (gavage), IntravenousCan improve solubility for some compounds.
10% DMSO, 40% PEG-300, 5% Tween 80, 45% SalineIntravenous, IntraperitonealA more complex vehicle for compounds with very low aqueous solubility.
Corn oilOral (gavage), IntraperitonealSuitable for highly lipophilic compounds.

Experimental Protocols

Protocol 1: Preparation of 3'-Beta-C-Methyl-inosine Suspension for Oral Gavage
  • Calculate the required amounts: Determine the total volume of suspension needed based on the number of animals, their average weight, and the dosing volume (typically 5-10 mL/kg for mice). Calculate the required mass of 3'-Beta-C-Methyl-inosine based on the desired dose (e.g., 10 mg/kg).

  • Prepare the vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

  • Weigh the compound: Accurately weigh the calculated amount of 3'-Beta-C-Methyl-inosine powder.

  • Create a paste: In a mortar, add a small amount of the 0.5% methylcellulose vehicle to the powder and triturate with a pestle to form a smooth paste. This prevents clumping.

  • Prepare the suspension: Gradually add the remaining vehicle to the mortar while continuously mixing to create a homogenous suspension.

  • Storage: Store the suspension in a labeled, sealed container at 4°C. Prepare fresh daily.

  • Before administration: Bring the suspension to room temperature and vortex thoroughly to ensure uniform distribution of the compound.

Protocol 2: Oral Gavage Administration in Mice
  • Animal preparation: Weigh the mouse to determine the exact dosing volume.

  • Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and body. The body should be held in a vertical position.

  • Gavage needle insertion:

    • Measure the correct insertion depth by holding the gavage needle alongside the mouse, from the tip of the nose to the last rib. Mark this depth on the needle.

    • Gently insert the tip of the gavage needle into the mouth, passing it over the tongue towards the esophagus.

    • Allow the mouse to swallow the tip of the needle, then advance it smoothly to the pre-measured depth. Do not force the needle. If resistance is met, withdraw and re-attempt.

  • Substance administration: Once the needle is correctly placed, slowly administer the calculated volume of the 3'-Beta-C-Methyl-inosine suspension.

  • Needle removal: Gently withdraw the needle in a single, smooth motion.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.

Mandatory Visualization

experimental_workflow cluster_prep Formulation Preparation cluster_admin Oral Administration cluster_pk Pharmacokinetic Analysis calc Calculate Dose & Volume weigh Weigh Compound calc->weigh mix Create Homogenous Suspension weigh->mix vehicle Prepare 0.5% Methylcellulose vehicle->mix restrain Restrain Animal mix->restrain gavage Perform Oral Gavage restrain->gavage monitor Monitor Animal gavage->monitor sampling Blood Sampling (Time Points) monitor->sampling analysis LC-MS/MS Analysis sampling->analysis params Calculate PK Parameters analysis->params

Caption: Workflow for formulation, administration, and pharmacokinetic analysis.

troubleshooting_flow start Low Oral Bioavailability Observed solubility Is solubility a potential issue? start->solubility permeability Is permeability a potential issue? solubility->permeability No sol_actions Optimize Formulation Vehicle Reduce Particle Size solubility->sol_actions Yes metabolism Is first-pass metabolism a potential issue? permeability->metabolism No perm_actions Prodrug Approach Use Permeation Enhancers permeability->perm_actions Yes met_actions Co-administer Inhibitors Alternative Administration Route metabolism->met_actions Yes re_evaluate Re-evaluate Bioavailability metabolism->re_evaluate No sol_actions->re_evaluate perm_actions->re_evaluate met_actions->re_evaluate

Caption: Troubleshooting logic for low oral bioavailability.

apoptosis_pathway cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade compound 3'-Beta-C-Methyl-inosine dna_syn Inhibition of DNA Synthesis compound->dna_syn apoptosis Induction of Apoptosis (Intrinsic Pathway) compound->apoptosis bcl2 Bcl-2 Family Regulation (Bax up, Bcl-2 down) apoptosis->bcl2 cyto_c Cytochrome c Release bcl2->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 cell_death Cell Death casp3->cell_death

Caption: Proposed apoptotic signaling pathway for 3'-Beta-C-Methyl-inosine.

References

avoiding degradation of 3’-Beta-C-Methyl-inosine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of 3’-Beta-C-Methyl-inosine during storage. It includes frequently asked questions and troubleshooting guides to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage (up to 3 years), it is recommended to store this compound as a solid powder at -20°C. For short-term storage (up to 2 years), 4°C is acceptable. Some suppliers indicate that the compound is also stable at room temperature, but for maximum shelf-life, colder temperatures are advised.

Q2: How should I handle the compound upon receiving it?

Upon receipt, it is best to store the compound at -20°C in its original packaging. Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis.

Q3: Is this compound sensitive to light?

Purine (B94841) nucleoside analogs can be sensitive to light (photodegradation). Therefore, it is recommended to store the compound in a light-protected container (e.g., an amber vial) and to minimize its exposure to direct light during handling and experiments.

Q4: What solvents should I use to dissolve this compound?

The choice of solvent will depend on the specific experimental requirements. For stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common choice. For aqueous solutions, ensure the pH is near neutral, as extreme pH values can accelerate hydrolysis. The stability of the compound in the chosen solvent should be validated if it is to be stored for an extended period.

Q5: What are the likely degradation pathways for this compound?

The primary degradation pathway for many purine nucleoside analogs is the cleavage of the N-glycosidic bond, which separates the purine base (hypoxanthine in this case) from the sugar moiety. Other potential degradation pathways include oxidation of the purine ring and reactions involving the C-methyl group, especially under oxidative stress.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of compound activity or purity over time. Improper storage conditions (temperature, light, moisture).Store the compound as a solid at -20°C in a tightly sealed, light-protected container. Allow the container to reach room temperature before opening.
Frequent freeze-thaw cycles of solutions.Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.
Hydrolysis in aqueous solutions.Prepare fresh aqueous solutions for each experiment. If storage of aqueous solutions is necessary, buffer them to a neutral pH and store at 4°C for a short period. Validate the stability for longer storage.
Appearance of unexpected peaks in HPLC analysis. Degradation of the compound.Perform a forced degradation study to identify potential degradation products and confirm their retention times.
Contamination of the sample or solvent.Use high-purity solvents and handle the compound in a clean environment. Analyze a blank (solvent only) to rule out solvent contamination.
Inconsistent experimental results. Degradation of the compound in the experimental medium.Assess the stability of this compound under your specific experimental conditions (e.g., temperature, pH, presence of other reagents).

Quantitative Data Summary

Condition Parameter Expected Stability of Inosine (B1671953) Analogs Notes
Hydrolysis pHGenerally most stable at neutral pH (around 7). Stability decreases at acidic and alkaline pH.The rate of hydrolysis increases with temperature.
TemperatureDegradation rate increases with increasing temperature.Follows Arrhenius kinetics.
Oxidation Oxidizing agents (e.g., H₂O₂)Susceptible to oxidation, leading to modification of the purine ring.The presence of a methyl group might influence the rate and products of oxidation.
Photostability Light exposure (UV/Vis)Can undergo photodegradation.The extent of degradation depends on the intensity and wavelength of the light, as well as the duration of exposure.
Thermal Stability (Solid) TemperatureGenerally stable at recommended storage temperatures.Decomposition temperature is typically high for the solid form.

Experimental Protocols

To ensure the stability of this compound, it is crucial to perform stability-indicating studies. A forced degradation study is a key component of this.

Protocol for Forced Degradation Study

This study exposes the compound to various stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).

3. Sample Analysis:

  • After the specified stress period, dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A robust HPLC method is essential to separate the parent compound from any degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

LC-MS/MS for Degradation Product Identification:

For the identification and structural elucidation of degradation products, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool. The same chromatographic conditions as the HPLC method can often be adapted for LC-MS. Mass fragmentation patterns of the parent compound and the degradation products can be compared to propose structures for the degradants.

Visualizations

Degradation_Pathway 3-Beta-C-Methyl-inosine 3-Beta-C-Methyl-inosine Hypoxanthine Hypoxanthine 3-Beta-C-Methyl-inosine->Hypoxanthine Hydrolysis (N-glycosidic bond cleavage) Methylated_Ribose Methylated_Ribose 3-Beta-C-Methyl-inosine->Methylated_Ribose Hydrolysis (N-glycosidic bond cleavage) Oxidized_Products Oxidized_Products 3-Beta-C-Methyl-inosine->Oxidized_Products Oxidation

Caption: Potential degradation pathways of this compound.

Stability_Workflow cluster_0 Forced Degradation Acid_Hydrolysis Acid Hydrolysis HPLC_Analysis Stability-Indicating HPLC Analysis Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis Base Hydrolysis Base_Hydrolysis->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photolytic Photolytic Photolytic->HPLC_Analysis Compound 3-Beta-C-Methyl-inosine Compound->Acid_Hydrolysis Compound->Base_Hydrolysis Compound->Oxidation Compound->Thermal Compound->Photolytic LCMS_Analysis LC-MS/MS Analysis HPLC_Analysis->LCMS_Analysis Identify Degradants Data_Analysis Data Analysis and Reporting LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for assessing compound stability.

Troubleshooting_Purity Start Unexpected Peak in HPLC? Check_Blank Analyze Solvent Blank Start->Check_Blank Peak_in_Blank Peak Present in Blank? Check_Blank->Peak_in_Blank Solvent_Contamination Source of Contamination: - Solvent - Glassware - System Peak_in_Blank->Solvent_Contamination Yes Analyze_Standard Re-analyze Freshly Prepared Standard Peak_in_Blank->Analyze_Standard No Peak_in_Standard Peak Still Present? Analyze_Standard->Peak_in_Standard Degradation Potential Degradation Product Peak_in_Standard->Degradation Yes Review_Handling Review Storage and Handling Procedures Peak_in_Standard->Review_Handling No (Initial sample was likely degraded) Degradation->Review_Handling

Caption: Decision tree for troubleshooting purity issues.

Technical Support Center: Enhancing the Therapeutic Index of 3’-Beta-C-Methyl-inosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and resources for researchers working with 3’-Beta-C-Methyl-inosine, a purine (B94841) nucleoside analog with potential as an anticancer agent.[1] The primary mechanism of action for this class of compounds involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.[1] A critical aspect of developing this compound for therapeutic use is to enhance its therapeutic index, which is the ratio between its toxic dose and its effective therapeutic dose.[2][3] A higher therapeutic index indicates a greater margin of safety for the drug.[2][3]

This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the therapeutic index and why is it important for this compound?

The therapeutic index (TI) is a quantitative measurement of a drug's safety margin.[2][3] It is generally calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). In preclinical in vitro studies, a similar concept, the selectivity index (SI), is often used. The SI is the ratio of the cytotoxic concentration in normal cells to the cytotoxic concentration in cancer cells (e.g., CC50 in normal cells / IC50 in cancer cells). A higher TI or SI is desirable as it indicates the compound is more toxic to cancer cells than to healthy cells. For a potent molecule like this compound, a high therapeutic index is crucial for its potential clinical success, minimizing side effects while maximizing anti-tumor activity.

Q2: What are the primary strategies to enhance the therapeutic index of a nucleoside analog like this compound?

There are three main strategies to improve the therapeutic index of nucleoside analogs:

  • Prodrug Approach: This involves chemically modifying the active drug into an inactive form (a prodrug) that is converted into the active form at the target site. This can improve bioavailability, reduce off-target toxicity, and enhance delivery to cancer cells.[4][5]

  • Targeted Drug Delivery: This strategy utilizes carriers, such as nanoparticles or antibodies, to deliver the drug specifically to tumor cells, thereby reducing exposure to healthy tissues.[6][7]

  • Combination Therapy: Combining this compound with other anticancer agents can allow for lower, less toxic doses of each drug while achieving a synergistic or additive therapeutic effect.

Q3: How does this compound induce apoptosis?

As a purine nucleoside analog, this compound is thought to induce apoptosis primarily through the intrinsic or mitochondrial pathway.[1] After being incorporated into the DNA of cancer cells, it can trigger a DNA damage response. This can lead to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak.[8][9][10] These proteins then cause mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell.[11][12][13]

Troubleshooting Guides for In Vitro Experiments

Issue 1: High Variability in Cytotoxicity Assay Results

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Perform a cell titration to determine the optimal seeding density for your cell line.[14]
Compound Precipitation Check the solubility of this compound in your culture medium. If using a solvent like DMSO, ensure the final concentration is low (typically <0.5%) to prevent solvent-induced toxicity.[15]
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Contamination Regularly check for microbial contamination (bacteria, yeast, mycoplasma) in your cell cultures, which can affect cell viability and assay results.[15]

Issue 2: Discrepancy Between Expected and Observed IC50 Values

Possible Cause Troubleshooting Steps
Incorrect Drug Concentration Verify the stock solution concentration and perform fresh serial dilutions for each experiment. Ensure accurate pipetting.
Cell Line Resistance The chosen cell line may have intrinsic or acquired resistance to nucleoside analogs. Verify the sensitivity of your cell line from literature or by testing a known sensitive cell line as a positive control.
Assay Incubation Time The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.[16]
Assay Interference Components in the culture medium (e.g., phenol (B47542) red, serum) can sometimes interfere with the assay chemistry. Consider using phenol red-free medium or a different cytotoxicity assay.[15]

Quantitative Data Summary

Disclaimer: The following data is hypothetical and for illustrative purposes only. Publicly available, specific quantitative data for this compound is limited. Researchers should determine these values experimentally for their specific cell lines and conditions.

Table 1: Hypothetical In Vitro Cytotoxicity and Selectivity Index of this compound

Cell LineTypeIC50 (µM)Normal Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)
MCF-7Breast Cancer5.2MCF-10A> 50> 9.6
A549Lung Cancer8.7BEAS-2B> 50> 5.7
JurkatLeukemia2.1PBMCs45.321.6

Table 2: Hypothetical Improvement of Therapeutic Index with a Prodrug Strategy

CompoundFormulationTumor Growth Inhibition (%)Mouse Body Weight Loss (%)
This compoundStandard6515
Prodrug ALipid-conjugated705

Experimental Protocols

Protocol 1: Determination of IC50 using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.

    • Remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only control wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Apoptosis_Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage Bcl2_Family Activation of Bax/Bak DNA_Damage->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_strategy Enhancement Strategy cluster_invivo In Vivo Validation Cell_Culture Cancer & Normal Cell Lines Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay IC50_Determination Determine IC50 & CC50 Cytotoxicity_Assay->IC50_Determination SI_Calculation Calculate Selectivity Index IC50_Determination->SI_Calculation Prodrug_Synthesis Prodrug Synthesis SI_Calculation->Prodrug_Synthesis Nanoparticle_Formulation Nanoparticle Formulation SI_Calculation->Nanoparticle_Formulation Animal_Model Xenograft Mouse Model Prodrug_Synthesis->Animal_Model Nanoparticle_Formulation->Animal_Model Efficacy_Study Efficacy Study (Tumor Growth) Animal_Model->Efficacy_Study Toxicity_Study Toxicity Study (Body Weight) Animal_Model->Toxicity_Study TI_Assessment Therapeutic Index Assessment Efficacy_Study->TI_Assessment Toxicity_Study->TI_Assessment

Caption: Workflow for enhancing and evaluating the therapeutic index.

References

Validation & Comparative

A Comparative Guide to 3’-Beta-C-Methyl-inosine and Other Purine Nucleoside Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purine (B94841) nucleoside analog 3’-Beta-C-Methyl-inosine with other established alternatives in cancer therapy. The information presented is supported by available experimental data to aid in research and development decisions.

Introduction to Purine Nucleoside Analogs

Purine nucleoside analogs are a class of chemotherapeutic agents that mimic naturally occurring purine nucleosides, such as adenosine (B11128) and guanosine. Due to their structural similarity, these compounds interfere with the synthesis of nucleic acids, primarily DNA. This disruption of DNA synthesis and cellular metabolism ultimately leads to the inhibition of cell proliferation and the induction of programmed cell death, or apoptosis, in rapidly dividing cancer cells. Several purine nucleoside analogs, including cladribine (B1669150) and fludarabine (B1672870), are established treatments for various hematological malignancies.

This compound: An Overview

This compound is a synthetic purine nucleoside analog characterized by a methyl group at the 3’-beta position of the ribose sugar. While specific data on this compound is limited in publicly available literature, its structural similarity to other 3'-C-methylated nucleosides, such as 3'-C-methyladenosine, suggests a potential mechanism of action involving the inhibition of key enzymes in nucleotide metabolism.

Mechanism of Action: Inhibition of DNA Synthesis and Induction of Apoptosis

The primary mechanism of action for purine nucleoside analogs involves a multi-step process within the cancer cell:

  • Cellular Uptake: The analogs are transported into the cancer cells through nucleoside transporters.

  • Phosphorylation: Once inside the cell, they are phosphorylated by intracellular kinases to their active triphosphate forms.

  • Inhibition of DNA Synthesis: The triphosphate analogs compete with natural deoxynucleotides for incorporation into newly synthesizing DNA strands by DNA polymerases. Their incorporation often leads to chain termination, halting DNA replication. Additionally, some analogs can inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, thereby depleting the pool of building blocks for DNA synthesis.

  • Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of DNA strand breaks trigger cellular stress responses, ultimately leading to the activation of the intrinsic apoptotic pathway and programmed cell death.

dot

cluster_0 Cellular Environment cluster_1 Cancer Cell Purine Nucleoside Analog Purine Nucleoside Analog Cellular Uptake Cellular Uptake Purine Nucleoside Analog->Cellular Uptake Phosphorylation Phosphorylation Cellular Uptake->Phosphorylation Active Triphosphate Analog Active Triphosphate Analog Phosphorylation->Active Triphosphate Analog DNA_Polymerase DNA Polymerase Active Triphosphate Analog->DNA_Polymerase Ribonucleotide_Reductase Ribonucleotide Reductase Active Triphosphate Analog->Ribonucleotide_Reductase DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition Ribonucleotide_Reductase->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis

Caption: General signaling pathway for purine nucleoside analogs.

Comparative Performance Data

CompoundCell LineIC50 (µM)
This compound HL-60 (AML) Data not available
CCRF-CEM (ALL) Data not available
K-562 (CML) Data not available
Cladribine HL-60 (AML)0.01 - 0.1
CCRF-CEM (ALL)0.05 - 0.5
K-562 (CML)0.1 - 1.0
Fludarabine HL-60 (AML)1 - 10
CCRF-CEM (ALL)0.5 - 5
K-562 (CML)5 - 20

Note: IC50 values for Cladribine and Fludarabine are approximate ranges gathered from various studies and can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of these compounds.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of the purine nucleoside analogs on cancer cell lines.

dot

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Compound Add varying concentrations of compound Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for a typical MTT cell viability assay.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HL-60, CCRF-CEM, K-562) are seeded into 96-well plates at a density of 5 x 104 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, cladribine, or fludarabine for 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan (B1609692) Formation: The plates are incubated for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by the purine nucleoside analogs.

Methodology:

  • Cell Treatment: Cells are treated with the respective compounds at their approximate IC50 concentrations for 24 to 48 hours.

  • Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

dot

Cell_Culture Treat cells with compound Harvest_Wash Harvest and wash cells Cell_Culture->Harvest_Wash Stain Stain with Annexin V-FITC and PI Harvest_Wash->Stain Flow_Cytometry Analyze by flow cytometry Stain->Flow_Cytometry Apoptosis_Quantification Quantify apoptotic cells Flow_Cytometry->Apoptosis_Quantification

Caption: Experimental workflow for apoptosis analysis.

Conclusion

While this compound is identified as a purine nucleoside analog with potential antitumor activity, a direct and comprehensive comparison with established drugs like cladribine and fludarabine is hampered by the lack of specific experimental data in the public domain. The provided experimental protocols offer a standardized framework for researchers to conduct such comparative studies. Further investigation into the cytotoxic and apoptotic effects of this compound, including the determination of its IC50 values against a panel of cancer cell lines and elucidation of its precise molecular targets, is necessary to fully assess its therapeutic potential.

A Comparative Guide: 3’-Beta-C-Methyl-inosine versus Cladribine in Leukemia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3’-Beta-C-Methyl-inosine and Cladribine, two purine (B94841) nucleoside analogs investigated for their potential in treating leukemia. While Cladribine is an established therapeutic agent with extensive clinical data, this compound remains a compound of research interest. This document aims to objectively present the available experimental data, mechanisms of action, and relevant experimental protocols to inform further research and development.

Executive Summary

Data Presentation: Cladribine Efficacy in Leukemia

The following tables summarize the clinical efficacy of Cladribine in Hairy Cell Leukemia and Chronic Lymphocytic Leukemia from various studies. Due to the lack of published quantitative data for this compound, a direct comparative table cannot be constructed.

Table 1: Clinical Response to Cladribine in Hairy Cell Leukemia (HCL)

Study/RegimenNumber of PatientsComplete Response (CR) RatePartial Response (PR) RateOverall Response Rate (ORR)
Single course, continuous IV infusion (0.1 mg/kg/day for 7 days)[3]4976%24%100%
Subcutaneous administration (long-term follow-up)[7]2584%12%96%
Sequential Cladribine and Rituximab (Frontline)[8]11197% (MRD-negativity in 77%)--

Table 2: Clinical Response to Cladribine in Chronic Lymphocytic Leukemia (CLL)

Study/RegimenNumber of PatientsOverall Response Rate (ORR)Notes
Multiple courses, monthly treatment[3]1443%Responses were short-lived.
Systematic Review of Purine Analogs[2]--Two trials suggested Cladribine improved progression-free survival compared to fludarabine.

Mechanisms of Action

Both Cladribine and this compound are purine nucleoside analogs and are expected to share a general mechanism of action involving interference with DNA synthesis and induction of apoptosis.

Cladribine

Cladribine is a chlorinated derivative of deoxyadenosine.[5] Its resistance to adenosine (B11128) deaminase (ADA) allows for its accumulation within lymphocytes. Inside the cell, it is phosphorylated to its active triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (B216635) (Cd-ATP), by deoxycytidine kinase (dCK).[4][9] Cd-ATP then interferes with DNA synthesis and repair by inhibiting enzymes like ribonucleotide reductase and DNA polymerase, leading to DNA strand breaks and subsequent apoptosis.[3][4]

cladribine_mechanism cluster_outside Extracellular Space cluster_cell Leukemia Cell Cladribine_ext Cladribine Cladribine_int Cladribine Cladribine_ext->Cladribine_int Nucleoside Transporter dCK dCK (Deoxycytidine Kinase) Cladribine_int->dCK CdAMP Cd-AMP dCK->CdAMP Kinases Other Kinases CdAMP->Kinases CdATP Cd-ATP (Active Form) Kinases->CdATP DNA_synthesis DNA Synthesis & Repair Inhibition CdATP->DNA_synthesis DNA_breaks DNA Strand Breaks DNA_synthesis->DNA_breaks Apoptosis Apoptosis DNA_breaks->Apoptosis

Mechanism of Action of Cladribine in Leukemia Cells.
This compound

As a purine nucleoside analog, this compound is presumed to exert its anticancer effects through mechanisms common to this class of drugs.[6] This would involve intracellular phosphorylation to an active triphosphate metabolite, which then inhibits DNA synthesis and induces apoptosis in rapidly dividing cancer cells.[6] The specific enzymes involved in its activation and its precise molecular targets are not as well-defined as those for cladribine.

purine_analog_mechanism cluster_outside Extracellular Space cluster_cell Leukemia Cell PurineAnalog_ext This compound PurineAnalog_int This compound PurineAnalog_ext->PurineAnalog_int Transport Phosphorylation Intracellular Phosphorylation PurineAnalog_int->Phosphorylation ActiveMetabolite Active Triphosphate Metabolite Phosphorylation->ActiveMetabolite DNA_Inhibition Inhibition of DNA Synthesis ActiveMetabolite->DNA_Inhibition Apoptosis Induction of Apoptosis DNA_Inhibition->Apoptosis

Generalized Mechanism of Action for Purine Analogs.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of these compounds.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of the compounds on leukemia cell lines.

Materials:

  • Leukemia cell line (e.g., MOLM-13, MV4-11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Harvest leukemia cells and perform a cell count to determine viability (e.g., using Trypan blue). Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1 x 10^5 cells/mL. Include control wells with medium only.

  • Drug Treatment: Prepare serial dilutions of this compound or Cladribine in complete culture medium. Add the desired concentrations to the wells. Include untreated wells as a negative control.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

mtt_workflow cluster_workflow MTT Assay Workflow A Seed Leukemia Cells in 96-well plate B Add Drug (this compound or Cladribine) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Workflow for the MTT Cell Viability Assay.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the induction of apoptosis.

Materials:

  • Leukemia cells treated with the compounds

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat leukemia cells with various concentrations of this compound or Cladribine for the desired time period.

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Conclusion

Cladribine is a potent and clinically validated therapeutic agent for certain leukemias, with a well-understood mechanism of action and extensive supporting data. This compound, as a purine nucleoside analog, holds theoretical promise for similar applications. However, the current lack of specific preclinical and comparative data necessitates further investigation to ascertain its therapeutic potential and to draw any meaningful comparisons with established drugs like cladribine. The experimental protocols provided herein offer a framework for conducting such evaluative studies. Researchers are encouraged to utilize these methods to generate the data required for a comprehensive assessment of this compound's efficacy in leukemia treatment.

References

A Comparative Guide to Purine Nucleoside Analogs: Fludarabine vs. 3’-Beta-C-Methyl-inosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the established anticancer agent fludarabine (B1672870) and the investigational compound 3’-Beta-C-Methyl-inosine. While fludarabine has a well-documented history of clinical efficacy, a notable scarcity of public data on this compound necessitates a comparison grounded in the established mechanisms of their shared class—purine (B94841) nucleoside analogs—and inferences from structurally related compounds.

Introduction to Purine Nucleoside Analogs

Purine nucleoside analogs are a class of chemotherapeutic agents designed to mimic naturally occurring purine nucleosides, such as adenosine (B11128) and guanosine. By virtue of their structural similarity, these compounds can disrupt cellular processes, primarily DNA and RNA synthesis, leading to cell death. Their selective toxicity towards rapidly dividing cells, a hallmark of cancer, has made them a cornerstone in the treatment of various hematological malignancies.

Fludarabine: An Established Therapeutic Agent

Fludarabine is a fluorinated purine nucleoside analog that has been a standard of care in the treatment of chronic lymphocytic leukemia (CLL) and other indolent lymphoid malignancies for decades.

Mechanism of Action

Fludarabine is administered as a prodrug, fludarabine phosphate, which is rapidly dephosphorylated in the plasma to 2-fluoro-ara-adenine (F-ara-A). F-ara-A is then transported into cells and phosphorylated by deoxycytidine kinase to its active triphosphate form, F-ara-ATP. F-ara-ATP exerts its cytotoxic effects through multiple mechanisms:

  • Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits DNA polymerases (α, δ, and ε), leading to the termination of DNA chain elongation upon its incorporation.

  • Inhibition of Ribonucleotide Reductase: This enzyme is crucial for the production of deoxyribonucleotides, the building blocks of DNA. Inhibition of ribonucleotide reductase by F-ara-ATP depletes the pool of available deoxynucleotides for DNA synthesis and repair.

  • Inhibition of DNA Ligase I and DNA Primase: These enzymes are essential for DNA replication and repair processes.

The culmination of these actions results in the induction of apoptosis (programmed cell death) in cancer cells.

Fludarabine_Mechanism cluster_plasma Plasma cluster_cell Cancer Cell Fludarabine Phosphate Fludarabine Phosphate F-ara-A F-ara-A Fludarabine Phosphate->F-ara-A Dephosphorylation F-ara-A_in F-ara-A F-ara-A->F-ara-A_in Cellular Uptake F-ara-ATP F-ara-ATP F-ara-A_in->F-ara-ATP Phosphorylation (Deoxycytidine Kinase) DNA_Polymerase DNA Polymerase F-ara-ATP->DNA_Polymerase Inhibits Ribonucleotide_Reductase Ribonucleotide Reductase F-ara-ATP->Ribonucleotide_Reductase Inhibits DNA_Ligase_Primase DNA Ligase I & Primase F-ara-ATP->DNA_Ligase_Primase Inhibits DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition Ribonucleotide_Reductase->DNA_Synthesis_Inhibition DNA_Ligase_Primase->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis

Caption: Mechanism of action of Fludarabine.

Clinical Efficacy

Fludarabine has demonstrated significant efficacy in the treatment of hematological malignancies.

IndicationResponse RateNotes
Chronic Lymphocytic Leukemia (CLL)HighOften used in combination with other agents like cyclophosphamide (B585) and rituximab (B1143277) (FCR regimen).[1]
Indolent Non-Hodgkin's LymphomasEffectiveUsed in various combination therapies.[1]
Acute Myeloid Leukemia (AML)Used in salvage therapyPart of combination regimens like FLAG (Fludarabine, Cytarabine, G-CSF).[2]
Experimental Protocol: In Vitro Cytotoxicity Assay

A representative method for evaluating the in vitro cytotoxicity of fludarabine against a leukemia cell line (e.g., CCRF-CEM) is the MTT assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of fludarabine.

Methodology:

  • Cell Culture: CCRF-CEM cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Preparation: A stock solution of fludarabine is prepared in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells per well.

  • Drug Treatment: The serially diluted fludarabine is added to the wells, and the plates are incubated for a specified period (e.g., 72 hours).

  • MTT Assay:

    • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

    • The resulting formazan (B1609692) crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

This compound: An Investigational Compound

This compound is a purine nucleoside analog. Based on its chemical structure and classification, its mechanism of action is anticipated to be similar to other purine analogs like fludarabine, involving the inhibition of DNA synthesis and induction of apoptosis.

Inferred Mechanism of Action

As a nucleoside analog, this compound would likely require intracellular phosphorylation to an active triphosphate form. This active metabolite would then be expected to interfere with DNA synthesis by inhibiting key enzymes such as DNA polymerases and potentially ribonucleotide reductase. The presence of the 3'-C-methyl group is a key structural modification. In other nucleoside analogs, modifications at the 3' position have been shown to be crucial for their biological activity, often by acting as chain terminators during DNA synthesis.

Inferred_Mechanism cluster_cell Cancer Cell 3-BMI This compound 3-BMI-TP Active Triphosphate Metabolite 3-BMI->3-BMI-TP Intracellular Phosphorylation DNA_Synthesis_Enzymes DNA Synthesis Enzymes (e.g., DNA Polymerase) 3-BMI-TP->DNA_Synthesis_Enzymes Inhibits DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Synthesis_Enzymes->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis

Caption: Inferred mechanism of action for this compound.

Efficacy Data: A Critical Gap

Despite its classification as a potential antitumor agent, a comprehensive search of publicly available scientific literature, patents, and academic dissertations did not yield any specific quantitative efficacy data (e.g., IC50 values) or detailed experimental protocols for this compound. This absence of empirical data makes a direct comparison of its efficacy with that of fludarabine impossible at this time. The anticancer potential of this compound remains theoretical and requires substantial experimental validation.

Comparative Summary

FeatureFludarabineThis compound
Class Purine Nucleoside AnalogPurine Nucleoside Analog (Inferred)
Mechanism of Action Prodrug converted to F-ara-ATP; inhibits DNA polymerase, ribonucleotide reductase, DNA ligase I, and DNA primase.[3]Expected to be a prodrug requiring phosphorylation; likely inhibits DNA synthesis and induces apoptosis. The 3'-C-methyl group may enhance chain termination. (Theoretical)
Primary Therapeutic Area Hematological malignancies, particularly Chronic Lymphocytic Leukemia (CLL).[1]Investigational, presumed to target lymphoid malignancies.
Clinical Status Approved and widely used in clinical practice.Preclinical/Investigational.
Quantitative Efficacy Data Extensive data available from in vitro, in vivo, and clinical studies.No publicly available data.
Experimental Protocols Well-established and published protocols for efficacy and mechanistic studies.No publicly available protocols.

Conclusion

Fludarabine is a well-characterized purine nucleoside analog with a proven track record of efficacy in the treatment of CLL and other lymphoid malignancies. Its mechanism of action is well understood, and its clinical use is supported by a wealth of experimental and clinical data.

In contrast, this compound is an investigational compound for which there is a significant lack of publicly available data. While its chemical structure suggests a potential role as an anticancer agent with a mechanism similar to other purine analogs, any claims regarding its efficacy are purely speculative at this point. Further research, including in vitro and in vivo studies, is essential to determine the biological activity of this compound and to ascertain if it holds any therapeutic promise. Without such data, a meaningful and objective comparison to established drugs like fludarabine cannot be made. Researchers are encouraged to pursue studies that would elucidate the pharmacological profile of this and other novel nucleoside analogs.

References

Validation of 3'-Beta-C-Methyl-inosine's Anticancer Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of published data specifically detailing the anticancer activity of 3'-Beta-C-Methyl-inosine. Extensive searches for this compound have not yielded any studies presenting quantitative data, experimental protocols, or elucidated signaling pathways related to its efficacy as an anticancer agent. Therefore, a direct comparison with other therapeutic alternatives based on experimental evidence is not currently possible.

This guide will, however, provide a comparative overview of the broader class of nucleoside analogs, to which 3'-Beta-C-Methyl-inosine belongs, and discuss the multifaceted role of its parent compound, inosine (B1671953), in cancer biology. This will offer a foundational context for understanding the potential mechanisms and challenges in validating novel inosine derivatives as anticancer drugs.

The Complex Role of Inosine in Cancer

Inosine, a naturally occurring purine (B94841) nucleoside, has demonstrated a dual role in cancer, with studies reporting both tumor-promoting and antitumor effects. This context-dependent activity is crucial for researchers and drug developers to consider when investigating inosine derivatives.

For instance, some studies have shown that inosine can stimulate the proliferation of certain cancer cells, such as human C32 melanoma cells.[1] Conversely, other research suggests that inosine, particularly when modulated by gut microbiota, can enhance antitumor T-cell responses and the efficacy of immunotherapy.[2] This highlights the complexity of purine metabolism and signaling in the tumor microenvironment.

Nucleoside Analogs as a Class of Anticancer Agents

Nucleoside analogs are a well-established class of chemotherapeutic agents that mimic natural nucleosides and interfere with DNA and RNA synthesis, ultimately leading to cancer cell death.[2][3] These drugs are widely used in the treatment of various hematological malignancies and solid tumors.

The general mechanism of action for nucleoside analogs involves intracellular phosphorylation to their active triphosphate forms, which then compete with natural nucleotides for incorporation into DNA or RNA by polymerases. This incorporation leads to chain termination or dysfunctional nucleic acids, inducing apoptosis.

Potential Signaling Pathways for a Novel Inosine Analog

While no specific pathways have been identified for 3'-Beta-C-Methyl-inosine, we can hypothesize its potential mechanisms based on the known actions of inosine and other nucleoside analogs. A new inosine derivative could potentially modulate pathways involved in:

  • Purine Metabolism: By acting as a competitive inhibitor of enzymes involved in nucleotide synthesis.

  • Cell Signaling: Interacting with purinergic receptors (e.g., adenosine (B11128) receptors) that regulate cell proliferation and apoptosis.

  • Immunomodulation: Influencing the activity of immune cells within the tumor microenvironment.

Below is a generalized diagram illustrating a potential mechanism of action for a hypothetical anticancer nucleoside analog.

Anticancer_Nucleoside_Analog_Pathway Hypothetical Signaling Pathway of a Nucleoside Analog cluster_0 Extracellular cluster_1 Cellular Uptake cluster_2 Intracellular Activation & Action Nucleoside_Analog Nucleoside_Analog Nucleoside_Transporter Nucleoside_Transporter Nucleoside_Analog->Nucleoside_Transporter Transport Cell_Membrane Cell_Membrane Intracellular_Space Intracellular_Space Phosphorylation Phosphorylation Nucleoside_Transporter->Phosphorylation Active_Triphosphate_Analog Active_Triphosphate_Analog Phosphorylation->Active_Triphosphate_Analog DNA_Polymerase DNA_Polymerase Active_Triphosphate_Analog->DNA_Polymerase RNA_Polymerase RNA_Polymerase Active_Triphosphate_Analog->RNA_Polymerase DNA_Synthesis DNA_Synthesis DNA_Polymerase->DNA_Synthesis Inhibition RNA_Synthesis RNA_Synthesis RNA_Polymerase->RNA_Synthesis Inhibition Chain_Termination Chain_Termination DNA_Synthesis->Chain_Termination RNA_Synthesis->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis

Caption: Hypothetical mechanism of a nucleoside analog.

Experimental Protocols for Validation

Should 3'-Beta-C-Methyl-inosine become available for study, a standard battery of in vitro and in vivo experiments would be necessary to validate its anticancer activity.

In Vitro Assays:

  • Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS): To determine the dose-dependent effect of the compound on the proliferation of various cancer cell lines.

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To quantify the induction of programmed cell death.

  • Cell Cycle Analysis (e.g., Flow cytometry): To investigate the effect of the compound on cell cycle progression.

  • Western Blotting/RT-PCR: To analyze the expression levels of key proteins and genes involved in apoptosis, cell cycle regulation, and relevant signaling pathways.

In Vivo Studies:

  • Xenograft/Syngeneic Mouse Models: To evaluate the antitumor efficacy of the compound in a living organism.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To assess the absorption, distribution, metabolism, and excretion of the compound and its effect on the target.

  • Toxicity Studies: To determine the safety profile of the compound.

Below is a generalized workflow for the preclinical validation of a novel anticancer compound.

Experimental_Workflow Preclinical Validation Workflow for an Anticancer Compound Compound_Synthesis Compound_Synthesis In_Vitro_Screening In_Vitro_Screening Compound_Synthesis->In_Vitro_Screening Cell_Viability Cell_Viability In_Vitro_Screening->Cell_Viability Apoptosis_Assay Apoptosis_Assay In_Vitro_Screening->Apoptosis_Assay Cell_Cycle_Analysis Cell_Cycle_Analysis In_Vitro_Screening->Cell_Cycle_Analysis Mechanism_of_Action Mechanism_of_Action In_Vitro_Screening->Mechanism_of_Action Western_Blot Western_Blot Mechanism_of_Action->Western_Blot PCR PCR Mechanism_of_Action->PCR In_Vivo_Studies In_Vivo_Studies Mechanism_of_Action->In_Vivo_Studies Xenograft_Model Xenograft_Model In_Vivo_Studies->Xenograft_Model PK_PD_Studies PK_PD_Studies In_Vivo_Studies->PK_PD_Studies Toxicity_Assessment Toxicity_Assessment In_Vivo_Studies->Toxicity_Assessment Lead_Optimization Lead_Optimization In_Vivo_Studies->Lead_Optimization

Caption: General experimental workflow.

Conclusion

While there is currently no specific information available to validate the anticancer activity of 3'-Beta-C-Methyl-inosine, the established role of nucleoside analogs in cancer therapy provides a strong rationale for the investigation of novel derivatives. Future research on this compound would need to follow rigorous preclinical testing to establish its efficacy, mechanism of action, and safety profile before any comparisons to existing treatments can be made. Researchers in the field are encouraged to publish their findings to contribute to the collective understanding of new therapeutic agents.

References

Comparative Analysis of 3’-Beta-C-Methyl-inosine's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

In the landscape of antiviral and antitumor nucleoside analogs, understanding the nuanced mechanisms of action is paramount for the development of effective therapeutics. This guide provides a comparative analysis of 3’-Beta-C-Methyl-inosine, a purine (B94841) nucleoside analog, against other key antiviral compounds. While research on the direct antiviral properties of this compound is limited, this analysis extrapolates its potential mechanisms based on its chemical structure and compares them with the well-documented actions of established antiviral agents.

This compound: An Overview

This compound is recognized primarily for its broad antitumor activity.[1] Its mechanism in cancer cells is thought to involve the inhibition of DNA synthesis and the induction of apoptosis.[1] Specifically, the related compound 3'-C-methyladenosine has been shown to be a potent anticancer agent, with its activity linked to the inhibition of ribonucleotide reductase, an enzyme crucial for the production of deoxynucleotides needed for DNA synthesis. While its antiviral capacities are not well-documented, its structural similarity to other antivirally active nucleoside analogs suggests potential mechanisms worth exploring.

Hypothesized Antiviral Mechanism of Action:

Based on its structure as a 3'-modified nucleoside, the most probable antiviral mechanism for this compound is RNA chain termination . The presence of a methyl group at the 3' position of the ribose sugar, instead of the hydroxyl group required for phosphodiester bond formation, would likely prevent the extension of the viral RNA chain after its incorporation by the viral RNA-dependent RNA polymerase (RdRp). This would act as a "dead end" for viral replication.

Comparative Analysis with Alternative Antiviral Nucleosides

To contextualize the potential of this compound, it is essential to compare its hypothesized mechanism with those of well-characterized antiviral nucleoside analogs.

Ribavirin (B1680618): The Multi-Mechanistic Guanosine (B1672433) Analog

Ribavirin is a broad-spectrum antiviral drug with several proposed mechanisms of action:

  • Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) Inhibition: Ribavirin monophosphate acts as a competitive inhibitor of IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools. This reduction in GTP limits viral RNA synthesis and replication.

  • Direct RNA Polymerase Inhibition: Ribavirin triphosphate can be incorporated into the growing viral RNA chain by the RdRp, where it can cause chain termination or act as a competitive inhibitor against the binding of natural nucleotides.

  • Lethal Mutagenesis: The incorporation of ribavirin into the viral genome can lead to an increase in mutations, driving the virus to an "error catastrophe" where the accumulation of mutations results in non-viable viral progeny.

  • Immunomodulation: Ribavirin can also modulate the host immune response, promoting a Th1-type response that is more effective at clearing viral infections.

2'-C-Methylated Nucleosides (e.g., Sofosbuvir): Non-Obligate Chain Terminators

This class of nucleoside analogs, which includes the highly successful anti-hepatitis C virus (HCV) drug sofosbuvir, acts through a distinct mechanism of non-obligate chain termination.

  • Incorporation and Steric Hindrance: After conversion to their active triphosphate form, these analogs are incorporated into the nascent viral RNA chain by the RdRp. The presence of the 2'-C-methyl group does not immediately terminate the chain (as it does not replace the 3'-OH group). However, this modification creates steric hindrance within the active site of the polymerase.

  • Prevention of Active Site Closure: This steric clash prevents the proper conformational changes required for the binding and incorporation of the next incoming nucleotide, effectively halting further RNA synthesis.

Inosine Pranobex: An Immunomodulatory Approach

Inosine pranobex is a synthetic compound containing inosine that exhibits both immunomodulatory and antiviral properties.[2][3] Its primary mechanism is believed to be the enhancement of the host's immune response.[2]

  • Immune System Stimulation: It enhances T-lymphocyte proliferation and the activity of natural killer (NK) cells. It also increases the production of pro-inflammatory cytokines.[2]

  • Indirect Antiviral Effects: Its antiviral activity is considered secondary to its immunomodulatory effects. By boosting the host's immune defenses, it helps to control and clear viral infections. There is also some suggestion that it may interfere with viral RNA synthesis.[4][5]

Quantitative Data Comparison

The following table summarizes the mechanisms of action and provides a framework for comparing the quantitative performance of these compounds. Note: Quantitative antiviral data for this compound is not currently available in the public domain.

Compound Primary Mechanism of Action Target Example IC50/EC50 Values
This compound Hypothesized: RNA Chain Termination (Obligate)Viral RNA-Dependent RNA PolymeraseData not available
Ribavirin IMPDH Inhibition, Polymerase Inhibition, Lethal Mutagenesis, ImmunomodulationIMPDH, Viral RdRp, Host Immune SystemHighly variable depending on the virus and cell type.
2'-C-Methylated Nucleosides Non-Obligate RNA Chain TerminationViral RNA-Dependent RNA PolymeraseSofosbuvir (active metabolite): IC50 of 0.36-3.3 µM against HCV RdRp.
Inosine Pranobex ImmunomodulationHost Immune System (T-cells, NK cells)Primarily measured by effects on immune cell function rather than direct antiviral IC50.

Experimental Protocols

General Protocol for Cell-Based Antiviral Assay (e.g., Plaque Reduction Assay)

This protocol provides a general framework for assessing the antiviral activity of a compound in a cell culture system.

  • Cell Culture: Plate susceptible host cells in multi-well plates and grow to a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known titer of the target virus for a specified adsorption period (e.g., 1 hour).

  • Compound Treatment: After adsorption, remove the virus inoculum and add a semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose) containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period sufficient for viral plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The EC50 (50% effective concentration) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

  • Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT or LDH assay) on uninfected cells treated with the same concentrations of the compound to determine the CC50 (50% cytotoxic concentration).

  • Selectivity Index (SI): Calculate the SI as the ratio of CC50 to EC50. A higher SI indicates a more favorable safety profile.

Visualizing the Mechanisms of Action

The following diagrams illustrate the hypothesized and known mechanisms of action for the discussed compounds.

cluster_0 Viral Replication Cycle cluster_1 3'-Beta-C-Methyl-inosine Triphosphate (Hypothesized) Viral RNA Viral RNA Viral RdRp Viral RdRp Viral RNA->Viral RdRp Template Nascent RNA Chain Nascent RNA Chain Viral RdRp->Nascent RNA Chain Elongation Terminated Chain Terminated RNA Chain (3'-Methyl cap) Viral RdRp->Terminated Chain Chain Termination 3-Me-ITP 3'-Beta-C-Methyl- Inosine-TP 3-Me-ITP->Viral RdRp Incorporation

Caption: Hypothesized mechanism of this compound as an RNA chain terminator.

cluster_0 Host Cell Purine Synthesis cluster_1 Ribavirin Action IMP IMP IMPDH IMPDH IMP->IMPDH Conversion GTP GTP IMPDH->GTP Conversion GTP Depletion GTP Depletion IMPDH->GTP Depletion Leads to Viral Replication Viral Replication Ribavirin-MP Ribavirin Monophosphate Ribavirin-MP->IMPDH Inhibition Inhibition of Viral Replication Inhibition of Viral Replication GTP Depletion->Inhibition of Viral Replication

Caption: Ribavirin's mechanism via IMPDH inhibition and GTP depletion.

2-Me-NTP 2'-C-Methyl Nucleoside-TP Viral RdRp Viral RdRp 2-Me-NTP->Viral RdRp Incorporation Incorporation Viral RdRp->Incorporation Steric Hindrance Steric Hindrance Incorporation->Steric Hindrance Prevention of Active Site Closure Prevention of Active Site Closure Steric Hindrance->Prevention of Active Site Closure Chain Termination Chain Termination Prevention of Active Site Closure->Chain Termination Incoming NTP Next Correct NTP Incoming NTP->Prevention of Active Site Closure Binding Blocked Inosine Pranobex Inosine Pranobex T-Lymphocytes T-Lymphocytes Inosine Pranobex->T-Lymphocytes Stimulates Proliferation NK Cells NK Cells Inosine Pranobex->NK Cells Enhances Activity Cytokine Production Cytokine Production Inosine Pranobex->Cytokine Production Increases Enhanced Immune Response Enhanced Immune Response T-Lymphocytes->Enhanced Immune Response NK Cells->Enhanced Immune Response Cytokine Production->Enhanced Immune Response Viral Clearance Viral Clearance Enhanced Immune Response->Viral Clearance

References

Assessing the Specificity of 3’-Beta-C-Methyl-inosine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for experimental data, specific quantitative information on the biological activity, potency (IC50/EC50 values), and cytotoxicity (CC50 values) of 3’-Beta-C-Methyl-inosine remains elusive in the public domain. This purine (B94841) nucleoside analog, while structurally related to compounds with known antiviral and anticancer properties, has not been the subject of detailed published studies that would allow for a thorough assessment of its specificity and therapeutic potential.

This guide, therefore, serves to provide a framework for such an assessment, drawing comparisons with well-characterized nucleoside analogs and outlining the requisite experimental protocols to determine the specificity of this compound.

Comparison with Alternative Nucleoside Analogs

To understand the potential of this compound, it is useful to compare its structural class to established antiviral and anticancer nucleoside analogs.

Table 1: Comparative Antiviral Activity of Selected Nucleoside Analogs

CompoundTarget VirusMechanism of ActionEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound Data Not Available Hypothesized: Viral Polymerase Inhibition, IMPDH Inhibition N/A N/A N/A
Ribavirin (B1680618)Broad-spectrum RNA viruses (e.g., HCV, RSV)Inhibition of IMPDH, direct inhibition of viral polymerases, lethal mutagenesisVirus-dependent (e.g., ~2-10 for HCV)>50Variable, generally low
Sofosbuvir (prodrug)Hepatitis C Virus (HCV)Chain termination of HCV NS5B RNA polymerase~0.04-0.11 (active metabolite)>27>245
2',3'-dideoxy-3'-C-CF3-adenosineHepatitis B Virus (HBV)Data Not Available10Data Not AvailableN/A
2',3'-dideoxy-2',3'-didehydro-3'-C-CF3-cytidineHepatitis B Virus (HBV)Data Not Available5Data Not AvailableN/A

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration. Data for comparator compounds are compiled from various sources and may vary depending on the specific assay conditions.

Hypothesized Mechanisms of Action and Signaling Pathways

Based on its structure as a purine nucleoside analog, this compound is likely to undergo intracellular phosphorylation to its triphosphate form to exert its biological effects. Two primary mechanisms of action are hypothesized:

  • Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): The triphosphate metabolite could act as a competitive inhibitor of the natural nucleotide substrate for viral RdRp, leading to chain termination and cessation of viral replication. This is a common mechanism for antiviral nucleoside analogs like Sofosbuvir.

  • Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH): As an inosine analog, it could potentially inhibit IMPDH, a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1] Depletion of the intracellular guanine nucleotide pool would inhibit both viral and cellular nucleic acid synthesis. This is a known mechanism of action for Ribavirin.[1]

G cluster_0 Intracellular Activation cluster_1 Viral Replication Inhibition cluster_2 Cellular Metabolism Inhibition 3-Beta-C-Methyl-inosine 3-Beta-C-Methyl-inosine Monophosphate Monophosphate Diphosphate Diphosphate Triphosphate Triphosphate Viral_RdRp Viral RNA-Dependent RNA Polymerase (e.g., NS5B) RNA_Chain_Termination RNA Chain Termination IMPDH Inosine Monophosphate Dehydrogenase Guanine_Nucleotide_Depletion Guanine Nucleotide Depletion DNA_RNA_Synthesis_Inhibition Inhibition of Cellular DNA/RNA Synthesis

Experimental Protocols for Specificity Assessment

To rigorously assess the specificity of this compound, a series of standardized in vitro assays are required.

Antiviral Activity Assay (HCV Replicon System)

This assay is crucial for determining the potency of the compound against a specific virus, such as the Hepatitis C virus.

  • Cell Line: Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).

  • Methodology:

    • Seed Huh-7 HCV replicon cells in 96-well plates.

    • Treat the cells with serial dilutions of this compound, a positive control (e.g., Sofosbuvir), and a vehicle control.

    • Incubate for 72 hours.

    • Measure reporter gene activity (e.g., luciferase luminescence) to quantify HCV replication.

    • Calculate the 50% effective concentration (EC50) by fitting the dose-response curve.

G Start Start Seed_Cells Seed Huh-7 HCV Replicon Cells Start->Seed_Cells Treat_Cells Treat with Compound (Serial Dilutions) Seed_Cells->Treat_Cells Incubate Incubate (72 hours) Treat_Cells->Incubate Measure_Luciferase Measure Luciferase Activity Incubate->Measure_Luciferase Calculate_EC50 Calculate EC50 Measure_Luciferase->Calculate_EC50

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to determine the compound's toxicity to host cells and calculate its selectivity index.

  • Cell Line: Huh-7 cells (or other relevant cell lines).

  • Methodology:

    • Seed Huh-7 cells in 96-well plates.

    • Treat the cells with the same serial dilutions of this compound as in the antiviral assay.

    • Incubate for 72 hours.

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

    • Calculate the 50% cytotoxic concentration (CC50).

IMPDH Inhibition Assay

This biochemical assay will determine if this compound directly inhibits the IMPDH enzyme.

  • Enzyme: Recombinant human IMPDH2.

  • Methodology:

    • In a 96-well plate, combine recombinant IMPDH2, its substrate inosine-5'-monophosphate (IMP), and the cofactor NAD+.

    • Add serial dilutions of this compound monophosphate (the likely active form for this target) or a known IMPDH inhibitor (e.g., Mycophenolic Acid).

    • Incubate at 37°C.

    • Monitor the production of NADH by measuring the increase in absorbance at 340 nm.

    • Calculate the 50% inhibitory concentration (IC50).

Off-Target Kinase Profiling

To assess broader specificity, the phosphorylated forms of this compound should be screened against a panel of human cellular kinases. This is critical as off-target kinase inhibition is a common source of toxicity for nucleoside analogs.

Conclusion

While this compound holds theoretical promise as a purine nucleoside analog with potential antiviral or anticancer activity, a definitive assessment of its specificity is currently impossible due to the lack of publicly available experimental data. The outlined experimental protocols provide a clear roadmap for future research to elucidate its mechanism of action, determine its potency and therapeutic window, and compare its performance against existing therapies. Without such data, any claims regarding the specificity and utility of this compound remain speculative. Further investigation is strongly encouraged to unlock the potential of this and other modified nucleosides.

References

Comparative Toxicity Profile of 3’-Beta-C-Methyl-inosine and Other Inosine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicity profile of a novel compound is paramount. This guide provides a comparative analysis of the available toxicity data for 3’-Beta-C-Methyl-inosine against other relevant inosine (B1671953) analogs. Due to the limited publicly available toxicity data for this compound, this guide incorporates data from structurally related compounds to provide a comprehensive overview.

Executive Summary

Comparative Toxicity Data

The following table summarizes the available quantitative toxicity data for various inosine analogs. It is important to note the absence of specific data for this compound, necessitating a careful consideration of the data from related compounds.

CompoundCell Line/Animal ModelToxicity MetricValueKey Findings & Adverse Effects
This compound Data Not AvailableIC50 / LD50Not ReportedPotential antitumor activity by inhibiting DNA synthesis and inducing apoptosis.[1]
3'-C-Methyladenosine Various human leukemia and carcinoma cell linesIC50Not Specified (Potent)Shifting the methyl group from the 3' position decreased activity, highlighting the importance of this modification.[2]
3'-C-propylsulfanylmethyl uridine (B1682114) and ribothymidine analogues Tumorous and control cell linesCytotoxicityRemarkable toxic effectOne analogue showed slight selectivity towards tumor cells.[2]
7-deazainosine (B1664705) Rodents (in vivo)LD506- to 20-fold less toxic than tubercidinNecrosis of intrahepatic bile duct walls and myocardium. Pulmonary edema and focal hepatic necrosis.
Dogs (in vivo)Not SpecifiedSevere hepatotoxicityMinimal renal and gastrointestinal toxicity compared to tubercidin.
Didanosine (ddI) Humans (clinical data)Not ApplicableNot ApplicableCommon: Diarrhea, nausea, vomiting, abdominal pain, fever, headache, rash. Serious: Peripheral neuropathy, pancreatitis (black box warning), retinal changes, optic neuritis, liver dysfunction.[1]

Signaling Pathways and Experimental Workflows

To visualize the processes involved in assessing the toxicity of nucleoside analogs, the following diagrams are provided.

Caption: General experimental workflow for in vitro and in vivo toxicity assessment of nucleoside analogs.

Caption: Generalized mechanism of action leading to cytotoxicity for many nucleoside analogs.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological studies. Below are protocols for commonly employed in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the nucleoside analogs for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed to achieve maximum release.

Discussion and Future Directions

The available data, while limited for this compound, suggests that 3'-C-methylated nucleosides are a promising class of compounds with potential anticancer activity. However, the observation of toxicity in both cancerous and normal cell lines with some 3'-C-modified analogs underscores the critical need for thorough toxicological evaluation.[2] The established adverse effects of other inosine analogs like didanosine, particularly peripheral neuropathy and pancreatitis, highlight potential class-specific toxicities that should be carefully monitored in preclinical studies of new analogs.

Future research should focus on obtaining specific in vitro and in vivo toxicity data for this compound. Determining its IC50 values in a panel of cancer and normal cell lines, as well as its LD50 in animal models, will be crucial for establishing a therapeutic window. Furthermore, investigating the mechanism of its potential toxicity, including off-target effects and impact on mitochondrial function, will provide a more complete understanding of its safety profile. Such data will be invaluable for the continued development of this compound and other novel inosine analogs as potential therapeutic agents.

References

Validating the In Vivo Efficacy of 3’-Beta-C-Methyl-inosine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reported in vivo efficacy of 3’-Beta-C-Methyl-inosine and other 3'-modified nucleoside analogs against viral pathogens. This analysis is based on available experimental data to inform future research and development directions.

Executive Summary

An extensive review of available scientific literature reveals a significant lack of evidence supporting the in vivo antiviral efficacy of this compound. Studies on related 3'-C-methylated nucleoside analogs, such as 3′-C-methyluridine and 3′-C-methylcytidine, have shown a notable absence of potent antiviral activity against viruses like the Tick-borne encephalitis virus.[1] Consequently, these specific analogs have not been widely pursued for antiviral drug development.[1] In contrast, other modifications at the 3' position of the nucleoside scaffold have yielded compounds with demonstrable, albeit sometimes moderate, antiviral effects. This guide will compare the limited data on 3'-modified nucleosides with established antiviral agents to provide a broader context for drug development efforts in this area.

Comparative Efficacy of 3'-Modified Nucleoside Analogs

Due to the lack of specific in vivo data for this compound, this section presents data on other 3'-modified analogs and compares them with the well-established broad-spectrum antiviral, Ribavirin.

Quantitative Data Summary
Compound/AnalogVirusSystemEfficacy Metric (EC50)Cytotoxicity (CC50)Selectivity Index (SI = CC50/EC50)Reference
2',3'-dideoxy-3'-C-CF3-adenosineHepatitis B Virus (HBV)Cell Culture10 µMNot SpecifiedNot Specified[2]
2',3'-dideoxy-2',3'-didehydro-3'-C-CF3-cytidineHepatitis B Virus (HBV)Cell Culture5 µMNot SpecifiedNot Specified[2]
RibavirinHepatitis C Virus (HCV)Cell CultureNot SpecifiedNot SpecifiedNot Specified[3]
RibavirinRespiratory Syncytial Virus (RSV)In Vivo (Children)Approved for treatmentNot ApplicableNot Applicable[4]

Mechanism of Action of Nucleoside Analogs

Nucleoside analogs primarily exert their antiviral effects by interfering with viral nucleic acid replication.[5][6][7] After entering a host cell, these compounds are phosphorylated to their active triphosphate form.[5] This active form then competes with natural nucleosides for incorporation into the growing viral DNA or RNA chain by the viral polymerase.[8] Once incorporated, they can act as chain terminators, preventing further elongation of the nucleic acid strand, or induce mutations in the viral genome.[9]

Mechanism_of_Action_Nucleoside_Analogs cluster_cell Host Cell Analog Nucleoside Analog Active_Analog Active Triphosphate Analog Analog->Active_Analog Phosphorylation Viral_Polymerase Viral RNA/DNA Polymerase Active_Analog->Viral_Polymerase Viral_Replication Viral Genome Replication Viral_Polymerase->Viral_Replication Viral_Polymerase->Inhibition Inhibition/ Chain Termination Virus Virus

Mechanism of Action of Nucleoside Analogs

Experimental Protocols

While specific in vivo protocols for this compound are not available, a general methodology for assessing the in vivo efficacy of antiviral compounds can be outlined.[4][10]

General In Vivo Antiviral Efficacy Study Protocol
  • Animal Model Selection: Choose an appropriate animal model susceptible to the target virus (e.g., AG129 mice for Dengue virus).

  • Virus Inoculation: Infect the animals with a standardized dose of the virus.

  • Compound Administration:

    • Route of Administration: Oral, intravenous, or intraperitoneal.

    • Dosing Regimen: Determine the dose and frequency of administration based on in vitro data and preliminary toxicity studies.

    • Treatment Groups: Include a vehicle control group (placebo), a positive control group (a known effective antiviral), and multiple dose groups for the test compound.

  • Monitoring:

    • Clinical Signs: Daily monitoring of weight, morbidity, and mortality.

    • Viral Load: Collect tissue and blood samples at specified time points to quantify viral RNA or infectious virus titers.

  • Endpoint Analysis:

    • Primary Endpoints: Survival rate, reduction in viral load in target organs.

    • Secondary Endpoints: Changes in biomarkers, histopathological analysis of tissues.

  • Data Analysis: Statistically compare the outcomes between the treatment and control groups to determine the efficacy of the compound.

In_Vivo_Antiviral_Workflow Animal_Model Select Animal Model Infection Viral Infection Animal_Model->Infection Grouping Randomize into Groups (Vehicle, Positive Control, Test Compound) Infection->Grouping Treatment Administer Treatment Grouping->Treatment Monitoring Monitor Clinical Signs & Collect Samples Treatment->Monitoring Analysis Analyze Viral Load & Other Endpoints Monitoring->Analysis Results Determine Efficacy Analysis->Results

General In Vivo Antiviral Efficacy Workflow

Alternative Antiviral Strategies

Given the limited success of 3'-C-methylated nucleosides, researchers may consider exploring other classes of antiviral agents. These can be broadly categorized as:

  • Other Nucleoside/Nucleotide Analogs: Modifications at other positions of the sugar or base can yield potent inhibitors.[1]

  • Direct-Acting Antivirals (DAAs): These target specific viral proteins such as proteases, polymerases, or helicases.[6]

  • Host-Targeting Antivirals: These agents modulate host cell factors that are essential for viral replication, which can present a higher barrier to the development of viral resistance.[11]

  • Immunomodulators: Compounds like Inosine Pranobex work by enhancing the host's immune response to the viral infection.[12][13][14][15]

Conclusion

The available evidence does not support the pursuit of this compound as a viable antiviral candidate. While the broader class of nucleoside analogs remains a cornerstone of antiviral therapy, modifications at the 3' position require careful consideration, as small structural changes can lead to a complete loss of activity. Future research in this area should focus on alternative modifications and compound classes with demonstrated in vivo efficacy. The experimental frameworks and comparative data presented in this guide offer a foundation for the continued development of novel and effective antiviral therapeutics.

References

A Comparative Analysis of Apoptosis Pathways Triggered by Purine Analogs: Fludarabine, Cladribine, and Pentostatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the apoptosis-inducing mechanisms of three clinically significant purine (B94841) analogs: Fludarabine (B1672870), Cladribine (B1669150), and Pentostatin (B1679546). By presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways, this document aims to serve as a valuable resource for researchers in oncology and drug development.

Introduction

Purine analogs are a cornerstone in the treatment of various hematological malignancies. Their therapeutic efficacy is largely attributed to their ability to mimic endogenous purine nucleosides, thereby disrupting DNA synthesis and repair processes, ultimately leading to programmed cell death, or apoptosis. While Fludarabine, Cladribine, and Pentostatin share this general mechanism, the specific molecular pathways they trigger can differ, leading to variations in their clinical activity and toxicity profiles. Understanding these differences is crucial for optimizing their use and for the development of novel anti-cancer therapies.

Mechanisms of Action: A Comparative Overview

The apoptotic pathways initiated by these purine analogs are complex and multifaceted, primarily converging on the induction of DNA damage and the subsequent activation of intrinsic and extrinsic apoptotic cascades.

Fludarabine , an analog of adenosine (B11128), is converted intracellularly to its active triphosphate form, F-ara-ATP. F-ara-ATP primarily inhibits DNA polymerase and ribonucleotide reductase, leading to an interruption of DNA synthesis and the accumulation of DNA strand breaks.[1] This DNA damage activates the tumor suppressor protein p53, a key regulator of the intrinsic apoptotic pathway.[1] Furthermore, Fludarabine has been shown to inhibit the NF-κB signaling pathway, a critical pathway for cell survival.[2]

Cladribine , a deoxyadenosine (B7792050) analog, is resistant to degradation by adenosine deaminase (ADA).[3] Its active triphosphate metabolite, Cd-ATP, is incorporated into the DNA, causing strand breaks.[4] Cladribine is known to induce both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[5] This involves the activation of a cascade of caspases and modulation of the Bcl-2 family of proteins.[5]

Pentostatin is a potent inhibitor of adenosine deaminase (ADA), the enzyme responsible for the breakdown of deoxyadenosine.[4] Inhibition of ADA leads to the accumulation of deoxyadenosine and its subsequent phosphorylation to deoxyadenosine triphosphate (dATP).[4] High intracellular concentrations of dATP are toxic to lymphocytes, as they inhibit ribonucleotide reductase, disrupt DNA synthesis, and ultimately trigger apoptosis.[4]

Quantitative Data Presentation

The following tables summarize the cytotoxic and apoptotic effects of Fludarabine, Cladribine, and Pentostatin in various leukemia and lymphoma cell lines. It is important to note that the experimental conditions, such as cell line, drug concentration, and exposure time, can influence the observed outcomes.

Table 1: Comparative Cytotoxicity (IC50 Values) of Purine Analogs in Hematological Malignancy Cell Lines

Purine AnalogCell LineCancer TypeIC50 (µM)Reference
Fludarabine MEC-2Chronic Lymphocytic Leukemia13.5 ± 2.1[1]
RPMI 8226Multiple Myeloma1.54[1]
Cladribine HL60Acute Promyelocytic Leukemia0.027[2]
MOLT-4Acute Lymphoblastic Leukemia0.015[2]
Pentostatin CCRF-CEMT-cell LeukemiaNot specified[6]
RajiB-cell LymphomaNot specified[6]

Note: Direct comparative IC50 values for Pentostatin under similar in vitro conditions are not as readily available in the literature. Its potency is often described by its profound inhibition of ADA.

Table 2: Comparative Induction of Apoptosis by Purine Analogs

Purine AnalogCell LineApoptosis Rate (%)Experimental ConditionsReference
Fludarabine Mino (MCL)Not specifiedInduction of apoptosis is a key mechanism[1]
Cladribine OCI-AML3~63% (in combination)In combination with Fludarabine and Busulfan
Pentostatin T-cellsNot specifiedInduces apoptosis in dividing and resting T-cells[2]

Note: The apoptosis rate for Cladribine is from a combination therapy study, which may not reflect its effect as a single agent. Quantitative in vitro apoptosis rates for Pentostatin are not consistently reported in direct comparative studies.

Table 3: Modulation of Key Apoptosis-Related Proteins by Purine Analogs

Purine AnalogProtein TargetEffectCell Line/ContextReference
Fludarabine p53ActivationB-lymphoid cancers[7]
NF-κBInhibitionT-cells[2]
Bcl-2Upregulation (in resistant cells)Fludarabine-resistant MCL cells[1]
Cladribine Mcl-1, Bcl-2DownregulationDLBCL cells[5]
BaxUpregulationDLBCL cells[5]
Caspase-3, 6, 8, 9ActivationDLBCL cells[5]
Pentostatin Ribonucleotide ReductaseInhibition (via dATP)Lymphocytes[4]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in apoptosis induction by Fludarabine, Cladribine, and Pentostatin.

Fludarabine_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Fludarabine Fludarabine F_ara_A F-ara-A Fludarabine->F_ara_A Dephosphorylation F_ara_ATP F-ara-ATP (Active) F_ara_A->F_ara_ATP Phosphorylation DNA_Polymerase DNA Polymerase F_ara_ATP->DNA_Polymerase Inhibits RNR Ribonucleotide Reductase F_ara_ATP->RNR Inhibits NFkB_pathway NF-κB Pathway F_ara_ATP->NFkB_pathway Inhibits DNA_Synthesis DNA Synthesis DNA_Damage DNA Strand Breaks DNA_Synthesis->DNA_Damage Disruption p53 p53 Activation DNA_Damage->p53 Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Cell_Survival Cell Survival NFkB_pathway->Cell_Survival Promotes

Caption: Apoptotic pathway induced by Fludarabine.

Cladribine_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Cladribine Cladribine Cd_ATP Cd-ATP (Active) Cladribine->Cd_ATP Phosphorylation DNA_Incorporation Incorporation into DNA Cd_ATP->DNA_Incorporation Bcl2 Bcl-2/Mcl-1 Cd_ATP->Bcl2 Downregulates Death_Receptor Death Receptor (e.g., Fas) Cd_ATP->Death_Receptor Sensitizes DNA_Damage DNA Strand Breaks DNA_Incorporation->DNA_Damage Bax_inc Bax DNA_Damage->Bax_inc Activates Mitochondrion_inc Mitochondrion Bax_inc->Mitochondrion_inc Cytochrome_c_inc Cytochrome c Release Mitochondrion_inc->Cytochrome_c_inc Caspase_9_inc Caspase-9 Cytochrome_c_inc->Caspase_9_inc Activates Caspase_3 Caspase-3 Caspase_9_inc->Caspase_3 Activates Caspase_8_ext Caspase-8 Death_Receptor->Caspase_8_ext Activates Caspase_8_ext->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Apoptotic pathways induced by Cladribine.

Pentostatin_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Pentostatin Pentostatin ADA Adenosine Deaminase Pentostatin->ADA Inhibits Deoxyadenosine Deoxyadenosine ADA->Deoxyadenosine Metabolizes dATP dATP Accumulation Deoxyadenosine->dATP Phosphorylation RNR Ribonucleotide Reductase dATP->RNR Inhibits DNA_Synthesis DNA Synthesis DNA_Damage DNA Damage DNA_Synthesis->DNA_Damage Disruption Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Apoptotic pathway induced by Pentostatin.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of purine analog-induced apoptosis.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the purine analogs.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/mL and incubated for 24 hours to allow for attachment.

  • Drug Treatment: The cells are then treated with various concentrations of Fludarabine, Cladribine, or Pentostatin and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Reagent Addition: Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against the logarithm of the drug concentration.

Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry

This assay is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the desired concentration of the purine analog for the specified time.

  • Cell Harvesting and Staining: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer. Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Quantification: The percentage of cells in each quadrant is determined from the flow cytometry data.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.

  • Protein Extraction: Following drug treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, β-actin as a loading control).

  • Secondary Antibody Incubation and Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a generalized experimental workflow for studying purine analog-induced apoptosis and the logical relationship between the different experimental outcomes.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays Apoptosis & Viability Assays cluster_data_analysis Data Analysis start Start: Cancer Cell Culture treatment Treatment with Purine Analog start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot (Protein Expression) treatment->western_blot ic50 Determine IC50 viability_assay->ic50 apoptosis_rate Quantify Apoptosis Rate apoptosis_assay->apoptosis_rate protein_levels Analyze Protein Levels western_blot->protein_levels end Conclusion: Comparative Efficacy ic50->end apoptosis_rate->end protein_levels->end

Caption: Generalized experimental workflow.

Logical_Relationship cluster_logic Logical Relationship cluster_outcomes Measurable Outcomes drug_action Purine Analog Inhibits DNA Synthesis dna_damage Induces DNA Damage drug_action->dna_damage apoptosis_induction Triggers Apoptosis dna_damage->apoptosis_induction decreased_viability Decreased Cell Viability (IC50) apoptosis_induction->decreased_viability increased_apoptosis Increased Apoptosis Rate apoptosis_induction->increased_apoptosis protein_changes Changes in Apoptotic Proteins apoptosis_induction->protein_changes conclusion Cell Death decreased_viability->conclusion increased_apoptosis->conclusion protein_changes->conclusion

Caption: Logical relationship of events.

References

Benchmarking 3’-Beta-C-Methyl-inosine Against Standard of Care in Indolent Lymphoid Malignancies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating 3’-Beta-C-Methyl-inosine, a novel purine (B94841) nucleoside analog, against the current standard of care for indolent lymphoid malignancies. Due to the limited availability of public data on this compound, this document outlines the established therapeutic landscape and presents a conceptual framework for its preclinical and clinical benchmarking.

Introduction to this compound

This compound is a purine nucleoside analog with potential therapeutic activity in indolent lymphoid malignancies.[1][2] As a member of this class of compounds, its proposed anticancer mechanism involves the inhibition of DNA synthesis and the induction of apoptosis, targeting the cellular machinery of malignant lymphocytes.[1][2] Purine nucleoside analogs have demonstrated significant efficacy in various hematological cancers.

Current Standard of Care for Indolent Lymphoid Malignancies

The treatment of indolent lymphoid malignancies, such as follicular lymphoma and chronic lymphocytic leukemia, is multifaceted and depends on the disease stage and patient-specific factors. The current therapeutic landscape includes:

  • Immunochemotherapy: Regimens combining a monoclonal antibody (e.g., rituximab) with chemotherapy agents (e.g., bendamustine, CHOP) have been a cornerstone of treatment.

  • Targeted Therapies: More recently, novel agents have transformed the treatment paradigm. These include:

    • BTK (Bruton's tyrosine kinase) inhibitors: Ibrutinib, acalabrutinib, and zanubrutinib.

    • PI3K (Phosphatidylinositol 3-kinase) inhibitors: Idelalisib, duvelisib.

    • BCL-2 (B-cell lymphoma 2) inhibitors: Venetoclax.

  • Cellular Therapies: CAR-T cell therapy is an emerging option for relapsed or refractory disease.

Comparative Data Summary (Hypothetical Framework)

Direct comparative data for this compound against the standard of care is not currently available in the public domain. A comprehensive evaluation would necessitate preclinical and clinical studies generating the types of quantitative data presented in the hypothetical tables below.

Table 1: Preclinical In Vitro Cytotoxicity

This table would compare the half-maximal inhibitory concentration (IC50) of this compound against standard-of-care agents in a panel of indolent lymphoid malignancy cell lines.

Cell LineThis compound IC50 (µM)Bendamustine IC50 (µM)Ibrutinib IC50 (µM)Venetoclax IC50 (µM)
Follicular Lymphoma Line 1Data not availableReference ValueReference ValueReference Value
Follicular Lymphoma Line 2Data not availableReference ValueReference ValueReference Value
CLL Line 1Data not availableReference ValueReference ValueReference Value
CLL Line 2Data not availableReference ValueReference ValueReference Value
Table 2: Preclinical In Vivo Efficacy in Xenograft Models

This table would summarize the tumor growth inhibition (TGI) observed in animal models (e.g., SCID mice bearing lymphoma xenografts) treated with this compound versus a standard-of-care regimen.

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)Overall Survival (Days)
Follicular LymphomaVehicle Control0%Reference Value
Follicular LymphomaThis compoundData not availableData not available
Follicular LymphomaBendamustine + RituximabReference ValueReference Value
CLLVehicle Control0%Reference Value
CLLThis compoundData not availableData not available
CLLIbrutinibReference ValueReference Value
Table 3: Clinical Trial Efficacy and Safety (Hypothetical Phase II)

This table outlines key endpoints from a hypothetical Phase II clinical trial comparing this compound to a standard of care in patients with relapsed/refractory indolent lymphoid malignancies.

EndpointThis compoundStandard of Care (e.g., BR)
Efficacy
Overall Response Rate (ORR)Data not availableReference Value
Complete Response (CR) RateData not availableReference Value
Median Progression-Free Survival (PFS)Data not availableReference Value
Safety
Grade ≥3 NeutropeniaData not availableReference Value
Grade ≥3 ThrombocytopeniaData not availableReference Value
Grade ≥3 InfectionsData not availableReference Value

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following are representative methodologies that would be employed to generate the comparative data outlined above.

In Vitro Cytotoxicity Assay
  • Cell Culture: Indolent lymphoid malignancy cell lines (e.g., from ATCC) are cultured in appropriate media and conditions.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound and comparator drugs for 72 hours.

  • Viability Assessment: Cell viability is measured using a commercial assay (e.g., CellTiter-Glo®).

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

In Vivo Xenograft Studies
  • Animal Model: Severe combined immunodeficient (SCID) mice are inoculated subcutaneously with a suspension of lymphoma cells.

  • Tumor Growth Monitoring: Tumors are allowed to establish, and their volumes are measured regularly.

  • Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment groups and dosed with this compound, standard-of-care agents, or vehicle control according to a predetermined schedule.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. Tumor growth inhibition is calculated at the end of the treatment period. Overall survival may also be monitored.

Clinical Trial Protocol (Hypothetical Phase I/II)
  • Study Design: A dose-escalation (Phase I) followed by a dose-expansion (Phase II) study in patients with relapsed/refractory indolent lymphoid malignancies.

  • Patient Population: Patients who have received at least one prior line of therapy.

  • Treatment Plan:

    • Phase I: Patients receive escalating doses of this compound to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).

    • Phase II: Patients are randomized to receive this compound at the RP2D or a standard-of-care regimen.

  • Assessments: Tumor response is assessed by imaging at baseline and regular intervals. Safety and tolerability are monitored throughout the trial. Pharmacokinetic and pharmacodynamic markers may also be evaluated.

Visualizations

Signaling Pathway of Purine Nucleoside Analogs

G cluster_cell Malignant B-Cell PNA This compound (Purine Nucleoside Analog) Transport Nucleoside Transporters PNA->Transport Uptake Kinase Cellular Kinases Transport->Kinase Phosphorylation PNA_TP Active Triphosphate Metabolite Kinase->PNA_TP DNA_Polymerase DNA Polymerase PNA_TP->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis and Repair DNA_Polymerase->DNA_Synthesis Blocks Apoptosis Apoptosis DNA_Synthesis->Apoptosis Induces

Caption: Mechanism of action for purine nucleoside analogs.

Experimental Workflow for Preclinical Evaluation

G cluster_workflow Preclinical Benchmarking Workflow Start Identify Target (this compound) In_Vitro In Vitro Studies (Cytotoxicity, Apoptosis Assays) Start->In_Vitro In_Vivo In Vivo Studies (Xenograft Models) In_Vitro->In_Vivo Data_Analysis Comparative Data Analysis vs. SoC In_Vitro->Data_Analysis Tox Toxicology Studies In_Vivo->Tox In_Vivo->Data_Analysis Tox->Data_Analysis Go_NoGo Go/No-Go Decision for Clinical Trials Data_Analysis->Go_NoGo

Caption: A typical preclinical workflow for a novel anticancer agent.

References

Lack of Evidence for Antiviral Activity of 3’-Beta-C-Methyl-inosine Prompts Comparative Analysis of Established Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the antiviral properties of 3’-Beta-C-Methyl-inosine, a purine (B94841) nucleoside analog, have yielded no significant evidence of its efficacy against viral pathogens. Research into structurally related 2',3'-dideoxy-3'-C-methyl nucleosides has shown a lack of notable antiviral activity.[1] While modifications at the 3' position of the nucleoside sugar are a strategy in the development of antiviral and antitumor agents, the specific antiviral potential of this compound remains undocumented in publicly available research.[2][3] In contrast, this compound has been primarily investigated for its potential as an anticancer agent, with proposed mechanisms involving the inhibition of DNA synthesis and induction of apoptosis.[2]

Given the absence of direct antiviral data for this compound, this guide provides a comparative analysis of two well-established nucleoside analog antivirals: Ribavirin and Remdesivir. This comparison is intended to offer researchers, scientists, and drug development professionals a reference for the type of experimental data and mechanistic understanding that underpin the clinical use of such compounds.

Comparative Overview of Established Antiviral Nucleoside Analogs

Ribavirin, a synthetic guanosine (B1672433) analog, and Remdesivir, an adenosine (B11128) nucleotide analog prodrug, have both been deployed in the treatment of various viral infections. Their mechanisms of action, while both targeting viral replication, are distinct and their clinical efficacy has been evaluated in numerous studies.

Quantitative Comparison of Antiviral Activity

The following table summarizes key quantitative data for Ribavirin and Remdesivir against select viruses. It is important to note that efficacy can vary significantly based on the virus, cell line, and specific experimental conditions.

CompoundVirusAssay TypeCell LineEC50 / IC50CC50Therapeutic Index (TI = CC50/EC50)
Ribavirin Hepatitis C Virus (HCV)Replicon AssayHuh-7~10 µM>100 µM>10
Respiratory Syncytial Virus (RSV)Plaque Reduction AssayHEp-23.2 - 12.5 µM>100 µM>8
Remdesivir SARS-CoV-2Viral Yield ReductionVero E60.77 µM>100 µM>129
Ebola Virus (EBOV)Viral Titer ReductionVero E60.06 µM>10 µM>167

EC50/IC50: Half-maximal effective/inhibitory concentration. CC50: Half-maximal cytotoxic concentration. Data is illustrative and compiled from various sources.

Mechanism of Action and Signaling Pathways

The antiviral activity of nucleoside analogs stems from their ability to interfere with viral RNA or DNA synthesis.

Ribavirin has a multi-faceted mechanism of action. After intracellular phosphorylation to its active mono-, di-, and triphosphate forms, it can:

  • Inhibit the inosine (B1671953) monophosphate dehydrogenase (IMPDH) enzyme, leading to depletion of intracellular guanosine triphosphate (GTP) pools.[4]

  • Directly inhibit viral RNA-dependent RNA polymerase (RdRp).

  • Be incorporated into viral RNA, inducing lethal mutagenesis.[5]

Ribavirin_Mechanism Ribavirin Ribavirin RMP Ribavirin Monophosphate (RMP) Ribavirin->RMP Host Kinases RTP Ribavirin Triphosphate (RTP) RMP->RTP IMPDH IMPDH RMP->IMPDH Inhibits RdRp Viral RNA Polymerase (RdRp) RTP->RdRp Inhibits Viral_RNA Viral RNA Synthesis RTP->Viral_RNA Induces Mutagenesis GTP GTP Pool IMPDH->GTP GTP->Viral_RNA Required for

Mechanism of action for the antiviral drug Ribavirin.

Remdesivir is a prodrug that is metabolized into its active triphosphate form (GS-443902). This active metabolite acts as a potent inhibitor of viral RNA-dependent RNA polymerase.[1] Its incorporation into the nascent viral RNA chain leads to delayed chain termination.

Remdesivir_Mechanism Remdesivir Remdesivir (Prodrug) GS441524 GS-441524 (Nucleoside) Remdesivir->GS441524 Metabolism GS443902 GS-443902 (Active Triphosphate) GS441524->GS443902 Host Kinases RdRp Viral RNA Polymerase (RdRp) GS443902->RdRp Competes with ATP Viral_RNA Viral RNA Elongation GS443902->Viral_RNA Incorporation RdRp->Viral_RNA Termination Chain Termination Viral_RNA->Termination Leads to

Mechanism of action for the antiviral drug Remdesivir.

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of research findings. Below are representative protocols for evaluating the antiviral activity of nucleoside analogs.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This workflow is commonly used to determine the concentration of an antiviral compound that inhibits virus-induced cell death.

Plaque_Reduction_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Analysis Cell_Culture 1. Plate susceptible host cells (e.g., Vero E6) Drug_Dilution 2. Prepare serial dilutions of the test compound Infection 3. Infect cell monolayers with a known titer of virus Treatment 4. Add drug dilutions to the infected cells Infection->Treatment Incubation 5. Incubate for several days to allow plaque formation Treatment->Incubation Staining 6. Fix and stain cells (e.g., with crystal violet) Incubation->Staining Plaque_Count 7. Count viral plaques for each drug concentration Staining->Plaque_Count EC50_Calc 8. Calculate the EC50 value Plaque_Count->EC50_Calc

References

Differential Effects of 3'-Beta-C-Methyl-inosine on Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purine (B94841) nucleoside analog, 3’-Beta-C-Methyl-inosine, and its potential differential effects on cancer cell lines. Due to the limited availability of direct experimental data for this compound, this document leverages information on closely related purine nucleoside analogs to provide a comprehensive overview of its anticipated mechanism of action, potential efficacy, and comparison with established alternatives.

Introduction to 3'-Beta-C-Methyl-inosine and Purine Nucleoside Analogs

This compound is a synthetic purine nucleoside analog.[1] Like other drugs in this class, its primary mechanism of anticancer activity is believed to be the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death).[2][3][4] These agents function as antimetabolites, mimicking natural nucleosides and thereby interfering with the synthesis of nucleic acids, which is essential for the proliferation of rapidly dividing cancer cells.[5]

Purine nucleoside analogs, such as fludarabine (B1672870) and cladribine, are established treatments for various hematological malignancies.[6] They are known to be cytotoxic to both dividing and resting cells.[6] The modification at the 3' position of the sugar moiety in 3'-Beta-C-Methyl-inosine is a key structural feature that is expected to influence its biological activity, potentially offering a different therapeutic profile compared to other analogs. For instance, modifications at the 3' position of nucleosides have been shown to be critical for their anticancer and antiviral activities.

Comparative Efficacy and Cytotoxicity

Table 1: Comparative Cytotoxicity of Purine Nucleoside Analogs (Illustrative Data)

CompoundCancer Cell LineIC50 (µM)Reference
FludarabineAML Cell Lines (HL60, HEL)Varies (Antagonistic to synergistic with Ara-C)[7]
CladribineAML Cell Lines (HL60, HEL)Varies (Synergistic with Ara-C)[7]
3'-C-methyladenosineHuman Myelogenous Leukemia (K562)~18[8]
3'-C-methyladenosineHuman Colon Carcinoma (HT-29)>50[8]
3'-C-methyladenosineHuman Colon Carcinoma (CaCo-2)>50[8]

Note: This table provides illustrative data for related compounds due to the absence of specific data for this compound. The efficacy of this compound is expected to vary depending on the cancer cell line.

The data on 3'-C-methyladenosine suggests that 3'-methylated purine nucleosides can exhibit potent and selective anticancer activity, particularly against hematological malignancies.[8] It is plausible that this compound would demonstrate a similar pattern of differential cytotoxicity.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for purine nucleoside analogs involves their intracellular conversion to the active triphosphate form, which is then incorporated into DNA, leading to the inhibition of DNA synthesis and subsequent apoptosis.[3][9]

Inhibition of DNA Synthesis

Once incorporated into the DNA strand, nucleoside analogs can act as chain terminators, preventing further elongation of the DNA molecule.[10] This disruption of DNA replication is a critical step in their cytotoxic effect.

G cluster_cell Cancer Cell 3_Beta_C_Methyl_inosine 3'-Beta-C-Methyl-inosine Active_Triphosphate Active Triphosphate Form 3_Beta_C_Methyl_inosine->Active_Triphosphate Phosphorylation DNA_Polymerase DNA Polymerase Active_Triphosphate->DNA_Polymerase DNA_Strand Growing DNA Strand DNA_Polymerase->DNA_Strand Incorporation Chain_Termination DNA Chain Termination DNA_Strand->Chain_Termination G cluster_apoptosis Apoptosis Induction DNA_Damage DNA Damage (from Nucleoside Analog) p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Bak_Activation Bax/Bak Activation p53_Activation->Bax_Bak_Activation Mitochondria Mitochondria Bax_Bak_Activation->Mitochondria Cytochrome_c_Release Cytochrome c Release Mitochondria->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation Cytochrome_c_Release->Apoptosome_Formation Caspase_Activation Caspase Activation Apoptosome_Formation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells 1 End End Treat_with_Compound Treat with Compound Seed_Cells->Treat_with_Compound 2 Add_MTT Add MTT Reagent Treat_with_Compound->Add_MTT 3 Incubate Incubate (3-4h) Add_MTT->Incubate 4 Add_Solubilizer Add Solubilization Solution Incubate->Add_Solubilizer 5 Read_Absorbance Read Absorbance Add_Solubilizer->Read_Absorbance 6 Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 7 Calculate_IC50->End

References

comparing the pharmacokinetic properties of purine nucleoside analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Pharmacokinetic Properties of Purine (B94841) Nucleoside Analogs: Cladribine (B1669150), Fludarabine (B1672870), and Nelarabine

This guide provides a detailed comparison of the pharmacokinetic properties of three key purine nucleoside analogs: Cladribine, Fludarabine, and Nelarabine. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds based on experimental data.

Mechanism of Action

Purine nucleoside analogs are a class of antimetabolite drugs that mimic endogenous purine nucleosides.[1] They are prodrugs that require intracellular activation via phosphorylation to their triphosphate form.[2][3] These active metabolites interfere with DNA synthesis and repair, primarily by inhibiting enzymes like DNA polymerase and ribonucleotide reductase, and by being incorporated into the DNA strand, which ultimately leads to cell death (apoptosis).[2][4][5] This mechanism is particularly effective against lymphoid and myeloid malignant cells.[2]

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of Cladribine, Fludarabine, and Nelarabine exhibit key differences in their absorption, distribution, metabolism, and excretion (ADME). The following table summarizes their principal pharmacokinetic parameters.

Pharmacokinetic ParameterCladribineFludarabineNelarabine
Administration Route Oral, Subcutaneous, IVOral, IVIV
Oral Bioavailability 37% - 51%[6]~58%[7]Not administered orally
Plasma Half-Life 5.7 - 21 hours[4][6]~8 - 11 hours[7][8]~15 - 30 minutes (Nelarabine)[9] ~2 - 3 hours (ara-G)[9][10]
Intracellular Half-Life 10 - 15 hours (active metabolites)[4]Not well establishedNot well established (ara-GTP accumulates)[9]
Metabolism Intracellular phosphorylation to CdA-TP.[2]Dephosphorylated to 2F-ara-A, then intracellular phosphorylation to F-ara-ATP.[7]Rapidly demethylated to ara-G, then intracellular phosphorylation to ara-GTP.[9][10]
Volume of Distribution (Vd) 54 - 357 L/m²[6]Not well established115 L/m² (Nelarabine)[9] 44.8 L/m² (ara-G)[9]
Plasma Protein Binding ~20%[3]<25%<25%[9]
Excretion 21% - 35% unchanged in urine (IV).[6]Major pathway is renal excretion.[7]5.3% (Nelarabine) and 23.2% (ara-G) in urine.[9]

Signaling and Activation Pathways

The cytotoxic activity of these analogs is dependent on their intracellular conversion to active triphosphate metabolites.

Purine Analog Activation cluster_membrane Cell Membrane cluster_cell Intracellular Space Prodrug Purine Nucleoside Analog (e.g., Cladribine, Fludarabine, Nelarabine) MonoP Analog-Monophosphate Prodrug->MonoP Deoxycytidine Kinase (dCK) DiP Analog-Diphosphate MonoP->DiP Nucleoside-Monophosphate Kinase TriP Analog-Triphosphate (Active Metabolite) DiP->TriP Nucleoside-Diphosphate Kinase DNA_Inhibition Inhibition of DNA Polymerase & Ribonucleotide Reductase TriP->DNA_Inhibition DNA_Incorporation Incorporation into DNA TriP->DNA_Incorporation Apoptosis Cell Death (Apoptosis) DNA_Inhibition->Apoptosis DNA_Incorporation->Apoptosis Extracellular->Prodrug Nucleoside Transporters

Caption: Intracellular activation pathway of purine nucleoside analogs.

Experimental Protocols

The determination of pharmacokinetic parameters relies on robust experimental designs and analytical methods. Below is a generalized protocol for an in vivo pharmacokinetic study in an animal model, followed by sample analysis using High-Performance Liquid Chromatography (HPLC).

General Protocol for In Vivo Pharmacokinetic Study

This protocol outlines the essential steps for conducting a preclinical pharmacokinetic study to determine key parameters like Cmax, AUC, and half-life.[8][11]

a. Animal Model and Preparation:

  • Species: Select an appropriate animal model (e.g., Sprague-Dawley rats).

  • Acclimation: Allow animals to acclimate to the facility for at least one week.

  • Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with water provided ad libitum.

b. Drug Administration:

  • Formulation: Prepare the drug in a suitable vehicle (e.g., saline, PEG400).

  • Dosing: Administer a single dose of the purine nucleoside analog via the intended route (e.g., intravenous bolus or oral gavage).

c. Blood Sampling:

  • Procedure: Collect blood samples (approx. 0.2-0.3 mL) at predetermined time points.[8] For IV administration, typical time points are: pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Collection: Use tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.[8]

  • Storage: Immediately store the plasma samples at -80°C until analysis.

Protocol for Sample Analysis by HPLC

This protocol describes a general method for quantifying drug concentration in plasma samples using HPLC with UV detection, a common technique for this purpose.[12][13]

a. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add an internal standard.

  • Add 300 µL of a cold precipitation solvent (e.g., acetonitrile (B52724) or methanol) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

b. HPLC-UV Analysis:

  • HPLC System: Use a standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is typically used (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).[13]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: Inject 20-50 µL of the prepared sample supernatant.

  • Detection: Monitor the column effluent at a specific wavelength (e.g., 260 nm) determined by the drug's UV absorbance maximum.[12]

  • Quantification: Generate a calibration curve using standard solutions of the drug at known concentrations. Calculate the concentration in the study samples by comparing their peak areas to the calibration curve.

c. Data Analysis:

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) from the plasma concentration-time data.[8]

PK Study Workflow A Animal Acclimation & Fasting B Drug Administration (IV or Oral) A->B C Serial Blood Sampling (Predetermined Time Points) B->C D Plasma Separation (Centrifugation) C->D E Sample Preparation (Protein Precipitation) D->E F Analytical Quantification (e.g., HPLC-UV) E->F G Data Analysis F->G H Determination of Pharmacokinetic Parameters (Cmax, AUC, t½, etc.) G->H

Caption: General experimental workflow for an in vivo pharmacokinetic study.

References

3’-Beta-C-Methyl-inosine: A Novel Therapeutic Candidate in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3’-Beta-C-Methyl-inosine is emerging as a promising therapeutic candidate within the class of purine (B94841) nucleoside analogs, a group of compounds with established efficacy in treating various cancers, particularly indolent lymphoid malignancies. While direct comparative preclinical and clinical data for this compound is not yet publicly available, this guide provides a comprehensive overview of its anticipated mechanism of action, the experimental frameworks for its validation, and a comparison with established purine nucleoside analogs based on the available information for this class of compounds.

Mechanism of Action: A Focus on Apoptosis Induction

Purine nucleoside analogs exert their cytotoxic effects primarily by interfering with nucleic acid synthesis and triggering programmed cell death, or apoptosis.[1] As a member of this class, this compound is anticipated to follow a similar mechanism. Upon cellular uptake, it is expected to be phosphorylated to its active triphosphate form. This active metabolite can then be incorporated into DNA, leading to chain termination and inhibition of DNA replication, ultimately inducing apoptosis in rapidly dividing cancer cells.

A critical aspect of this process is the modulation of the intrinsic apoptotic pathway, which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The ratio of these proteins is a key determinant of a cell's susceptibility to apoptosis. It is hypothesized that treatment with this compound will shift this balance in favor of apoptosis, likely by downregulating anti-apoptotic proteins and/or upregulating pro-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptotic Cascade 3-BCMI This compound 3-BCMI-TP 3-BCMI-Triphosphate 3-BCMI->3-BCMI-TP Phosphorylation DNA_Polymerase DNA Polymerase 3-BCMI-TP->DNA_Polymerase Incorporation Bcl2 Bcl-2/Bcl-xL 3-BCMI-TP->Bcl2 Downregulates (Hypothesized) DNA_Damage DNA Damage DNA_Polymerase->DNA_Damage Chain Termination Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Induces Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Bcl2->Bax_Bak Inhibits Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of action for this compound.

Comparative Landscape: Positioning Against Established Therapies

While awaiting specific data for this compound, a comparison with established purine nucleoside analogs like fludarabine (B1672870) and cladribine (B1669150) can provide a framework for its potential therapeutic positioning.

FeatureFludarabineCladribineThis compound (Anticipated)
Primary Indication Chronic Lymphocytic Leukemia (CLL)Hairy Cell Leukemia, B-cell CLLIndolent Lymphoid Malignancies
Mechanism of Action Inhibition of DNA polymerase, DNA primase, and ribonucleotide reductase; induction of apoptosis.Incorporation into DNA leading to strand breaks; apoptosis induction.Inhibition of DNA synthesis and induction of apoptosis.
Route of Administration IntravenousIntravenous, SubcutaneousTo be determined
Known Resistance Mechanisms Alterations in drug transport and metabolism.Decreased deoxycytidine kinase activity.Potentially similar to other nucleoside analogs.

Framework for Experimental Validation

The validation of this compound as a therapeutic candidate will rely on a series of well-defined in vitro and in vivo experiments.

In Vitro Cytotoxicity Assays

The initial evaluation of anticancer activity involves determining the concentration of the compound that inhibits the growth of cancer cell lines by 50% (IC50). Standard colorimetric assays are typically employed for this purpose.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate lymphoid malignancy cell lines (e.g., MEC-1, JVM-2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and control compounds (e.g., fludarabine, cladribine) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by plotting viability against compound concentration.

Start Seed Cells in 96-well Plate Treat Add Serial Dilutions of This compound Start->Treat Incubate_1 Incubate (48-72h) Treat->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate (3-4h) Add_MTT->Incubate_2 Solubilize Add Solubilizing Agent Incubate_2->Solubilize Read Measure Absorbance (570nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for a typical MTT cytotoxicity assay.
In Vivo Efficacy Studies

Following promising in vitro results, the therapeutic efficacy of this compound would be evaluated in animal models of lymphoid malignancies.

Experimental Protocol: Xenograft Mouse Model

  • Tumor Implantation: Subcutaneously implant human lymphoid malignancy cells into immunodeficient mice.

  • Treatment Initiation: Once tumors reach a palpable size, randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound and control drugs via a clinically relevant route (e.g., intraperitoneal, oral) at various doses and schedules.

  • Tumor Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare tumor growth inhibition and survival rates between treatment and control groups.

Future Directions

The comprehensive validation of this compound will require rigorous preclinical testing to generate robust data on its efficacy, safety, and mechanism of action. Direct, head-to-head comparative studies with existing therapies will be crucial to ascertain its potential clinical utility and to guide its development as a novel therapeutic agent for patients with indolent lymphoid malignancies. As more data becomes available, a clearer picture of its therapeutic profile and its place in the clinical landscape will emerge.

References

Safety Operating Guide

Navigating the Safe Disposal of 3’-Beta-C-Methyl-inosine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like 3’-Beta-C-Methyl-inosine, a nucleoside derivative, are paramount for laboratory safety and environmental protection.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on general procedures for nucleoside analogs and antiviral compounds.

Core Disposal and Safety Protocols

The disposal of chemical waste is regulated by governmental bodies such as the Environmental Protection Agency (EPA) and is subject to institutional policies.[2] Therefore, all laboratory personnel must be familiar with their institution's Chemical Hygiene Plan and consult with the Environmental Health and Safety (EHS) office for specific guidance.[3]

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is crucial to prevent exposure. This includes, but is not limited to, laboratory coats or gowns, gloves, and eye protection.[4] All PPE should be properly removed and disposed of to avoid cross-contamination.

Decontamination: Work surfaces and equipment should be decontaminated after use.[4] Effective disinfectants for enveloped viruses, which can be a consideration for antiviral compounds, include hypochlorite (B82951) (bleach), alcohol, hydrogen peroxide, and quaternary ammonium (B1175870) compounds.[5][6]

Disposal Procedures for Nucleoside Analogs

General guidelines for the disposal of nucleosides and nucleotides suggest that readily soluble, non-hazardous compounds may be disposed of in the sanitary sewer with large amounts of water.[2][7] However, this is highly dependent on the compound's specific properties and local regulations. For compounds with unknown or potential hazards, a more cautious approach is necessary.

Quantitative Data Summary for Chemical Disposal Considerations

ParameterGuidelineCitation
Aqueous Solutions (Low Concentration) May be suitable for sanitary sewer disposal with copious amounts of water (10-20 times the volume of the chemical).[2][7]
Solid Waste (Non-hazardous) May be disposed of in normal trash if deemed non-hazardous by EHS.[2]
Contaminated Sharps Must be disposed of in designated puncture-proof sharps containers.[6][8]
Contaminated Labware (non-sharps) Should be decontaminated, for example, by soaking in bleach, before disposal.[2]
Concentrated or Unidentified Waste Must be collected in properly labeled, sealed containers for hazardous waste pickup by EHS.[3]

Experimental Protocol: General Steps for Disposal of this compound Waste

The following is a generalized protocol for the disposal of waste containing this compound. This protocol is a guideline and must be adapted to comply with institutional and regulatory requirements.

  • Segregation: At the point of generation, segregate waste contaminated with this compound from other waste streams.

  • Aqueous Waste:

    • For dilute aqueous solutions (<1% concentration) and if permitted by institutional policy, slowly pour the solution down the drain with a large volume of running water (at least 10-20 times the volume of the solution).[2][7]

    • For concentrated solutions or if sewer disposal is not permitted, collect the waste in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste," the chemical name (this compound), and the approximate concentration and volume.

  • Solid Waste:

    • Collect non-sharp solid waste (e.g., contaminated gloves, paper towels) in a designated, labeled hazardous waste bag or container.

    • Ensure the container is sealed before removal from the laboratory.

  • Sharps Waste:

    • Dispose of all contaminated sharps (e.g., needles, pipette tips, broken glass) immediately into a designated, puncture-resistant sharps container.[6][8]

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[3] The rinsate should be collected and treated as hazardous aqueous waste. After rinsing, the container may be disposed of as regular laboratory glass or plastic waste, as per institutional guidelines.

  • Waste Pickup:

    • Store all hazardous waste containers in a designated, secure area within the laboratory.

    • Arrange for pickup by the institution's EHS or a licensed hazardous waste disposal company.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of laboratory chemical waste.

start Start: Generation of This compound Waste is_sharp Is the waste a sharp? start->is_sharp sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes is_liquid Is the waste liquid? is_sharp->is_liquid No ehs_pickup Arrange for EHS Hazardous Waste Pickup sharps_container->ehs_pickup is_dilute Is it a dilute aqueous solution (<1%) and permitted for sewer disposal? is_liquid->is_dilute Yes solid_waste Collect in Labeled Hazardous Solid Waste Container is_liquid->solid_waste No sewer_disposal Dispose in Sanitary Sewer with copious water is_dilute->sewer_disposal Yes hazardous_liquid Collect in Labeled Hazardous Liquid Waste Container is_dilute->hazardous_liquid No end End of Disposal Process sewer_disposal->end hazardous_liquid->ehs_pickup solid_waste->ehs_pickup ehs_pickup->end

Caption: Chemical Waste Disposal Decision Workflow.

cluster_lab_operations Laboratory Operations cluster_ehs_management EHS Management generation Waste Generation segregation Waste Segregation (Sharps, Liquid, Solid) generation->segregation collection Collection in Labeled Containers segregation->collection storage Secure Temporary Storage in Lab collection->storage pickup EHS Waste Pickup storage->pickup final_disposal Final Disposal (Incineration, etc.) pickup->final_disposal

Caption: Hazardous Waste Management Lifecycle.

References

Safeguarding Your Research: A Guide to Handling 3’-Beta-C-Methyl-inosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 3’-Beta-C-Methyl-inosine, a purine (B94841) nucleoside analog with potential antitumor activity. By adhering to these procedural steps, you can minimize exposure risks and ensure proper disposal, fostering a culture of safety and scientific excellence.

This compound is classified as a purine nucleoside analog, and while a specific Safety Data Sheet (SDS) is not publicly available, compounds of this nature with bioactive properties warrant careful handling.[1][2][3] The following guidelines are based on best practices for managing potentially hazardous research chemicals.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The minimum required PPE should be supplemented based on a risk assessment of the specific procedures being performed.

PPE Category Minimum Requirement Recommended for High-Risk Procedures (e.g., creating aerosols, handling large quantities)
Hand Protection Single pair of nitrile gloves.Double-gloving with nitrile gloves.[4][5]
Eye and Face Protection Safety glasses with side shields.Safety goggles or a face shield worn over safety glasses.[5][6]
Body Protection A standard laboratory coat.A disposable gown made of a low-permeability material.[7]
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.A NIOSH-approved respirator (e.g., N95) should be considered if there is a risk of inhaling dust or aerosols.[6]
Foot Protection Closed-toe shoes.---

Note: Always inspect PPE for integrity before use and dispose of contaminated single-use items properly.

Operational Plan: A Step-by-Step Handling Protocol

Following a standardized procedure for handling this compound will minimize the risk of accidental exposure and contamination.

  • Preparation : Before handling the compound, ensure that the designated workspace (e.g., a chemical fume hood or a specific bench area) is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing and Reconstitution :

    • Perform all weighing operations of the powdered compound within a chemical fume hood or a balance enclosure to prevent the generation of airborne dust.

    • When reconstituting the compound, add the solvent slowly to the vial to avoid splashing.

  • Experimental Use :

    • Clearly label all solutions containing this compound.

    • When working with cell cultures or other experimental systems, handle the compound with care to prevent spills and splashes.

  • Decontamination :

    • After each use, decontaminate the work surface with an appropriate cleaning agent.

    • Wipe down any equipment that may have come into contact with the compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate and Prepare Workspace gather_materials Assemble Materials and PPE prep_area->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh Proceed to Handling reconstitute Reconstitute with Solvent weigh->reconstitute experiment Perform Experimental Procedures reconstitute->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate Proceed to Cleanup dispose Dispose of Waste Properly decontaminate->dispose

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Unused Compound Dispose of as chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal guidelines.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, labeled hazardous waste container. Do not mix with general laboratory trash.
Contaminated PPE (e.g., gloves, disposable gowns) Place in a designated hazardous waste bag immediately after use.
Liquid Waste (e.g., cell culture media containing the compound) Collect in a labeled, leak-proof hazardous waste container. Do not pour down the drain. The pH of the liquid waste should be between 5.5 and 9.5.[8]

Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Disposal_Plan cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_final_disposal Final Disposal solid_waste Contaminated Solids (PPE, Labware) solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquids (Media, Solvents) liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container unused_compound Excess/Expired Compound chemical_container Labeled Chemical Waste Container unused_compound->chemical_container ehs_pickup Arrange for EHS Waste Pickup solid_container->ehs_pickup liquid_container->ehs_pickup chemical_container->ehs_pickup Disposed according to institutional and regulatory guidelines Disposed according to institutional and regulatory guidelines ehs_pickup->Disposed according to institutional and regulatory guidelines

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.